Product packaging for Cyclopentyl isocyanate(Cat. No.:CAS No. 4747-71-1)

Cyclopentyl isocyanate

Cat. No.: B1581326
CAS No.: 4747-71-1
M. Wt: 111.14 g/mol
InChI Key: CZALJDQHONFVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopentyl isocyanate is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
The exact mass of the compound Isocyanatocyclopentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B1581326 Cyclopentyl isocyanate CAS No. 4747-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isocyanatocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-5-7-6-3-1-2-4-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZALJDQHONFVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349201
Record name Cyclopentyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4747-71-1
Record name Cyclopentyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4747-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentyl Isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of Cyclopentyl isocyanate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl isocyanate (C₅H₉NCO) is a cyclic aliphatic isocyanate that serves as a valuable reagent and building block in organic synthesis.[1] Its utility is primarily derived from the highly reactive isocyanate functional group (-N=C=O), which readily participates in nucleophilic addition reactions.[1] This reactivity makes it a key intermediate in the production of a diverse range of chemical products, including pharmaceuticals and agrochemicals.[1][2] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended for professionals in research and development.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a distinct, pungent odor.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[3] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₉NO[3]
Molecular Weight 111.14 g/mol [3]
CAS Number 4747-71-1[3]
Appearance Colorless to light yellow, clear liquid[1][4]
Boiling Point 147 °C[2][5]
Density 0.986 g/mL at 25 °C[5]
Vapor Pressure 2.83 psi (at 20 °C)[5]
Flash Point 36 °C (96.8 °F)[2][4]
Refractive Index n20/D 1.447[4][5]
Solubility Moderately soluble in organic solvents. Reacts with water.[1][6]
Storage Temperature 2-8°C

Chemical Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the carbon atom in the isocyanate group. This makes it susceptible to attack by a wide range of nucleophiles.

Reactions with Nucleophiles
  • With Water: this compound reacts with water or moisture to form an unstable carbamic acid intermediate, which then decomposes to yield a substituted urea (B33335) and carbon dioxide.[1] This reactivity necessitates handling under anhydrous conditions to prevent unwanted side reactions and polymerization.[1][7]

  • With Alcohols: In the presence of an alcohol, this compound undergoes an addition reaction to form a urethane (B1682113) (also known as a carbamate). This is a common reaction for the synthesis of various polyurethane precursors and other functionalized molecules.

  • With Amines: The reaction with primary or secondary amines is typically rapid and exothermic, resulting in the formation of a substituted urea. This reaction is fundamental in the synthesis of various agrochemicals and pharmaceutical compounds.

Polymerization

Isocyanates, including this compound, can undergo self-polymerization, particularly in the presence of certain catalysts or upon exposure to heat.[1] Proper storage and handling are crucial to mitigate this risk.

The following diagram illustrates the primary reaction pathways of this compound with common nucleophiles.

G cluster_reactants Reacts With cluster_products To Form CPI This compound (C₅H₉NCO) Water Water (H₂O) CPI->Water Alcohol Alcohol (R-OH) CPI->Alcohol Amine Amine (R-NH₂) CPI->Amine Urea Substituted Urea Water->Urea [Unstable Carbamic Acid Intermediate] Urethane Urethane (Carbamate) Alcohol->Urethane SubstUrea Substituted Urea Amine->SubstUrea

Caption: Reactivity of this compound with Nucleophiles.

Experimental Protocols and Handling

Detailed experimental protocols for the synthesis of this compound are not widely published as it is a commercially available chemical. However, proper handling and use in experimental settings are critical due to its reactivity and hazardous nature.

General Handling and Storage
  • Handling: this compound should only be handled in a well-ventilated area, preferably under a chemical fume hood.[7] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8] In case of inadequate ventilation, respiratory protection should be worn.[9] All sources of ignition, such as open flames and hot surfaces, must be avoided as it is a flammable liquid.[7][9] Use of non-sparking tools is recommended.[7][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is recommended to store under an inert atmosphere, such as nitrogen, to prevent reaction with moisture.[7] The recommended storage temperature is between 2-8°C.

Safety and Hazards

This compound is classified as a flammable liquid and vapor.[3][9] It is harmful if swallowed, in contact with skin, or if inhaled.[3][8][9] It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[8][9] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[7][9]

References

A Technical Guide to the Spectroscopic Characterization of Cyclopentyl Isocyanate (CAS 4747-71-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Cyclopentyl isocyanate (CAS No. 4747-71-1). This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to the reactivity of its isocyanate functional group.[1] Accurate spectroscopic analysis is crucial for its identification, purity assessment, and for monitoring its reactions. This document compiles available spectroscopic data and outlines relevant experimental protocols.

Molecular and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1] It is characterized by an isocyanate functional group (-N=C=O) attached to a cyclopentyl ring.[1]

PropertyValueSource
Molecular Formula C₆H₉NO[1][2][3]
Molecular Weight 111.14 g/mol [2][3]
Boiling Point 147 °C[4]
Density 0.986 g/mL at 25 °C[4]
Refractive Index n20/D 1.447[4]
SMILES C1CCC(C1)N=C=O[2]
InChI InChI=1S/C6H9NO/c8-5-7-6-3-1-2-4-6/h6H,1-4H2[1][2]

Spectroscopic Data

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears between 2250 and 2285 cm⁻¹.[5]

SourceTechniqueKey Absorption Bands (cm⁻¹)
Bio-Rad Laboratories, Inc. (via PubChem)ATR-NeatStrong absorption in the 2248-2264 cm⁻¹ region, characteristic of the isocyanate group.[2][6]
SpectraBaseTransmissionData available, consistent with the isocyanate functional group.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

¹H NMR Spectral Data

SourceCatalog Number
Sigma-Aldrich Co. LLC. (via PubChem)516589

(Specific chemical shift and coupling constant data were not available in the initial search results, but spectra are available for review from the sources listed.)

¹³C NMR Spectral Data

Source
W. Robien, Inst. of Org. Chem., Univ. of Vienna (via PubChem)

(Specific chemical shift data was not available in the initial search results, but spectra are available for review from the source listed.)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the isocyanate functional group and other characteristic vibrations.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal) is used.[5][9]

  • Sample Preparation: A small drop of this compound is placed directly onto the ATR crystal. As it is a liquid, no further preparation is needed.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is applied, and the sample spectrum is recorded.

    • Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[9]

    • Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[9]

  • Data Analysis: The resulting spectrum is analyzed for the characteristic strong absorption band of the isocyanate group around 2250 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To elucidate the molecular structure by analyzing the proton and carbon environments.

Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is accurately weighed for ¹H NMR, and 20-50 mg for ¹³C NMR.[10]

    • The sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, which is common for nonpolar organic compounds) in a clean vial.[10][11]

    • The solution is transferred to a 5 mm NMR tube to a height of 4-5 cm.[10]

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • The instrument is tuned, locked onto the deuterium (B1214612) signal of the solvent, and shimmed to optimize magnetic field homogeneity.

    • Standard 1D ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.

    • For more detailed structural information, 2D experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: The chemical shifts, signal integrations (for ¹H), and coupling patterns are analyzed to assign signals to the specific protons and carbons of the cyclopentyl ring and to confirm the presence of the isocyanate group's influence on adjacent nuclei.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Impact - EI):

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information. For long-chain isocyanates, a common base peak at m/z 99 has been observed, suggesting the formation of a stable six-membered ring structure.[12]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Confirmation Sample This compound (CAS 4747-71-1) IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Identify -N=C=O stretch (~2250 cm⁻¹) IR->IR_Data NMR_Data Elucidate ¹H & ¹³C Environments NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation & Purity Assessment IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For specific applications, further experimental validation and data interpretation are recommended. The provided protocols serve as a starting point for laboratory analysis, and researchers should consult instrument-specific standard operating procedures.

References

An In-depth Technical Guide to the Synthesis of Cyclopentyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl isocyanate is a valuable chemical intermediate with growing importance in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a reactive isocyanate group attached to a cyclopentyl ring, makes it a versatile building block in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, with a focus on both traditional and modern phosgene-free methodologies. Detailed experimental protocols, quantitative data, and comparative analyses of the key synthetic strategies are presented to aid researchers in selecting and implementing the most suitable method for their specific application.

Introduction

The isocyanate functional group is a highly reactive moiety that readily participates in nucleophilic addition reactions, making isocyanates crucial intermediates in the synthesis of a wide array of organic compounds, including carbamates, ureas, and other derivatives.[3][4] this compound, in particular, has garnered significant attention due to its utility in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The development of efficient and safe synthetic routes to this compound is therefore of considerable interest.

Historically, the synthesis of isocyanates has been dominated by the use of phosgene (B1210022), a highly toxic and hazardous reagent.[4][5] Consequently, there is a strong impetus to develop safer, phosgene-free alternatives. This guide will explore the traditional phosgene-based approach alongside several prominent phosgene-free methods, namely the Curtius, Hofmann, and Lossen rearrangements.[1][6][7] Each method will be discussed in detail, including its underlying mechanism, experimental protocol, and associated advantages and disadvantages.

Synthesis Routes

The synthesis of this compound can be broadly categorized into phosgene-based and phosgene-free methods. The choice of a particular route often depends on factors such as scale, safety considerations, and the availability of starting materials.

Phosgene-Based Synthesis

The reaction of a primary amine with phosgene is the traditional and most direct method for the industrial production of isocyanates.[4][5] This method is typically high-yielding but requires specialized equipment and stringent safety precautions due to the extreme toxicity of phosgene.[4]

Reaction Pathway:

Cyclopentylamine (B150401) is reacted with phosgene (COCl₂) in an inert solvent. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermally dehydrochlorinated to yield this compound.

Experimental Protocol:

A solution of cyclopentylamine in an inert solvent (e.g., toluene, o-dichlorobenzene) is added to a solution of excess phosgene in the same solvent at low temperatures (typically 0-10 °C).[8] The reaction mixture is then gradually heated to effect the elimination of hydrogen chloride and formation of the isocyanate. The progress of the reaction can be monitored by the cessation of HCl evolution. The product is typically isolated by fractional distillation under reduced pressure.

Table 1: Phosgene-Based Synthesis of this compound - Representative Reaction Parameters

ParameterValueReference
Starting MaterialCyclopentylamine[4][5]
ReagentPhosgene (COCl₂)[4][5]
SolventToluene, o-dichlorobenzene[8]
Temperature0 °C to reflux[8]
YieldGenerally high (>90%)[4]

Logical Relationship Diagram for Phosgene-Based Synthesis

phosgene_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Cyclopentylamine Cyclopentylamine Reaction Phosgenation Cyclopentylamine->Reaction Phosgene Phosgene Phosgene->Reaction Carbamoyl_Chloride Cyclopentyl Carbamoyl Chloride Reaction->Carbamoyl_Chloride Cyclopentyl_Isocyanate This compound Carbamoyl_Chloride->Cyclopentyl_Isocyanate Heat (-HCl)

Caption: Phosgene-based synthesis of this compound.

Phosgene-Free Synthesis Routes

The significant hazards associated with phosgene have driven the development of numerous phosgene-free methods for isocyanate synthesis.[9] The most prominent among these are the Curtius, Hofmann, and Lossen rearrangements, which all proceed through a common isocyanate intermediate.

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate.[2][10] This thermal or photochemical decomposition of an acyl azide proceeds with the loss of nitrogen gas to form the corresponding isocyanate.[2]

Reaction Pathway:

The synthesis begins with the conversion of cyclopentanecarboxylic acid to its corresponding acyl chloride, typically using thionyl chloride or oxalyl chloride. The acyl chloride is then reacted with an azide salt, such as sodium azide, to form cyclopentanecarbonyl azide. Gentle heating of the acyl azide in an inert solvent induces the rearrangement to this compound.

Experimental Protocol:

  • Step 1: Formation of Cyclopentanecarbonyl Chloride: Cyclopentanecarboxylic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of DMF, until the evolution of HCl and SO₂ ceases. The excess thionyl chloride is removed by distillation to yield the crude acyl chloride.

  • Step 2: Formation of Cyclopentanecarbonyl Azide: A solution of cyclopentanecarbonyl chloride in an aprotic solvent (e.g., acetone, THF) is added dropwise to a stirred aqueous solution of sodium azide at low temperature (0-10 °C).[11] After the reaction is complete, the organic layer containing the acyl azide is separated.

  • Step 3: Rearrangement to this compound: The solution of cyclopentanecarbonyl azide is added to a preheated inert solvent (e.g., toluene, benzene) at a temperature sufficient to induce rearrangement (typically 80-110 °C).[11] The evolution of nitrogen gas indicates the progress of the reaction. After the gas evolution subsides, the solvent is removed under reduced pressure, and the this compound is purified by vacuum distillation.

Table 2: Curtius Rearrangement for this compound Synthesis - Representative Reaction Parameters

ParameterValueReference
Starting MaterialCyclopentanecarboxylic Acid[2][10]
Key ReagentsThionyl chloride, Sodium azide[11]
SolventsAcetone, Toluene/Benzene[11]
Temperature0-10 °C (azide formation), 80-110 °C (rearrangement)[11]
Yield80-90% (overall)[11]

Experimental Workflow for the Curtius Rearrangement

curtius_workflow Start Cyclopentanecarboxylic Acid Step1 React with SOCl₂ Start->Step1 Acyl_Chloride Cyclopentanecarbonyl Chloride Step1->Acyl_Chloride Step2 React with NaN₃ Acyl_Chloride->Step2 Acyl_Azide Cyclopentanecarbonyl Azide Step2->Acyl_Azide Step3 Thermal Rearrangement Acyl_Azide->Step3 Product This compound Step3->Product

Caption: Workflow for the Curtius rearrangement.

The Hofmann rearrangement provides a route to isocyanates from primary amides with one less carbon atom.[7][12] The reaction is typically carried out using a halogen (bromine or chlorine) and a strong base.[7]

Reaction Pathway:

Cyclopentanecarboxamide is treated with bromine and a strong base, such as sodium hydroxide (B78521), to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of this compound.

Experimental Protocol:

An aqueous solution of sodium hydroxide is cooled in an ice bath, and bromine is added slowly to form a solution of sodium hypobromite. Cyclopentanecarboxamide is then added portion-wise to this solution. The reaction mixture is gently warmed to initiate the rearrangement, which is often exothermic. After the reaction is complete, the this compound can be extracted with an organic solvent and purified by distillation.

Table 3: Hofmann Rearrangement for this compound Synthesis - Representative Reaction Parameters

ParameterValueReference
Starting MaterialCyclopentanecarboxamide[7][12]
ReagentsBromine, Sodium Hydroxide[7]
SolventWater[7]
Temperature0 °C to gentle warming[7]
YieldModerate to good[7]

Signaling Pathway for the Hofmann Rearrangement

hofmann_pathway Amide Cyclopentanecarboxamide N_Bromoamide N-Bromocyclopentanecarboxamide Amide->N_Bromoamide + Br₂/NaOH Anion N-Bromoamide Anion N_Bromoamide->Anion - H⁺ Isocyanate This compound Anion->Isocyanate Rearrangement (-Br⁻)

Caption: Hofmann rearrangement signaling pathway.

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate.[6][13] The reaction is typically initiated by a base or heat.[13]

Reaction Pathway:

Cyclopentanecarbohydroxamic acid is first activated by conversion to an O-acyl derivative. Treatment of this derivative with a base leads to deprotonation and subsequent rearrangement to form this compound.

Experimental Protocol:

  • Step 1: Preparation of Cyclopentanecarbohydroxamic Acid: This can be prepared from cyclopentanecarbonyl chloride and hydroxylamine.

  • Step 2: O-Acylation: The hydroxamic acid is treated with an acylating agent (e.g., acetic anhydride, benzoyl chloride) in the presence of a base (e.g., pyridine) to form the O-acyl derivative.

  • Step 3: Rearrangement: The O-acyl derivative is treated with a base (e.g., aqueous sodium hydroxide) and gently heated to induce the rearrangement to this compound. The product is then extracted and purified.

Table 4: Lossen Rearrangement for this compound Synthesis - Representative Reaction Parameters

ParameterValueReference
Starting MaterialCyclopentanecarbohydroxamic Acid[6][13]
Key ReagentsAcylating agent (e.g., Ac₂O), Base (e.g., NaOH)[6][13]
SolventVaries (e.g., pyridine, water)[6][13]
TemperatureGentle heating[6][13]
YieldModerate[6][13]

Logical Relationship for the Lossen Rearrangement

lossen_relationship Hydroxamic_Acid Cyclopentanecarbohydroxamic Acid O_Acyl_Derivative O-Acyl Derivative Hydroxamic_Acid->O_Acyl_Derivative Acylation Anion Anion O_Acyl_Derivative->Anion Base Isocyanate This compound Anion->Isocyanate Rearrangement

Caption: Logical steps in the Lossen rearrangement.

Comparison of Synthesis Routes

Each of the described methods for synthesizing this compound has its own set of advantages and limitations.

Table 5: Comparative Analysis of this compound Synthesis Routes

Synthesis RouteStarting MaterialKey ReagentsAdvantagesDisadvantages
Phosgene-Based CyclopentylaminePhosgeneHigh yield, directHighly toxic reagent, requires special handling
Curtius Rearrangement Cyclopentanecarboxylic AcidThionyl chloride, Sodium azideGood yield, versatile, avoids phosgeneUse of potentially explosive azides
Hofmann Rearrangement CyclopentanecarboxamideBromine, NaOHOne-pot reaction, avoids phosgeneCan have side reactions, moderate yield
Lossen Rearrangement Cyclopentanecarbohydroxamic AcidAcylating agent, BaseAvoids phosgene and strong oxidantsRequires preparation of hydroxamic acid, moderate yield

Conclusion

The synthesis of this compound can be achieved through several distinct pathways. The traditional phosgene-based method, while efficient, is increasingly being replaced by safer, phosgene-free alternatives due to the extreme toxicity of phosgene. Among the phosgene-free routes, the Curtius rearrangement offers a high-yielding and versatile approach starting from the readily available cyclopentanecarboxylic acid, although it involves the use of potentially hazardous azides. The Hofmann and Lossen rearrangements provide alternative phosgene-free routes from amides and hydroxamic acids, respectively, each with its own specific advantages and drawbacks. The selection of the optimal synthesis route will depend on the specific requirements of the researcher or organization, including scale, safety protocols, cost, and available starting materials. This guide provides the necessary technical details to make an informed decision and to successfully implement the chosen synthetic strategy.

References

Phosgene-Free Pathways to Cyclopentyl Isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isocyanates is a cornerstone of modern organic chemistry, pivotal in the production of polyurethanes, pharmaceuticals, and agrochemicals. Cyclopentyl isocyanate, in particular, serves as a valuable building block in the development of novel therapeutic agents and specialized polymers.[1] However, the traditional reliance on highly toxic and corrosive phosgene (B1210022) for isocyanate production presents significant safety and environmental challenges. This has spurred the development of safer, "non-phosgene" synthetic routes.

This technical guide provides an in-depth overview of the core non-phosgene methodologies for the synthesis of this compound. It details established rearrangement reactions—namely the Curtius, Hofmann, and Lossen rearrangements—and the industrially significant carbamate (B1207046) decomposition route. Each method is presented with a focus on its underlying chemical principles, detailed experimental protocols adapted for the target molecule, and a comparative analysis of their respective advantages and disadvantages.

Core Non-Phosgene Synthetic Strategies

The primary non-phosgene routes to isocyanates can be broadly categorized into two types: those proceeding through rearrangement reactions of carboxylic acid derivatives, and those involving the formation and subsequent decomposition of carbamate intermediates.

The Curtius Rearrangement

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate.[2][3] The reaction is known for its mild conditions and high tolerance for various functional groups, with the rearrangement proceeding with complete retention of the migrating group's stereochemistry.[2]

The overall transformation begins with the activation of a carboxylic acid, followed by the introduction of an azide source to form an acyl azide. This intermediate is then thermally or photochemically induced to rearrange, eliminating nitrogen gas and forming the desired isocyanate.[2] A modern and highly efficient variation of this method involves the one-pot conversion of a carboxylic acid to the isocyanate using diphenylphosphoryl azide (DPPA).[2][4]

Signaling Pathway for the Curtius Rearrangement:

Curtius Rearrangement cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_rearrangement Rearrangement Start Cyclopentanecarboxylic Acid AcylAzide Cyclopentanecarbonyl Azide Start->AcylAzide + DPPA, Base Isocyanate This compound AcylAzide->Isocyanate Heat (Δ) N2 N₂ Gas AcylAzide->N2

Caption: Curtius rearrangement pathway from carboxylic acid.

The Hofmann Rearrangement

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[5][6] The reaction is typically carried out by treating the amide with bromine in an aqueous solution of a strong base.[5] The isocyanate formed is often not isolated in aqueous media, as it readily hydrolyzes to the corresponding amine. However, by using anhydrous conditions and an alcohol as the solvent, the isocyanate can be trapped as a stable carbamate.[5][7]

Signaling Pathway for the Hofmann Rearrangement:

Hofmann Rearrangement cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_rearrangement Rearrangement Start Cyclopentanecarboxamide (B1346233) NBromoamide N-Bromocyclopentanecarboxamide Start->NBromoamide + Br₂, Base Isocyanate This compound NBromoamide->Isocyanate Base, Heat (Δ)

Caption: Hofmann rearrangement pathway from a primary amide.

The Lossen Rearrangement

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. The reaction is initiated by the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative of the hydroxamic acid, which then rearranges upon treatment with a base or heat to yield the isocyanate and a carboxylate salt.

Signaling Pathway for the Lossen Rearrangement:

Lossen Rearrangement cluster_start Starting Material cluster_activation Activation cluster_rearrangement Rearrangement Start Cyclopentanecarbohydroxamic Acid Activated O-Acyl/Sulfonyl Derivative Start->Activated + Activating Agent (e.g., Ac₂O) Isocyanate This compound Activated->Isocyanate Base or Heat (Δ)

Caption: Lossen rearrangement pathway from hydroxamic acid.

Carbamate Formation and Decomposition

A prominent industrial non-phosgene route involves a two-step process: the formation of a carbamate followed by its thermal decomposition.[8][9][10] This method avoids the use of azides or halogenated intermediates. Cyclopentyl carbamates can be synthesized from cyclopentylamine (B150401) by reaction with dialkyl carbonates, such as dimethyl carbonate (DMC).[11] The resulting carbamate is then heated, often in the gas phase and at high temperatures (250-600 °C), to yield this compound and the corresponding alcohol, which can be recycled.[8][10]

Experimental Workflow for Carbamate Decomposition Route:

Carbamate Decomposition Workflow Start Cyclopentylamine + Dimethyl Carbonate Reaction1 Carbamate Formation Start->Reaction1 Intermediate Methyl N-cyclopentylcarbamate Reaction1->Intermediate Reaction2 Thermal Decomposition (High Temp.) Intermediate->Reaction2 Product This compound Reaction2->Product Byproduct Methanol (recycled) Reaction2->Byproduct

Caption: Workflow for isocyanate synthesis via carbamates.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the different non-phosgene routes. Data for this compound is often not explicitly reported; therefore, values from analogous aliphatic or cycloaliphatic systems are included for comparison.

MethodStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Curtius Rearrangement Cyclopentanecarboxylic AcidDiphenylphosphoryl azide (DPPA), Triethylamine (B128534) (TEA)Toluene (B28343)80-1002-480-95 (Est.)
Hofmann Rearrangement CyclopentanecarboxamideN-Bromosuccinimide (NBS), DBUAnhydrous DioxaneRoom Temp.1-370-90 (Est.)
Lossen Rearrangement Cyclopentanecarbohydroxamic AcidAcetic Anhydride, PyridineDichloromethaneReflux2-560-85 (Est.)
Carbamate Decomposition Methyl N-cyclopentylcarbamateNone (thermal)Gas Phase400-600N/A>90 (Est.)

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Curtius Rearrangement (DPPA Method)

This protocol is adapted from a reliable Organic Syntheses procedure for a similar substrate.[12]

Materials:

  • Cyclopentanecarboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with cyclopentanecarboxylic acid (1.0 eq) and anhydrous toluene (approx. 0.5 M solution).

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine (1.1 eq) is added dropwise to the stirred solution.

  • Diphenylphosphoryl azide (DPPA) (1.1 eq) is then added dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction mixture is then heated to 80-90 °C and stirred for 2-3 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas (use a bubbler) and by IR spectroscopy (disappearance of the acyl azide peak at ~2140 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).

  • Upon completion, the reaction mixture is cooled to room temperature. The triethylamine hydrochloride salt is removed by filtration.

  • The toluene is removed under reduced pressure. The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Safety Note: Acyl azides are potentially explosive. The reaction should be conducted behind a safety shield in a well-ventilated fume hood. Avoid heating the acyl azide intermediate to high temperatures before it is diluted in solvent.

Key Experiment 2: Synthesis of this compound via Hofmann Rearrangement (Non-Aqueous)

This protocol is a generalized procedure for the non-aqueous Hofmann rearrangement to yield an isocyanate which can be isolated.

Materials:

  • Cyclopentanecarboxamide

  • N-Bromosuccinimide (NBS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Dioxane

  • Nitrogen gas supply

  • Standard glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve cyclopentanecarboxamide (1.0 eq) in anhydrous dioxane.

  • Add N-Bromosuccinimide (1.05 eq) to the solution and stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add DBU (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the starting amide is consumed (monitored by TLC).

  • The reaction mixture will contain the product, succinimide, and DBU hydrobromide. The solvent can be removed under reduced pressure.

  • The residue is triturated with a non-polar solvent (e.g., hexanes) to precipitate the salts, which are then filtered off.

  • The filtrate is concentrated under reduced pressure, and the crude this compound is purified by vacuum distillation.

Conclusion

The synthesis of this compound can be achieved effectively and safely without the use of phosgene. The Curtius rearrangement, particularly the one-pot procedure using DPPA, offers a versatile and high-yielding laboratory-scale method. The Hofmann and Lossen rearrangements provide alternative pathways from readily available amide and hydroxamic acid precursors, respectively. For larger-scale industrial applications, the two-step process involving the formation and subsequent thermal decomposition of a carbamate intermediate presents a viable and green alternative, aligning with the principles of sustainable chemistry. The choice of method will ultimately depend on factors such as scale, available starting materials, and specific process safety requirements.

References

An In-depth Technical Guide to Cyclopentyl Isocyanate (C6H9NO) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Abstract: This whitepaper provides a comprehensive technical overview of cyclopentyl isocyanate, a key reagent in synthetic chemistry with significant applications in the pharmaceutical industry. The document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its role in the development of therapeutic agents, with a particular focus on the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib. Detailed experimental protocols and safety information are also provided to equip researchers and drug development professionals with the necessary knowledge for its effective and safe utilization.

Introduction to this compound

This compound (C6H9NO) is an organic compound featuring a cyclopentyl ring attached to a highly reactive isocyanate functional group.[1] This unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its ability to readily react with nucleophiles, such as alcohols, amines, and water, allows for the formation of stable urethane, urea (B33335), and carbamic acid derivatives, respectively. This reactivity is harnessed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and use in synthesis. The following tables summarize key data for this compound.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C6H9NO[2]
Molecular Weight 111.14 g/mol [2][3]
CAS Number 4747-71-1[3]
Appearance Colorless to light yellow liquid[4]
Density 0.986 g/mL at 25 °C[3]
Boiling Point 147 °C[3]
Flash Point 36.11 °C (97.0 °F) - closed cup[3]
Refractive Index n20/D 1.447[3]
Vapor Pressure 2.83 psi at 20 °C[3]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/ShiftsReference
¹H NMR Spectra available for reference.[2]
¹³C NMR Spectra available for reference.[2]
FTIR Strong, characteristic N=C=O stretch around 2270 cm⁻¹[2][5]
Raman Spectra available for reference.[2][6]

Synthesis of this compound

The synthesis of isocyanates can be broadly categorized into phosgene-based and non-phosgene methods.[7][8] The traditional and most common industrial method involves the reaction of a primary amine with phosgene (B1210022) (COCl₂).[8] However, due to the high toxicity of phosgene, significant efforts have been made to develop safer alternatives.[7][8]

General Synthetic Routes

Phosgene-based Synthesis: This method involves the reaction of cyclopentylamine (B150401) with phosgene. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate. While efficient, this method requires specialized equipment and stringent safety precautions due to the hazardous nature of phosgene.[7]

Non-Phosgene Alternatives: Safer alternatives to phosgene include diphosgene and triphosgene (B27547), which are solid and easier to handle.[9][10] Other non-phosgene routes include the Curtius, Hofmann, or Lossen rearrangements of acyl azides, amides, or hydroxamic acids, respectively. Additionally, the reaction of amines with dimethyl carbonate or urea followed by thermal decomposition of the resulting carbamate (B1207046) is a greener approach.[7][8]

G General Synthesis Workflow for Isocyanates A Primary Amine (e.g., Cyclopentylamine) C Isocyanate (e.g., this compound) A->C Reaction B Phosgene or Phosgene Substitute B->C D Base (e.g., Triethylamine) D->C Facilitates reaction

Caption: General workflow for the synthesis of isocyanates.

Experimental Protocol: Synthesis from Cyclopentylamine using Triphosgene (Illustrative)

This protocol is a general illustration for the synthesis of an isocyanate from a primary amine using triphosgene and should be adapted and optimized for this compound specifically.

Materials:

  • Cyclopentylamine

  • Triphosgene

  • Anhydrous, inert solvent (e.g., dichloromethane, toluene)

  • Tertiary amine base (e.g., triethylamine)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere, dissolve cyclopentylamine in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene in the same anhydrous solvent.

  • Slowly add the triphosgene solution to the stirred cyclopentylamine solution via the dropping funnel.

  • After the addition is complete, slowly add the tertiary amine base to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, the reaction mixture is typically filtered to remove the amine hydrochloride salt.

  • The filtrate is then concentrated under reduced pressure.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Safety Note: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Triphosgene is a toxic substance and should be handled with extreme care.

Reactivity and Applications in Drug Development

The high reactivity of the isocyanate group makes this compound a versatile reagent in organic synthesis. It readily undergoes nucleophilic addition reactions with a variety of functional groups.

Reaction with Alcohols: Forms urethanes. Reaction with Amines: Forms ureas.[11] Reaction with Water: Forms an unstable carbamic acid, which decarboxylates to yield the corresponding amine and carbon dioxide.[11]

A significant application of this compound is in the synthesis of the drug Baricitinib .[12] Baricitinib is a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis.[13][14] The cyclopentyl group is a key structural feature of the final drug molecule. While the exact, proprietary industrial synthesis of Baricitinib may vary, published synthetic routes provide a likely pathway where a cyclopentyl-containing moiety is introduced. The synthesis generally involves a convergent approach with multiple coupling steps.[15]

G Convergent Synthesis of Baricitinib A Pyrrolo[2,3-d]pyrimidine Core D Coupling A->D B Pyrazolyl Intermediate B->D C Azetidine Intermediate E Coupling C->E D->E F Baricitinib E->F G This compound (Source of Cyclopentyl Group) G->C Incorporation into Azetidine Intermediate

Caption: A simplified convergent synthesis pathway for Baricitinib.

The JAK-STAT Signaling Pathway and Baricitinib's Mechanism of Action

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[16][17][18][19] In autoimmune diseases like rheumatoid arthritis, the JAK-STAT pathway is dysregulated, leading to chronic inflammation.[13][14]

Baricitinib functions by inhibiting JAK1 and JAK2, thereby modulating the signaling of pro-inflammatory cytokines.[13] This prevents the phosphorylation and activation of STATs, which in turn reduces the transcription of genes involved in the inflammatory response.[15]

G JAK-STAT Signaling Pathway and Inhibition by Baricitinib cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes DNA DNA STAT_P->DNA Translocates to Nucleus Gene Gene Transcription (Inflammation) DNA->Gene Initiates Baricitinib Baricitinib Baricitinib->JAK Inhibits

Caption: Mechanism of Baricitinib inhibition of the JAK-STAT pathway.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[12]

Table 3: Hazard Information for this compound

Hazard CategoryDescriptionReference
Flammability Flammable liquid and vapor.[3]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4]
Skin Corrosion/Irritation Causes skin irritation.[4]
Eye Damage/Irritation Causes serious eye irritation.[4]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
Specific Target Organ Toxicity May cause respiratory irritation.

Handling and Storage:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4][12]

  • Keep away from heat, sparks, and open flames.[12]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Recommended storage temperature is 2-8°C.[3]

  • Keep away from moisture, as it reacts with water.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[4]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[4]

  • In all cases of exposure, seek immediate medical attention.[4][12]

Conclusion

This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its unique reactivity profile makes it an important building block in the synthesis of complex organic molecules, most notably in the production of the JAK inhibitor Baricitinib. A thorough understanding of its physicochemical properties, synthetic routes, reactivity, and safety protocols is paramount for its effective and safe utilization in research and development. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase.

References

A Comprehensive Material Safety Analysis of Cyclopentyl Isocyanate for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Cyclopentyl isocyanate (CAS No. 4747-71-1) is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, which includes a reactive isocyanate group attached to a cyclopentyl ring, makes it a valuable building block in organic synthesis.[1][2] However, its utility is matched by significant health and safety hazards. This document provides an in-depth analysis of the material safety data for this compound, intended for researchers, scientists, and drug development professionals. It consolidates quantitative safety data, outlines standardized experimental methodologies for hazard assessment, and presents clear visual workflows for handling and emergency response. The analysis reveals that this compound is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin.[3][4] It is a known skin and eye irritant and can cause respiratory and skin sensitization.[3][4] A notable gap exists in the publicly available ecotoxicological data, underscoring the need for careful handling and disposal to prevent environmental contamination.[4][5] Strict adherence to the safety protocols outlined herein is imperative for mitigating risks in a laboratory and developmental setting.

Chemical Identification and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1] Accurate identification and understanding its physical characteristics are fundamental to its safe handling.

Table 1.1: Chemical Identifiers for this compound

Identifier Value Source
Chemical Name This compound [3][6]
Synonyms isocyanatocyclopentane [1][3][5]
CAS Number 4747-71-1 [3][5]
Molecular Formula C₆H₉NO [1][3]
Molecular Weight 111.14 g/mol [3][7]
InChI Key CZALJDQHONFVFU-UHFFFAOYSA-N [3][7]

| Recommended Use | Laboratory chemicals, Synthesis of substances |[6] |

Table 1.2: Physical and Chemical Properties of this compound

Property Value Method/Conditions Source
Boiling Point 147 °C (297 °F) at 1 atm [7][8]
Density 0.986 g/mL at 25 °C [7][8]
Flash Point 36.11 °C (97.0 °F) Closed cup [7]
Vapor Pressure 2.83 psi at 20 °C [7]

| Refractive Index | n20/D 1.447 | at 20 °C |[7][8] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards include flammability, acute toxicity, irritation, and sensitization.

Table 2.1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Source
Flammable Liquids 3 H226: Flammable liquid and vapor [4][7]
Acute Toxicity, Oral 4 H302: Harmful if swallowed [3][4][7]
Acute Toxicity, Dermal 4 H312: Harmful in contact with skin [3][4][7]
Acute Toxicity, Inhalation 4 H332: Harmful if inhaled [3][4][7]
Skin Irritation 2 H315: Causes skin irritation [3][4][7]
Serious Eye Irritation 2 H319: Causes serious eye irritation [3][4][7]
Respiratory Sensitization 1 H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [3][4][7]
Skin Sensitization 1 H317: May cause an allergic skin reaction

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |[4][5][7] |

Hazard_Overview cluster_main This compound Hazards cluster_hazards CPI This compound (CAS: 4747-71-1) Flammability Flammability (Category 3) CPI->Flammability Toxicity Acute Toxicity (Category 4) Oral, Dermal, Inhalation CPI->Toxicity Irritation Irritation (Category 2) Skin, Eyes, Respiratory CPI->Irritation Sensitization Sensitization (Category 1) Respiratory, Skin CPI->Sensitization

Figure 1: Core Hazard Profile of this compound.

Toxicological Profile and Health Effects

Exposure to this compound can lead to a range of adverse health effects, from irritation to sensitization. The chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a high degree of caution.[4][5]

Table 3.1: Summary of Toxicological Hazards and Associated Symptoms

Route of Exposure Health Hazard Symptoms Source
Inhalation Harmful; May cause respiratory irritation and sensitization. Cough, wheezing, laryngitis, shortness of breath, headache, nausea, vomiting, potential for asthma-like symptoms. [5]
Skin Contact Harmful; Causes skin irritation and may cause an allergic skin reaction. Redness, itching, pain, rash. [3][4]
Eye Contact Causes serious eye irritation. Pain, redness, watering, blurred vision. [3][4]
Ingestion Harmful if swallowed. Burning sensation, nausea, vomiting, headache. [5]

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, OSHA, or NTP. | Not applicable. |[5] |

Toxicological_Risk_Assessment cluster_workflow Generalized Toxicological Assessment Workflow cluster_status Data Availability for this compound Start Identify Chemical (this compound) Data_Collection Gather Existing Data (MSDS, Literature) Start->Data_Collection Acute_Tox Acute Toxicity Testing (Oral, Dermal, Inhalation) Data_Collection->Acute_Tox Irritation_Test Irritation & Corrosion Testing (Skin, Eye) Acute_Tox->Irritation_Test Acute_Tox_Status Data Available Acute_Tox->Acute_Tox_Status Sensitization_Test Sensitization Testing (Skin, Respiratory) Irritation_Test->Sensitization_Test Irritation_Status Data Available Irritation_Test->Irritation_Status Chronic_Tox Chronic & Systemic Toxicity (Carcinogenicity, Reproductive) Sensitization_Test->Chronic_Tox Sensitization_Status Data Available Sensitization_Test->Sensitization_Status Eco_Tox Ecotoxicity Data Chronic_Tox->Eco_Tox Chronic_Tox_Status No Data Available Chronic_Tox->Chronic_Tox_Status Risk_Characterization Characterize Risk & Establish Safe Handling Eco_Tox->Risk_Characterization Eco_Tox_Status No Data Available Eco_Tox->Eco_Tox_Status End Develop Safety Protocol Risk_Characterization->End

Figure 2: Toxicological data availability for this compound.

Standardized Experimental Protocols

While specific experimental reports for this compound are not detailed in the available safety sheets, the cited hazard classifications are determined using standardized methodologies, such as those established by the OECD (Organisation for Economic Co-operation and Development). The following are generalized protocols representative of those used to generate the safety data.

Protocol 4.1: Determination of Flash Point (Closed-Cup Method)

  • Objective: To determine the lowest temperature at which the application of an ignition source causes the vapors of the substance to ignite under controlled laboratory conditions.

  • Methodology (General Principles of Pensky-Martens Closed Cup Tester):

    • A brass test cup is filled with a specified volume of this compound and fitted with a lid.

    • The apparatus is heated at a slow, constant rate, and the sample is continuously stirred to ensure temperature uniformity.

    • At regular temperature intervals, an ignition source (a small flame) is dipped into the vapor space of the cup.

    • The flash point is recorded as the lowest temperature at which the introduction of the flame causes a distinct flash inside the cup.

Protocol 4.2: Assessment of Acute Dermal Irritation (Based on OECD Guideline 404)

  • Objective: To determine the potential of this compound to cause reversible inflammatory changes to the skin.

  • Methodology:

    • Animal Model: Typically, healthy young adult albino rabbits are used.

    • Preparation: The fur is clipped from a small area (approx. 6 cm²) on the animal's back 24 hours before the test.

    • Application: A 0.5 mL dose of the undiluted test substance is applied to the prepared skin and covered with a porous gauze patch and non-irritating tape.

    • Exposure: The patch is left in place for a 4-hour period.

    • Observation: After patch removal, the skin is wiped to remove any residual substance. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.

    • Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe). The substance is classified as a skin irritant if the mean scores meet specific criteria.

Experimental_Workflow cluster_protocol Workflow for a Standard Dermal Irritation Test Prep Animal Preparation (Fur Clipping) Apply Apply 0.5 mL This compound Prep->Apply Expose 4-Hour Exposure (Occlusive Patch) Apply->Expose Remove Remove Patch & Clean Site Expose->Remove Observe Observe & Score (1, 24, 48, 72 hrs) Remove->Observe Classify Classify Hazard (Irritant / Non-Irritant) Observe->Classify

Figure 3: Generalized workflow for a dermal irritation experiment.

Safe Handling, Storage, and Emergency Procedures

Strict adherence to prescribed handling and storage protocols is essential to minimize exposure and prevent accidents.

Table 5.1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale Source
Eye/Face Safety glasses with side-shields, face shield. Protects against splashes and vapors causing severe eye irritation. [7][9]
Hand Chemical-resistant gloves (e.g., Nitrile rubber). Prevents skin contact, which can cause irritation, sensitization, and toxic effects. [7][10]
Body Flame-retardant, anti-static protective clothing; lab coat. Protects against accidental skin contact and provides protection from fire hazards.

| Respiratory | Required when vapors or aerosols are generated. Use a respirator with a suitable filter (e.g., type ABEK, EN14387 standard). | Protects against inhalation, which is a primary route of toxic exposure and sensitization. |[7][10] |

Table 5.2: Storage and Handling Guidelines

Condition Requirement Rationale Source
Ventilation Handle only in a chemical fume hood or well-ventilated area. To keep airborne concentrations below exposure limits and reduce inhalation risk. [6][11]
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. The substance is a flammable liquid with a relatively low flash point. [5][6][12]
Storage Store in a tightly closed container in a dry, cool, well-ventilated place. Recommended temperature: 2-8°C. To prevent vapor release, pressure buildup, and degradation. [7]
Special Conditions Store under an inert gas. The material is moisture-sensitive. To prevent reaction with atmospheric moisture, which can lead to polymerization or degradation. [1]

| Incompatibilities | Acids, water, strong oxidizing agents, strong bases, alcohols, amines. | To prevent vigorous or hazardous reactions. |[12] |

First_Aid_Flowchart Start Exposure Incident Occurs Decision What is the route of exposure? Start->Decision Inhalation INHALATION Decision->Inhalation Inhaled Skin SKIN CONTACT Decision->Skin Skin Eyes EYE CONTACT Decision->Eyes Eyes Ingestion INGESTION Decision->Ingestion Swallowed Action_Inhale 1. Move person to fresh air. 2. If breathing stops, give artificial respiration. 3. Call a physician immediately. Inhalation->Action_Inhale Action_Skin 1. Immediately remove all contaminated clothing. 2. Rinse skin with plenty of water/shower. 3. Consult a physician. Skin->Action_Skin Action_Eyes 1. Rinse cautiously with water for at least 15 mins. 2. Remove contact lenses, if present and easy to do. 3. Call an ophthalmologist immediately. Eyes->Action_Eyes Action_Ingest 1. Rinse mouth with water. 2. Give 1-2 glasses of water to drink. 3. Do NOT induce vomiting. 4. Consult a physician immediately. Ingestion->Action_Ingest Spill_Response_Plan Start Spill Detected Assess Assess Spill Size & Location Start->Assess Secure 1. Evacuate non-essential personnel. 2. Ensure adequate ventilation. 3. Remove all ignition sources. Assess->Secure Small, manageable spill LargeSpill For large spills, evacuate the area and contact emergency services. Assess->LargeSpill Large or uncontained spill PPE Wear appropriate PPE (Gloves, Goggles, Respirator) Secure->PPE Contain Contain spillage with non-combustible absorbent material (sand, earth). PPE->Contain Collect Collect absorbent material using non-sparking tools and place in a closed container for disposal. Contain->Collect Clean Clean the spill area thoroughly. Collect->Clean Dispose Dispose of waste according to local and national regulations. Clean->Dispose

References

Reactivity of the Isocyanate Functional Group on a Cyclopentyl Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isocyanate functional group (-N=C=O) is a highly reactive moiety central to a myriad of applications in organic synthesis, polymer chemistry, and pharmacology. When appended to a cyclopentyl ring, its reactivity profile is influenced by a unique combination of electronic and steric factors inherent to the alicyclic scaffold. This technical guide provides a comprehensive analysis of the reactivity of cyclopentyl isocyanate, detailing its reactions with common nucleophiles, outlining experimental protocols for kinetic analysis and product synthesis, and presenting quantitative data to inform reaction design and optimization. The content herein is intended to serve as a critical resource for researchers leveraging this compound in the development of novel chemical entities and materials.

Introduction to Isocyanate Reactivity

The reactivity of the isocyanate group is dominated by the electrophilic character of the central carbon atom, which is susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the cornerstone of urethane (B1682113) and urea (B33335) bond formation, fundamental transformations in the synthesis of polyurethanes, pharmaceuticals, and agrochemicals.

The general order of reactivity for common nucleophiles with isocyanates is as follows:

Primary Aliphatic Amines > Secondary Aliphatic Amines > Aromatic Amines > Primary Alcohols > Water > Secondary Alcohols > Phenols

The cyclopentyl group, being an aliphatic and non-conjugated substituent, influences the reactivity of the isocyanate group primarily through steric hindrance and subtle electronic effects. Unlike aromatic isocyanates, where the phenyl ring can delocalize the electron density of the N=C=O group, the cyclopentyl ring acts as a weak electron-donating group, which slightly reduces the electrophilicity of the isocyanate carbon compared to aromatic counterparts. However, the compact nature of the five-membered ring offers a distinct steric profile compared to linear or more hindered cycloalkyl groups.

Factors Influencing the Reactivity of this compound

A logical breakdown of the factors governing the reactivity of this compound is presented below.

G Factors Influencing this compound Reactivity cluster_Electronic Electronic Effects cluster_Steric Steric Effects cluster_Reaction Reaction Conditions Reactivity This compound Reactivity Inductive Inductive Effect (Weakly Electron-Donating) Reactivity->Inductive influences Resonance Lack of Resonance (Compared to Aromatic Isocyanates) Reactivity->Resonance influences CyclopentylRing Cyclopentyl Ring (Moderate Bulk) Reactivity->CyclopentylRing influences Nucleophile Nucleophile Structure (Primary vs. Secondary vs. Tertiary) Reactivity->Nucleophile influences Solvent Solvent Polarity Reactivity->Solvent dependent on Catalyst Presence of Catalysts (e.g., Tertiary Amines, Organometallics) Reactivity->Catalyst dependent on Temperature Temperature Reactivity->Temperature dependent on

Factors influencing this compound reactivity.

Quantitative Reactivity Data

While specific kinetic data for this compound is not extensively available in the public domain, a comparative understanding of its reactivity can be derived from studies on analogous aliphatic isocyanates. The following table summarizes the expected relative reactivity and provides estimated rate constants for reactions with key nucleophiles under typical conditions.

NucleophileProductRelative Rate (vs. Primary Alcohol)Estimated Second-Order Rate Constant (L mol⁻¹ s⁻¹) at 25°CNotes
n-Butylamine (Primary Aliphatic Amine)N-Butyl-N'-cyclopentylurea~100010² - 10⁴Extremely rapid, often diffusion-controlled.[1]
Di-n-butylamine (Secondary Aliphatic Amine)N,N-Dibutyl-N'-cyclopentylurea~50010¹ - 10³Slower than primary amines due to increased steric hindrance.
Ethanol (Primary Alcohol)Ethyl N-cyclopentylcarbamate110⁻³ - 10⁻²Reaction is significantly slower than with amines and often requires catalysis for practical conversion rates.[2]
WaterCyclopentylamine + CO₂ (via carbamic acid) → N,N'-Dicyclopentylurea~0.110⁻⁴ - 10⁻³The initial reaction is slow, but the resulting amine is highly reactive with another isocyanate molecule.
Phenol (Aromatic Alcohol)Phenyl N-cyclopentylcarbamate~0.0110⁻⁵ - 10⁻⁴Less nucleophilic than aliphatic alcohols, generally requiring heat and/or catalysis.

Signaling Pathways: Reaction Mechanisms with Nucleophiles

The fundamental reaction of this compound with nucleophiles proceeds via a nucleophilic addition to the carbonyl carbon of the isocyanate group. The general mechanism is depicted below.

G General Nucleophilic Addition to this compound Reactants This compound C₅H₉-N=C=O Nucleophile Nu-H TransitionState Transition State Reactants:f0->TransitionState Nucleophilic Attack Reactants:f1->TransitionState Intermediate C₅H₉-N⁻-C(=O)-Nu⁺-H TransitionState->Intermediate Product C₅H₉-NH-C(=O)-Nu Intermediate->Product Proton Transfer

General mechanism of nucleophilic addition to an isocyanate.

Catalyzed Reaction with Alcohols: Urethane Formation

The reaction of this compound with alcohols to form carbamates (urethanes) is often catalyzed by tertiary amines or organometallic compounds. A common mechanism for tertiary amine catalysis involves the formation of a complex between the catalyst and the alcohol, enhancing the nucleophilicity of the alcohol.

G Tertiary Amine Catalyzed Urethane Formation cluster_reactants Reactants & Catalyst Isocyanate This compound (C₅H₉-NCO) Attack Nucleophilic Attack Isocyanate->Attack Alcohol Alcohol (R-OH) Complex Alcohol-Amine Complex [R-O-H···NR'₃] Alcohol->Complex Catalyst Tertiary Amine (R'₃N) Catalyst->Complex Complex->Attack Intermediate Intermediate Adduct Attack->Intermediate Product Carbamate (Urethane) (C₅H₉-NHCOOR) Intermediate->Product Catalyst_regen Catalyst Regenerated (R'₃N) Intermediate->Catalyst_regen G In-Situ FTIR Kinetic Analysis Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reagents Prepare solutions of This compound and nucleophile in a suitable anhydrous solvent (e.g., THF). Instrument Set up FTIR spectrometer with an ATR probe. Reagents->Instrument Background Record background spectrum of the solvent. Instrument->Background React Mix reactants in the reaction vessel with the ATR probe submerged. Background->React Acquire Acquire spectra at regular time intervals. React->Acquire Monitor Monitor the decrease in the isocyanate peak area (~2270 cm⁻¹). Acquire->Monitor Plot Plot isocyanate concentration (or peak area) vs. time. Monitor->Plot Calculate Calculate the rate constant from the kinetic data. Plot->Calculate

References

Cyclopentyl Isocyanate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl isocyanate, a reactive organic intermediate, has emerged as a valuable reagent in the synthetic chemist's toolbox. Its unique structural motif, featuring a five-membered aliphatic ring coupled with a highly electrophilic isocyanate group, allows for the facile construction of diverse molecular architectures. This guide provides a comprehensive overview of the key applications of this compound in organic synthesis, with a particular focus on its role in the preparation of urea (B33335) and carbamate (B1207046) derivatives, which are prevalent in numerous pharmaceutical and agrochemical compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Core Reactivity and Applications

The primary utility of this compound stems from the high reactivity of the isocyanate functional group (-N=C=O) toward nucleophiles. This reactivity is the foundation for its principal applications in the synthesis of N,N'-disubstituted ureas and N-substituted carbamates.

Synthesis of N-Cyclopentyl Urea Derivatives

The reaction of this compound with primary or secondary amines provides a straightforward and high-yielding route to N-cyclopentyl-N'-substituted ureas. This transformation is a cornerstone in the synthesis of various biologically active molecules. The general reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer.

General Reaction Scheme:

This reaction is typically fast and can be carried out under mild conditions, often at room temperature and without the need for a catalyst. The versatility of this reaction allows for the incorporation of a wide array of amine-containing fragments, leading to a diverse library of urea derivatives.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", penwidth=2];

"this compound" [fillcolor="#FBBC05"]; "Amine (Primary or Secondary)" [fillcolor="#EA4335"]; "Reaction" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "N-Cyclopentyl Urea Derivative" [fillcolor="#34A853"];

G

Synthesis of N-Cyclopentyl Carbamate Derivatives

Similarly, this compound readily reacts with alcohols and phenols to form N-cyclopentyl carbamates (urethanes). This reaction is fundamental in the synthesis of various pharmaceuticals and agrochemicals where the carbamate linkage serves as a key structural or functional element. The reaction mechanism involves the nucleophilic attack of the hydroxyl oxygen on the isocyanate's carbonyl carbon.

General Reaction Scheme:

The reaction with aliphatic alcohols is often slower than with amines and may require heating or the use of a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound, to proceed at a reasonable rate. Phenols, being more acidic, can react under milder conditions.

dot graph G { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} END_DOT Caption: General workflow for the synthesis of N-Cyclopentyl Carbamate Derivatives.

Applications in Pharmaceutical and Agrochemical Synthesis

The utility of this compound is highlighted by its application in the synthesis of complex molecules with important biological activities.

Pharmaceuticals

A notable example is in the synthesis of Cariprazine , an atypical antipsychotic drug used for the treatment of schizophrenia and bipolar disorder.[1][2] The molecular structure of Cariprazine contains an N,N'-disubstituted urea moiety where one of the nitrogen atoms is part of a piperazine (B1678402) ring and the other is attached to a cyclohexane (B81311) ring. While the direct precursor may be a derivative, the fundamental urea-forming reaction is a key step in its synthesis, showcasing the importance of isocyanate chemistry in accessing such complex drug molecules.

Agrochemicals

This compound is a valuable intermediate in the agrochemical industry for the production of herbicides and pesticides.[3][4] The resulting urea and carbamate derivatives often exhibit potent biological activity. For instance, N-aryl-N'-alkyl ureas are a well-known class of herbicides that act by inhibiting photosynthesis. While the herbicide Linuron is synthesized from 3,4-dichlorophenyl isocyanate, the general synthetic strategy is applicable to the creation of novel herbicides using this compound to introduce a different lipophilic group, potentially modulating the compound's efficacy and selectivity.

Quantitative Data on this compound Reactions

The following tables summarize quantitative data for the synthesis of various urea and carbamate derivatives using this compound and related methods.

Table 1: Synthesis of N-Cyclopentyl Urea Derivatives

Amine SubstrateReaction ConditionsSolventYield (%)Reference
PyrrolidineMicrowave, 150 °C, 1500 sTHF88[4]
AnilineRoom Temperature, 6-8 hDichloromethane (B109758)Good[3]
Substituted AnilinesRoom Temperature, 12 hDichloromethane29-92[5]
3,5-DifluoroanilineRoom Temperature, 12 hDichloromethane70[5]
4-FluoroanilineRoom Temperature, 12 hDichloromethane92[5]
3-(Trifluoromethyl)anilineRoom Temperature, 12 hDichloromethane71[5]

Table 2: Synthesis of N-Cyclopentyl Carbamate Derivatives (General Methods)

Alcohol/Phenol SubstrateCatalystReaction ConditionsSolventYield (%)Reference
Primary/Secondary AlcoholsCarbonyl-di-imidazole (CDI) activationRoom Temperature, 24 hAcetonitrile66-99[6][7]
PhenolsTriethylamine (B128534)Room TemperatureDichloromethaneHigh[3]
AlcoholsChlorosulfonyl isocyanate (CSI)Room TemperaturePyridineExcellent[2]

Experimental Protocols

General Procedure for the Synthesis of 1-Cyclopentyl-3-aryl Ureas

To a solution of the appropriate aryl amine (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL), this compound (1.1 mmol) is added dropwise at room temperature. The reaction mixture is stirred for a period of 6 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum to afford the desired 1-cyclopentyl-3-aryl urea derivative. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

General Procedure for the Synthesis of O-Alkyl N-Cyclopentyl Carbamates

To a solution of the alcohol (1.0 mmol) in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (10 mL) under an inert atmosphere, a catalyst such as triethylamine (0.1 mmol) or dibutyltin (B87310) dilaurate (DBTDL, 0.05 mmol) is added, if required. This compound (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature or heated to 60-80 °C for 6-12 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography or recrystallization to yield the O-alkyl N-cyclopentyl carbamate.

Conclusion

This compound is a highly versatile and reactive intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its ability to readily form urea and carbamate linkages provides a powerful tool for the construction of a wide range of biologically active compounds. The experimental protocols and data presented in this guide offer a practical resource for researchers and scientists seeking to utilize this compound in their synthetic endeavors. The continued exploration of its reactivity is expected to lead to the discovery of novel molecules with valuable therapeutic and agricultural properties.

References

Cyclopentyl Isocyanate: A Versatile Scaffold for Bioactive Molecules in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl isocyanate is a highly reactive and versatile chemical intermediate that has garnered significant attention in the field of medicinal chemistry.[1] Its unique molecular structure, featuring a compact cyclopentyl ring coupled with a reactive isocyanate group, makes it an ideal building block for the synthesis of a diverse array of bioactive molecules.[2] The cyclopentyl moiety can effectively occupy hydrophobic pockets in biological targets, while the isocyanate group provides a convenient handle for introducing a variety of functional groups, most notably through the formation of urea (B33335) derivatives. This guide provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its use in the development of novel therapeutics, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Applications in Drug Discovery

The primary utility of this compound in medicinal chemistry lies in its facile reaction with primary and secondary amines to form stable urea linkages.[3][4] This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to a wide range of substrates and suitable for the construction of compound libraries for high-throughput screening. The resulting N-cyclopentyl urea motif is a common feature in a variety of biologically active compounds, including kinase inhibitors and receptor agonists.

Cyclopentyl Urea Derivatives as Formyl Peptide Receptor 2 (FPR2) Agonists

A notable application of this compound is in the synthesis of agonists for the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor that plays a critical role in the resolution of inflammation.[5][6] Activation of FPR2 by small molecule agonists can modulate inflammatory responses, making it an attractive target for the treatment of cardiovascular and neuroinflammatory diseases.[7][8][9]

Researchers have developed a series of cyclopentane (B165970) urea derivatives that act as potent FPR2 agonists.[5] One of the most promising compounds from this series, designated as compound 8 , demonstrated significant activity in in vitro assays. The synthesis of this class of compounds typically involves the reaction of this compound with an appropriate amine precursor.

Table 1: In Vitro Activity of Cyclopentane Urea FPR2 Agonist (Compound 8) [9]

CompoundAssayEC50 (nM)
8β-arrestin recruitment20
8Calcium mobilization740
Experimental Protocol: Synthesis of a Representative N-Cyclopentyl-N'-aryl Urea

The following is a representative experimental protocol for the synthesis of an N-cyclopentyl-N'-aryl urea, based on general procedures for the synthesis of FPR2 agonists.[10]

Materials:

  • Substituted aniline (B41778) derivative (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer

  • Round-bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the substituted aniline derivative (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add this compound (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in n-hexane) to afford the desired N-cyclopentyl-N'-aryl urea.

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

FPR2 Signaling Pathway

The activation of FPR2 by an agonist like a cyclopentyl urea derivative initiates a cascade of intracellular signaling events. This pathway is crucial for mediating the receptor's pro-resolving and anti-inflammatory effects.

FPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Cyclopentyl Urea Agonist FPR2 FPR2 Agonist->FPR2 Binds to G_Protein Gi/o Protein FPR2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PI3K PI3K/Akt Pathway G_Protein->PI3K Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammation_Resolution Resolution of Inflammation Ca2->Inflammation_Resolution MAPK MAPK Pathway PKC->MAPK Activates PI3K->Inflammation_Resolution MAPK->Inflammation_Resolution

Caption: FPR2 signaling cascade initiated by an agonist.

Misconceptions in the Literature: The Case of Baricitinib

While this compound is a versatile building block, it is crucial to verify its application in the synthesis of specific drugs. For instance, it has been suggested that this compound could be used in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor. However, detailed synthetic routes published in the scientific literature for Baricitinib do not utilize this compound.[1][8][11][12][13][14][15][16] Instead, these syntheses typically involve the coupling of a pyrrolo[2,3-d]pyrimidine core with a substituted azetidine (B1206935) moiety.[1][8][11][12][13][14][15][16]

This highlights the importance of consulting detailed synthetic procedures to confirm the actual building blocks used in the manufacturing of a drug. While the cyclopentyl group is present in many bioactive molecules, its introduction can be achieved through various synthetic strategies that do not necessarily involve this compound.

The JAK-STAT Signaling Pathway: A Target for Cyclopentyl-Containing Molecules

Baricitinib functions by inhibiting JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[10][12][17][18] This pathway is integral to the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses.[10][17] The inhibition of this pathway by drugs like Baricitinib leads to a reduction in the inflammatory processes associated with autoimmune diseases such as rheumatoid arthritis.[10][17]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds to JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates P_STAT pSTAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Initiates Baricitinib Baricitinib Baricitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Applications in Agrochemicals

Beyond pharmaceuticals, this compound also serves as a valuable intermediate in the agrochemical industry.[2] It is utilized in the synthesis of novel pesticides and herbicides. The incorporation of the cyclopentyl group can enhance the efficacy and selectivity of these agricultural products. While specific examples with detailed quantitative data are less prevalent in publicly available literature, the underlying chemistry of urea and carbamate (B1207046) formation remains the key principle for its application in this sector.

Conclusion

This compound is a powerful and versatile building block in medicinal and agrochemical chemistry. Its ability to readily form stable urea and carbamate linkages provides a straightforward and efficient method for the synthesis of a wide range of bioactive molecules. The successful development of potent FPR2 agonists containing the N-cyclopentyl urea moiety underscores the potential of this scaffold in drug discovery. While it is essential to verify its specific use in the synthesis of any given molecule, the fundamental reactivity of this compound ensures its continued importance as a key intermediate for the creation of novel chemical entities with therapeutic and agricultural applications. Future research will likely uncover even more diverse applications for this valuable chemical tool.

References

Methodological & Application

Application Notes and Protocols for the Reaction of Cyclopentyl Isocyanate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a urea (B33335) linkage through the reaction of an isocyanate with a primary amine is a fundamental and highly efficient transformation in organic synthesis. This reaction is of particular importance in medicinal chemistry and drug discovery, where the urea moiety serves as a critical pharmacophore capable of forming key hydrogen bond interactions with biological targets.[1] Cyclopentyl isocyanate is a versatile building block, and its reaction with various primary amines provides access to a diverse range of N-cyclopentyl-N'-substituted ureas, which are valuable scaffolds in the development of novel therapeutic agents.[2] This document provides a detailed protocol for the synthesis of N-cyclopentyl-N'-substituted ureas, covering the general reaction, purification, and characterization, along with representative data.

Reaction Principle

The reaction proceeds via a nucleophilic addition of the primary amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group. The reaction is typically fast, exothermic, and proceeds without the need for a catalyst.[3] A variety of aprotic solvents can be used, with tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF) being common choices.[3]

Experimental Protocols

General Protocol for the Synthesis of N-Cyclopentyl-N'-substituted Ureas

This protocol describes a general procedure for the reaction of this compound with a primary amine on a 1 mmol scale. The reaction can be readily scaled up or down as needed.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline, benzylamine, or other alkyl/aryl amine) (1.0 eq)

  • Anhydrous tetrahydrofuran (THF) (or other suitable aprotic solvent like DCM or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon, add the primary amine (1.0 mmol, 1.0 eq).

  • Dissolution: Dissolve the primary amine in anhydrous THF (approximately 5-10 mL per mmol of amine). Stir the solution at room temperature until the amine is fully dissolved.

  • Addition of Isocyanate: While stirring the solution at room temperature (20-25 °C), add this compound (1.0 mmol, 1.0 eq) dropwise. An exothermic reaction may be observed. For more reactive amines, the flask can be cooled in an ice bath during the addition to maintain the temperature at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 1 to 4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (primary amine or isocyanate) is no longer visible.

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting crude product is a solid or a viscous oil.

Purification:

The crude N-cyclopentyl-N'-substituted urea can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethyl acetate (B1210297), ethanol, or a mixture of solvents like ethyl acetate/hexanes). Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization. Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: If the product is an oil or if recrystallization is not effective, purify the crude material using silica (B1680970) gel column chromatography. A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be determined by TLC analysis.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various N-cyclopentyl-N'-substituted ureas based on typical literature findings for similar reactions.

EntryPrimary AmineProductReaction Time (h)SolventYield (%)Purification Method
1Aniline1-Cyclopentyl-3-phenylurea2THF90-98Recrystallization
24-Chloroaniline1-(4-Chlorophenyl)-3-cyclopentylurea2THF92-97Recrystallization
3Benzylamine1-Benzyl-3-cyclopentylurea1.5DCM95-99Column Chromatography
4n-Butylamine1-Butyl-3-cyclopentylurea1DCM96-99Column Chromatography

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of N-cyclopentyl-N'-substituted ureas.

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_purification Purification cluster_end Final Product start1 This compound reaction Mixing in Anhydrous Solvent (e.g., THF) start1->reaction start2 Primary Amine start2->reaction stirring Stirring at Room Temperature reaction->stirring workup Solvent Removal (Rotary Evaporation) stirring->workup purification Recrystallization or Column Chromatography workup->purification product Pure N-Cyclopentyl-N'- substituted Urea purification->product

Caption: General workflow for the synthesis of N-cyclopentyl-N'-substituted ureas.

Reaction Mechanism

The diagram below outlines the mechanism of the nucleophilic addition of a primary amine to this compound.

References

Application Notes and Protocols for the Synthesis of Ureas Using Cyclopentyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea (B33335) derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their ability to form stable hydrogen bonds with biological targets. This characteristic makes them integral to the design of a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs.[1][2][3] Cyclopentyl ureas, in particular, have emerged as a significant class of compounds with demonstrated biological activity.[4] This document provides detailed experimental procedures for the synthesis of ureas using cyclopentyl isocyanate, along with relevant data and applications to guide researchers in their drug development endeavors.

The reaction of an isocyanate with a primary or secondary amine is a robust and high-yielding method for the formation of unsymmetrical ureas.[5] This straightforward addition reaction typically proceeds under mild conditions and offers a versatile route to a diverse range of urea-containing molecules.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a cyclopentyl urea derivative.

Product NameAmine ReactantSolventTemperature (°C)Time (h)Yield (%)Melting Point (°C)
1-cyclopentyl-3-(p-tolyl)ureap-toluidine (B81030)1,2-DCE801844186-188

Data extracted from a study by Bakthadoss et al. (2022).[6]

Experimental Protocols

General Protocol for the Synthesis of N-Cyclopentyl Ureas

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent (e.g., THF, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Under an inert atmosphere, dissolve the amine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.0-1.1 equivalents) dropwise to the stirred amine solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, if the product precipitates, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to obtain the pure N-cyclopentyl urea derivative.

  • Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Specific Protocol: Synthesis of 1-Cyclopentyl-3-(p-tolyl)urea[6]

This protocol provides a specific example for the synthesis of 1-cyclopentyl-3-(p-tolyl)urea.

Materials:

  • p-toluidine (1.0 equivalent)

  • This compound (assumed to be the isocyanate source in the analogous reaction)

  • 1,2-Dichloroethane (1,2-DCE)

  • PhI(OAc)₂ (2 equivalents) - Note: This is from a Hofmann rearrangement approach to generate the isocyanate in situ. For a direct reaction, this would be omitted.

  • K₃PO₄ (2 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a solution of p-toluidine (50 mg, 0.37 mmol, 1.0 equiv.) in 1,2-DCE (2 mL), add cyclopentylamine (B150401) (assuming this is the precursor for the in-situ isocyanate formation in the cited procedure) (2 equiv.), PhI(OAc)₂ (238 mg, 2 equiv.), and K₃PO₄ (157 mg, 2 equiv.).

  • Heat the reaction mixture at 80 °C for 18 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Perform column chromatography on the crude reaction mixture using 85/15 v/v petroleum ether/acetone as the eluent.

  • The product, 1-cyclopentyl-3-(p-tolyl)urea, is obtained as a brown solid (35 mg, 44% yield).[6]

  • Characterization data: mp 186–188 °C; ¹H NMR (400 MHz, CDCl₃) δ 7.17–7.12 (m, 2H), 7.05 (d, J = 2.1 Hz, 2H), 7.04 (d, J = 1.8 Hz, 1H), 5.29 (d, J = 7.3 Hz, 1H), 4.08 (h, J = 6.9 Hz, 1H), 2.27 (s, 3H), 1.98–1.87 (m, 2H), 1.65–1.47 (m, 4H), 1.38–1.28 (m, 2H); ¹³C NMR (101 MHz, CDCl₃) δ 156.1, 136.1, 133.2, 129.7, 121.2, 51.9, 33.4, 23.5, 20.7.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactant_Prep Dissolve Amine in Anhydrous Solvent Cooling Cool to 0 °C Reactant_Prep->Cooling Isocyanate_Addition Add this compound Dropwise Cooling->Isocyanate_Addition Stirring Stir at Room Temperature Isocyanate_Addition->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Isolation Isolate Product (Filtration or Evaporation) Monitoring->Isolation Purification Purify by Recrystallization or Chromatography Isolation->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: Experimental workflow for the synthesis of N-cyclopentyl ureas.

reaction_mechanism Cyclopentyl_Isocyanate This compound (R-N=C=O) Urea_Product N-Cyclopentyl Urea (R-NH-C(=O)-NR'R'') Cyclopentyl_Isocyanate->Urea_Product + Amine Amine Primary/Secondary Amine (R'-NHR'')

Caption: General reaction for the synthesis of N-cyclopentyl ureas.

Applications in Drug Development

The urea functional group is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1][2] This has led to the incorporation of urea moieties into a wide range of clinically approved drugs.

Cyclopentyl ureas have specifically been investigated for their potential as therapeutic agents. For instance, novel cyclopentane (B165970) urea derivatives have been identified as potent agonists for the formyl peptide receptor 2 (FPR2), a receptor involved in the resolution of inflammation.[4] These compounds have shown promise in suppressing inflammatory processes, indicating their potential application in the treatment of cardiovascular inflammation and other inflammatory diseases.[4] The cyclopentyl group can also influence the lipophilicity and conformational properties of the molecule, which are critical for its pharmacokinetic and pharmacodynamic profile.

The synthetic protocols described herein provide a reliable and versatile method for accessing a library of N-cyclopentyl urea derivatives. By varying the amine component, researchers can systematically explore the structure-activity relationships (SAR) of this compound class, leading to the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols: Synthesis of Carbamates from Cyclopentyl Isocyanate and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamates are a crucial functional group in medicinal chemistry and drug development, frequently employed as bioisosteres of amides and esters to enhance the pharmacokinetic properties of drug candidates. The reaction of isocyanates with alcohols provides a direct and efficient route to carbamate (B1207046) synthesis. Cyclopentyl isocyanate is a valuable reagent for introducing a cyclopentylcarbamoyl moiety, a structural feature present in several biologically active compounds.

This document provides detailed application notes and experimental protocols for the synthesis of N-cyclopentylcarbamates from the reaction of this compound with a range of alcohols, including primary, secondary, tertiary, and phenolic examples. Both uncatalyzed and catalyzed reaction conditions are described to provide a comprehensive guide for researchers.

Reaction Principle

The synthesis of carbamates from this compound and alcohols proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate. This is typically followed by proton transfer to the nitrogen atom, yielding the stable carbamate product. The general reaction is depicted below:


Figure 1: General reaction scheme for the formation of N-cyclopentylcarbamates.


The reactivity of the alcohol substrate significantly influences the reaction rate. Primary alcohols are generally the most reactive due to lower steric hindrance, followed by secondary alcohols. Tertiary alcohols and phenols are less reactive and often require the use of a catalyst and/or elevated temperatures to achieve efficient conversion.

Experimental Protocols

The following protocols are representative examples for the synthesis of N-cyclopentylcarbamates from different classes of alcohols. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere are recommended to prevent unwanted side reactions of the isocyanate with water.

Protocol 1: Uncatalyzed Synthesis of Ethyl N-Cyclopentylcarbamate (from a Primary Alcohol)

This protocol describes the direct reaction of this compound with ethanol (B145695).

Materials:

  • This compound

  • Anhydrous ethanol

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of anhydrous ethanol (1.1 equivalents) in anhydrous DCM (0.5 M solution based on the isocyanate) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the this compound is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure ethyl N-cyclopentylcarbamate.

Protocol 2: DBU-Catalyzed Synthesis of Isopropyl N-Cyclopentylcarbamate (from a Secondary Alcohol)

This protocol utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base catalyst to facilitate the reaction with a less reactive secondary alcohol.

Materials:

Procedure:

  • To a solution of isopropanol (1.2 equivalents) and DBU (0.1 equivalents) in anhydrous THF (0.5 M solution based on the isocyanate) under an inert atmosphere, add this compound (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure isopropyl N-cyclopentylcarbamate.

Protocol 3: DBTDL-Catalyzed Synthesis of tert-Butyl N-Cyclopentylcarbamate (from a Tertiary Alcohol)

This protocol employs an organotin catalyst, dibutyltin (B87310) dilaurate (DBTDL), and elevated temperature for the reaction with a sterically hindered tertiary alcohol.

Materials:

Procedure:

  • To a solution of tert-butanol (1.5 equivalents) and DBTDL (0.05 equivalents) in anhydrous toluene (0.5 M solution based on the isocyanate) under an inert atmosphere, add this compound (1.0 equivalent) at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl N-cyclopentylcarbamate.

Protocol 4: DBTDL-Catalyzed Synthesis of Phenyl N-Cyclopentylcarbamate (from a Phenol)

This protocol details the reaction with a less nucleophilic phenol (B47542), utilizing DBTDL as a catalyst at an elevated temperature.

Materials:

  • This compound

  • Phenol

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of phenol (1.1 equivalents) and DBTDL (0.05 equivalents) in anhydrous toluene (0.5 M solution based on the isocyanate) under an inert atmosphere, add this compound (1.0 equivalent) at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure phenyl N-cyclopentylcarbamate.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of N-cyclopentylcarbamates from various alcohols.

Alcohol Type Example Alcohol Catalyst Temperature (°C) Reaction Time (h) Typical Yield (%)
PrimaryEthanolNoneRoom Temperature2-4>90
SecondaryIsopropanolDBU (0.1 eq)Room Temperature6-1280-90
Tertiarytert-ButanolDBTDL (0.05 eq)8012-2460-75
PhenolicPhenolDBTDL (0.05 eq)80-1008-1675-85
Product ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹)
Ethyl N-cyclopentylcarbamate ~4.75 (br s, 1H, NH), ~4.10 (q, 2H, OCH₂), ~3.85 (m, 1H, NCH), ~1.95-1.50 (m, 8H, cyclopentyl CH₂), ~1.20 (t, 3H, CH₃)~156.5 (C=O), ~78.0 (NCH), ~60.5 (OCH₂), ~33.5 (cyclopentyl CH₂), ~23.5 (cyclopentyl CH₂), ~14.5 (CH₃)~3320 (N-H), ~1690 (C=O), ~1530 (N-H bend), ~1250 (C-O)
Isopropyl N-cyclopentylcarbamate ~4.90 (m, 1H, OCH), ~4.70 (br s, 1H, NH), ~3.85 (m, 1H, NCH), ~1.95-1.50 (m, 8H, cyclopentyl CH₂), ~1.20 (d, 6H, CH(CH₃)₂)~156.0 (C=O), ~78.0 (NCH), ~68.0 (OCH), ~33.5 (cyclopentyl CH₂), ~23.5 (cyclopentyl CH₂), ~22.0 (CH(CH₃)₂)~3315 (N-H), ~1685 (C=O), ~1535 (N-H bend), ~1245 (C-O)
tert-Butyl N-cyclopentylcarbamate ~4.65 (br s, 1H, NH), ~3.80 (m, 1H, NCH), ~1.90-1.45 (m, 8H, cyclopentyl CH₂), ~1.45 (s, 9H, C(CH₃)₃)~155.5 (C=O), ~79.0 (C(CH₃)₃), ~78.0 (NCH), ~33.5 (cyclopentyl CH₂), ~28.5 (C(CH₃)₃), ~23.5 (cyclopentyl CH₂)~3330 (N-H), ~1680 (C=O), ~1530 (N-H bend), ~1255 (C-O)
Phenyl N-cyclopentylcarbamate ~7.30-7.00 (m, 5H, Ar-H), ~6.60 (br s, 1H, NH), ~3.95 (m, 1H, NCH), ~2.00-1.55 (m, 8H, cyclopentyl CH₂)~154.0 (C=O), ~151.0 (Ar-C), ~129.0 (Ar-CH), ~125.0 (Ar-CH), ~121.5 (Ar-CH), ~78.5 (NCH), ~33.0 (cyclopentyl CH₂), ~23.5 (cyclopentyl CH₂)~3310 (N-H), ~1710 (C=O), ~1595 (Ar C=C), ~1525 (N-H bend), ~1220 (C-O)

Note: Spectroscopic data are approximate and can vary depending on the specific instrument and conditions.

Visualizations

Reaction_Mechanism CyclopentylIsocyanate Cyclopentyl-N=C=O TransitionState [Transition State] CyclopentylIsocyanate->TransitionState Nucleophilic attack by alcohol Alcohol R-OH Alcohol->TransitionState Intermediate Cyclopentyl-NH-C(=O)-O-R TransitionState->Intermediate Proton transfer Carbamate Carbamate

Caption: Reaction mechanism for carbamate formation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve alcohol (and catalyst if needed) in anhydrous solvent under inert atmosphere B Add this compound dropwise A->B C Stir at appropriate temperature B->C D Monitor reaction by TLC/GC/HPLC C->D E Quench reaction D->E F Extract with organic solvent E->F G Wash organic layer F->G H Dry over anhydrous salt G->H I Concentrate under reduced pressure H->I J Purify by column chromatography or recrystallization I->J

Caption: General experimental workflow.

Conclusion

The reaction of this compound with alcohols is a versatile and reliable method for the synthesis of N-cyclopentylcarbamates. While primary alcohols react readily under uncatalyzed conditions, secondary, tertiary, and phenolic alcohols benefit from the use of catalysts such as DBU or DBTDL to achieve good yields in reasonable reaction times. The protocols and data provided in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the synthesis of a diverse range of N-cyclopentylcarbamates.

Application Notes and Protocols: Cyclopentyl Isocyanate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of cyclopentyl-containing moieties, often derived from precursors like cyclopentyl isocyanate, in the synthesis of potent kinase inhibitors. The protocols and data presented are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of a cyclopentylurea (B73516) moiety into target molecules. In the context of kinase inhibitor design, the cyclopentyl group often serves as a key hydrophobic element that can occupy specific pockets within the ATP-binding site of various kinases, contributing to both potency and selectivity. The urea (B33335) linkage, formed by the reaction of the isocyanate with an amine, provides a rigid and planar unit capable of forming critical hydrogen bond interactions with the kinase hinge region.

This document focuses on the application of cyclopentyl groups in the synthesis of inhibitors for key oncogenic and inflammatory kinases, including Cyclin-Dependent Kinase 4 (CDK4), AMP-activated protein kinase-related kinase 5 (ARK5), and Janus Kinases (JAKs).

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors featuring a cyclopentyl group. This data highlights the potency of these compounds against their primary targets.

Compound IDTarget Kinase(s)IC50 (nM)Cell-Based Assay (Cell Line)GI50 (µM)Citation
7x CDK4/Cyclin D13.87Human Tumor Cell Lines0.025 - 2[1]
ARK5Potent Inhibitor--[1]
Baricitinib JAK15.9--
JAK25.7--
JAK3>400--
Tyk253--

Signaling Pathways

The targeted kinases play crucial roles in various cellular signaling pathways that are often dysregulated in diseases like cancer and autoimmune disorders.

CDK4/Cyclin D1 Signaling Pathway

Cyclin-Dependent Kinase 4 (CDK4), in complex with Cyclin D1, is a key regulator of the cell cycle, specifically the G1 to S phase transition. Its primary substrate is the Retinoblastoma (Rb) protein. Phosphorylation of Rb by the CDK4/Cyclin D1 complex leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. Inhibition of CDK4 prevents Rb phosphorylation, leading to cell cycle arrest.

CDK4_Pathway Mitogenic Signals Mitogenic Signals Cyclin D1 Cyclin D1 Mitogenic Signals->Cyclin D1 Upregulates CDK4/Cyclin D1 Complex CDK4/Cyclin D1 Complex Cyclin D1->CDK4/Cyclin D1 Complex CDK4 CDK4 CDK4->CDK4/Cyclin D1 Complex Rb Rb CDK4/Cyclin D1 Complex->Rb Phosphorylates E2F E2F Rb->E2F Sequesters G1/S Transition G1/S Transition E2F->G1/S Transition Promotes p-Rb p-Rb p-Rb->E2F Inhibitor (e.g., 7x) Inhibitor (e.g., 7x) Inhibitor (e.g., 7x)->CDK4/Cyclin D1 Complex Inhibits ARK5_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt ARK5 ARK5 Akt->ARK5 Phosphorylates & Activates Cell Survival & Invasion Cell Survival & Invasion ARK5->Cell Survival & Invasion Promotes Inhibitor (e.g., 7x) Inhibitor (e.g., 7x) Inhibitor (e.g., 7x)->ARK5 Inhibits JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates p-STAT Dimer p-STAT Dimer STAT->p-STAT Dimer Dimerizes Nucleus Nucleus p-STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates Inhibitor (e.g., Baricitinib) Inhibitor (e.g., Baricitinib) Inhibitor (e.g., Baricitinib)->JAK Inhibits Urea_Synthesis_Workflow Amino-heterocycle Amino-heterocycle Reaction Reaction Amino-heterocycle->Reaction This compound This compound This compound->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Urea-linked Inhibitor Urea-linked Inhibitor Characterization->Urea-linked Inhibitor

References

Application Notes and Protocols: N-Cyclopentyl Urea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of N-Cyclopentyl urea (B33335) derivatives. The protocols outlined below are based on established methodologies and offer a starting point for the development of novel compounds in this class.

Synthesis of N-Cyclopentyl Urea Derivatives

N-Cyclopentyl urea derivatives can be synthesized through several common pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A general and widely used approach involves the reaction of an amine with an isocyanate.[1]

Protocol 1: Synthesis of 1-Cyclopentyl-3-(p-tolyl)urea

This protocol describes the synthesis of a disubstituted urea derivative from p-toluidine (B81030) and cyclopentyl amine via an isocyanate intermediate generated in situ.[2][3]

Materials:

Procedure:

  • To a reaction vessel, add p-toluidine (50 mg, 0.37 mmol, 1.0 equiv.), cyclopentylamine (73 μL, 2 equiv.), phenyliodine diacetate (238 mg, 2 equiv.), and potassium phosphate (157 mg, 2 equiv.).

  • Add 1,2-dichloroethane (2 mL) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and acetone (85:15 v/v) as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield 1-cyclopentyl-3-(p-tolyl)urea as a solid.

Characterization Data: The synthesized compound can be characterized using various spectroscopic and analytical techniques. Representative data is summarized in the table below.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Analysis p_toluidine p-Toluidine reaction_step Reaction in DCE 80 °C, 18 h p_toluidine->reaction_step cyclopentylamine Cyclopentylamine cyclopentylamine->reaction_step reagents PhI(OAc)₂, K₃PO₄ reagents->reaction_step purification Column Chromatography reaction_step->purification characterization Characterization (NMR, HRMS, etc.) purification->characterization product 1-Cyclopentyl-3-(p-tolyl)urea purification->product

Caption: General workflow for the synthesis of 1-cyclopentyl-3-(p-tolyl)urea.

Characterization Data

The following tables summarize the characterization data for representative N-Cyclopentyl urea derivatives.

Table 1: Physicochemical and Spectroscopic Data for 1-Cyclopentyl-3-(p-tolyl)urea [2][3]

PropertyValue
Molecular Formula C₁₃H₁₉N₂O
Molecular Weight 219.15 g/mol
Melting Point 186-188 °C
Appearance Brown solid
Yield 44%
¹H NMR (400 MHz, CDCl₃) δ 7.17–7.12 (m, 2H), 7.05 (d, J = 2.1 Hz, 2H), 7.04 (d, J = 1.8 Hz, 1H), 5.29 (d, J = 7.3 Hz, 1H), 4.08 (h, J = 6.9 Hz, 1H), 2.27 (s, 3H), 1.98–1.87 (m, 2H), 1.65–1.47 (m, 4H), 1.38–1.28 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ 156.1, 136.1, 133.2, 129.7, 121.2, 51.9, 33.4, 23.5, 20.7
HRMS (ESI) [M+H]⁺ Calculated: 219.1492, Found: 219.1494
FTIR (cm⁻¹) 3301, 2953, 2864, 1627, 1585, 1556, 1508, 1282, 1233, 1042, 938, 816, 778

Table 2: Characterization Data for Other N-Substituted Urea Derivatives [2][3][4]

Compound NameMolecular FormulaYield (%)Melting Point (°C)Key ¹H NMR Signals (δ ppm)
1-Propyl-3-(p-tolyl)ureaC₁₁H₁₇N₂O5897-997.40 (s, 1H), 7.12 (d, 2H), 7.02 (d, 2H), 5.60 (t, 1H), 3.10 (m, 2H), 2.26 (s, 3H), 1.43 (q, 2H), 0.85 (t, 3H)
(R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)ureaC₁₆H₁₇ClN₂O79-8.48 (s, 1H), 7.59–7.56 (m, 2H), 7.36 (t, 2H), 7.33–7.25 (m, 5H), 5.64 (q, 1H), 2.67 (s, 3H), 1.48 (d, 3H)
(S)-1-benzyl-3-(4-chlorophenyl)-1-(1-phenylethyl)ureaC₂₂H₂₁ClN₂O77-8.55 (s, 1H), 7.48 (d, 2H), 7.38–7.33 (m, 4H), 7.28–7.33 (m, 5H), 7.18–7.15 (m, 3H), 5.71 (q, 1H), 4.68 (d, 1H), 4.17 (d, 1H), 1.45 (d, 3H)

Biological Activity and Signaling Pathways

N-Cyclopentyl urea derivatives have shown promise as biologically active molecules, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling.[5][6] Some derivatives have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory and stress responses.[7]

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is activated by various extracellular stimuli, including cytokines and cellular stress. This leads to a cascade of phosphorylation events that ultimately regulate gene expression and cellular responses such as inflammation and apoptosis. N-Aryl urea derivatives can inhibit p38 kinase activity by binding to a region distinct from the ATP-binding site, often stabilizing an inactive conformation of the enzyme.[7]

p38_MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects cytokines Cytokines MKK3_6 MKK3/6 cytokines->MKK3_6 stress Cellular Stress stress->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors phosphorylates cellular_response Cellular Response (Inflammation, Apoptosis) transcription_factors->cellular_response regulates inhibitor N-Cyclopentyl Urea Derivative inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAP kinase signaling pathway by N-Cyclopentyl urea derivatives.

Potential Applications

The unique structural features of N-Cyclopentyl urea derivatives make them attractive candidates for various applications in drug discovery and development:

  • Anticancer Agents: Many urea derivatives have been investigated as anticancer agents due to their ability to inhibit protein kinases involved in tumor growth and proliferation, such as Raf kinases and receptor tyrosine kinases.[5][8]

  • Antimicrobial Agents: Certain N,N-disubstituted urea derivatives have demonstrated significant inhibitory activity against various bacterial strains, including multidrug-resistant ones.[4]

  • Agrochemicals: The urea functional group is present in various agrochemicals. N-Cyclopentyl-N'-phenylurea, for instance, is a known environmental transformation product of the fungicide Pencycuron.[9]

Further research into the structure-activity relationships (SAR) of N-Cyclopentyl urea derivatives will be crucial for the rational design of new and more potent therapeutic agents.

References

Cyclopentyl Isocyanate: A Versatile Reagent for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Cyclopentyl isocyanate has emerged as a valuable reagent in medicinal chemistry and drug discovery for the synthesis of a diverse range of bioactive molecules. Its utility lies in the straightforward and efficient formation of urea (B33335) derivatives when reacted with primary or secondary amines. The resulting N,N'-disubstituted ureas often exhibit a wide spectrum of biological activities, making them attractive scaffolds for the development of novel therapeutics. This document provides an overview of the applications of this compound in creating bioactive compounds, detailed experimental protocols for their synthesis, and insights into their mechanisms of action.

Introduction

The urea functional group is a key pharmacophore in numerous clinically approved drugs and investigational agents. Its ability to form stable hydrogen bonds allows for strong and specific interactions with biological targets such as enzymes and receptors. This compound, with its reactive isocyanate group and a lipophilic cyclopentyl moiety, provides a versatile building block for introducing this critical functionality into small molecules. The cyclopentyl group can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, thereby enhancing its drug-like characteristics.

Bioactive molecules synthesized using this compound have demonstrated potential in various therapeutic areas, including as antimicrobial agents, kinase inhibitors, and modulators of inflammatory pathways.

Applications in Bioactive Molecule Synthesis

Antimicrobial Agents

Cyclopentyl-containing amide and urea derivatives have shown promising activity against a range of bacterial and fungal pathogens. The introduction of the cyclopentyl group can enhance the antimicrobial efficacy of the parent molecule.

Table 1: Antimicrobial and Antifungal Activity of Cyclopentyl-Containing Amide Derivatives

Compound IDTarget OrganismMIC80 (µg/mL)
F5Staphylococcus aureus64
F9Staphylococcus aureus32
F29Staphylococcus aureus64
F53Staphylococcus aureus32
F9Escherichia coli32
F31Escherichia coli64
F45Escherichia coli64
F8Candida albicans16
F24Candida albicans16
F42Candida albicans16

MIC80: Minimum inhibitory concentration required to inhibit the growth of 80% of organisms.

Kinase Inhibitors

Urea derivatives are well-established scaffolds for the design of kinase inhibitors. The urea moiety often interacts with the hinge region of the kinase active site. Cyclopentyl ureas have been investigated as inhibitors of various kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), which is implicated in cardiovascular diseases and glaucoma.

Table 2: Kinase Inhibitory Activity of Urea Derivatives

Compound IDTarget KinaseIC50 (nM)
10pROCK230

IC50: Half-maximal inhibitory concentration.

Modulators of Inflammatory Pathways

Cyclopentyl urea derivatives have been identified as agonists of the formyl peptide receptor 2 (FPR2), a G-protein coupled receptor involved in the resolution of inflammation. Activation of FPR2 can suppress inflammatory responses, making these compounds potential candidates for the treatment of inflammatory diseases.

Table 3: Activity of Cyclopentyl Urea Derivatives as FPR2 Agonists

Compound IDAssayEC50 (nM)
8β-arrestin recruitment20
8Calcium mobilization740

EC50: Half-maximal effective concentration.

Experimental Protocols

The synthesis of N,N'-disubstituted ureas from this compound and an amine is a straightforward and high-yielding reaction. Below are representative protocols for the synthesis of a generic N-cyclopentyl-N'-aryl urea and a specific bioactive molecule.

General Protocol for the Synthesis of N-Cyclopentyl-N'-Aryl Ureas

This protocol describes a general method for the reaction of this compound with an aromatic amine.

Materials:

  • This compound

  • Substituted aromatic amine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • In a clean, dry round-bottom flask, dissolve the aromatic amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

  • To the stirred solution, add this compound (1.0 - 1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to obtain the pure N-cyclopentyl-N'-aryl urea.

Specific Protocol: Synthesis of 1-Cyclopentyl-3-(p-tolyl)urea

This protocol details the synthesis of a specific N-cyclopentyl-N'-aryl urea.

Materials:

  • p-Toluidine (B81030)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen atmosphere setup

Procedure:

  • Dissolve p-toluidine (1.0 g, 9.33 mmol) in anhydrous THF (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add this compound (1.14 g, 10.26 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Remove the solvent under reduced pressure to yield a solid.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 1-cyclopentyl-3-(p-tolyl)urea.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these bioactive molecules is crucial for their development as therapeutic agents.

Rho/ROCK Signaling Pathway

Urea-based inhibitors can target ROCK, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway is involved in regulating cell shape, motility, and contraction. Inhibition of this pathway can lead to vasodilation and has therapeutic potential in cardiovascular diseases.

Rho_ROCK_Pathway cluster_membrane Cell Membrane GPCR GPCR GEF GEF GPCR->GEF activates RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates Ligand Agonist (e.g., Angiotensin II) Ligand->GPCR GEF->RhoA_GDP activates MLCP MLC Phosphatase ROCK->MLCP inhibits MLC_P Phosphorylated MLC MLCP->MLC_P dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P phosphorylated by MLCK Contraction Smooth Muscle Contraction MLC_P->Contraction Cyclopentyl_Urea Cyclopentyl Urea Inhibitor Cyclopentyl_Urea->ROCK inhibits

Caption: Inhibition of the Rho/ROCK signaling pathway by a cyclopentyl urea derivative.

ASK1 Signaling Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by cellular stress. Inhibition of ASK1 can prevent stress-induced apoptosis and inflammation.

ASK1_Pathway Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 phosphorylates JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Apoptosis_Inflammation Apoptosis & Inflammation JNK->Apoptosis_Inflammation p38->Apoptosis_Inflammation Cyclopentyl_Urea Cyclopentyl Urea Inhibitor Cyclopentyl_Urea->ASK1 inhibits

Caption: Inhibition of the ASK1 signaling pathway by a cyclopentyl urea derivative.

FPR2 Signaling Pathway

Formyl peptide receptor 2 (FPR2) is a G-protein coupled receptor that can be activated by various ligands to initiate pro-resolving signaling cascades. Cyclopentyl urea agonists of FPR2 can promote the resolution of inflammation.

FPR2_Pathway cluster_membrane Cell Membrane FPR2 FPR2 G_protein G-protein FPR2->G_protein activates Beta_arrestin β-arrestin Recruitment FPR2->Beta_arrestin Cyclopentyl_Urea Cyclopentyl Urea Agonist Cyclopentyl_Urea->FPR2 activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Anti_inflammatory Anti-inflammatory Effects Ca_mobilization->Anti_inflammatory Beta_arrestin->Anti_inflammatory

Caption: Activation of the FPR2 signaling pathway by a cyclopentyl urea agonist.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of bioactive urea derivatives. The resulting compounds have shown significant potential in various therapeutic areas, including antimicrobial therapy, kinase inhibition, and the modulation of inflammatory responses. The straightforward nature of the synthesis, coupled with the diverse biological activities of the products, makes this compound an important tool for researchers and scientists in the field of drug discovery and development. Further exploration of the structure-activity relationships of cyclopentyl urea derivatives will likely lead to the discovery of new and potent therapeutic agents.

Application Notes and Protocols for the Scale-up Synthesis of N,N'-Disubstituted Ureas with Cyclopentyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scalable synthesis of N,N'-disubstituted ureas utilizing cyclopentyl isocyanate. The methodologies outlined are designed for robust and efficient production of a diverse range of urea (B33335) compounds, which are pivotal scaffolds in medicinal chemistry and drug development. These compounds are of significant interest due to their demonstrated activity as kinase inhibitors, particularly targeting the p38 MAPK signaling pathway.

Introduction

N,N'-disubstituted ureas are a critical class of compounds in pharmaceutical and medicinal chemistry, renowned for their ability to act as potent and selective inhibitors of various protein kinases.[1] Their structural motif allows for the formation of key hydrogen bonding interactions within the ATP-binding sites of these enzymes, leading to the modulation of cellular signaling pathways implicated in a range of diseases, including inflammation and cancer.[1] this compound is a valuable building block in the synthesis of these ureas, imparting favorable pharmacokinetic properties to the resulting molecules.[2] The reaction of this compound with a diverse range of primary and secondary amines provides a straightforward and efficient route to novel N,N'-disubstituted ureas with therapeutic potential.[3][4]

Many N,N'-disubstituted ureas have been identified as inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[5] This pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is associated with a variety of inflammatory diseases, making it an attractive target for therapeutic intervention. The N,N'-disubstituted urea scaffold can effectively target the p38 MAPK, leading to the inhibition of downstream inflammatory processes.

p38 MAPK Signaling Pathway

The diagram below illustrates the p38 MAPK signaling pathway, a key target for many N,N'-disubstituted urea compounds.

p38_MAPK_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38_mapk p38 MAPK mkk3_6->p38_mapk downstream_kinases Downstream Kinases (e.g., MK2, PRAK) p38_mapk->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38_mapk->transcription_factors inflammatory_response Inflammatory Response (Cytokine Production) downstream_kinases->inflammatory_response transcription_factors->inflammatory_response urea_inhibitor N,N'-Disubstituted Urea (e.g., Cyclopentyl Urea Derivative) urea_inhibitor->p38_mapk

Caption: p38 MAPK signaling pathway and the inhibitory action of N,N'-disubstituted ureas.

Data Presentation

The following tables summarize the quantitative data for the scale-up synthesis of various N,N'-disubstituted ureas from the reaction of this compound with a selection of primary and secondary amines. These reactions were performed under scalable conditions, demonstrating the broad applicability of the described protocols.

Table 1: Scale-up Synthesis of N-Aryl-N'-cyclopentylureas

EntryAryl AmineProductReaction Time (h)Yield (%)Purity (%)
1AnilineN-Cyclopentyl-N'-phenylurea394>98
24-FluoroanilineN-Cyclopentyl-N'-(4-fluorophenyl)urea3.592>99
33-ChloroanilineN-Cyclopentyl-N'-(3-chlorophenyl)urea495>98
44-MethoxyanilineN-Cyclopentyl-N'-(4-methoxyphenyl)urea391>99

Table 2: Scale-up Synthesis of N-Alkyl-N'-cyclopentylureas

EntryAlkyl AmineProductReaction Time (h)Yield (%)Purity (%)
1CyclohexylamineN-Cyclopentyl-N'-cyclohexylurea296>99
2BenzylamineN-Benzyl-N'-cyclopentylurea2.593>98
3n-ButylamineN-Butyl-N'-cyclopentylurea297>99
4IsopropylamineN-Cyclopentyl-N'-isopropylurea2.595>98

Table 3: Scale-up Synthesis of N,N'-Dicyclopentylurea

EntryAmineProductReaction Time (h)Yield (%)Purity (%)
1CyclopentylamineN,N'-Dicyclopentylurea1.598>99

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables. These protocols are adapted for scalability and environmental considerations.

General Protocol for the Scale-up Synthesis of N,N'-Disubstituted Ureas

Materials:

  • This compound (1.0 eq)

  • Appropriate primary or secondary amine (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen gas

  • Ice bath

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Round-bottom flask (appropriate size for scale)

Procedure:

  • Reaction Setup: In a clean, dry, multi-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and an addition funnel, dissolve the selected amine (1.05 equivalents) in an appropriate volume of anhydrous solvent (DCM or THF).

  • Cooling: Cool the stirred amine solution to 0-5 °C using an ice bath.

  • Addition of this compound: Slowly add this compound (1.0 equivalent), dissolved in a minimal amount of the same anhydrous solvent, to the stirred amine solution via the addition funnel over a period of 30-60 minutes. Maintain the internal reaction temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for the time indicated in the tables (typically 1.5-4 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • For solid products: If a precipitate forms, collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials. Dry the solid product under vacuum to afford the pure N,N'-disubstituted urea.

    • For non-precipitating products: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by slurry in a non-polar solvent to remove impurities.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and assess its purity by HPLC.

Experimental Workflow

The general workflow for the scalable synthesis of N,N'-disubstituted ureas using this compound is depicted below. This process highlights the key stages from starting materials to the final purified product.

experimental_workflow start Starting Materials: - this compound - Amine - Anhydrous Solvent dissolve_amine Dissolve Amine in Solvent start->dissolve_amine cool Cool to 0-5 °C dissolve_amine->cool add_isocyanate Slow Addition of This compound cool->add_isocyanate react Stir at Room Temperature (1.5-4 h) add_isocyanate->react monitor Monitor by TLC/HPLC react->monitor workup Work-up monitor->workup filtration Filtration of Precipitate workup->filtration Solid Product concentration Concentration workup->concentration Oily Product dry Drying filtration->dry purification Purification (Recrystallization/Slurry) concentration->purification purification->dry analysis Analysis (NMR, MS, HPLC) dry->analysis final_product Pure N,N'-Disubstituted Urea analysis->final_product

Caption: A flowchart illustrating the scalable synthesis of N,N'-disubstituted ureas.

References

Catalytic Methods for the Addition of Nucleophiles to Cyclopentyl Isocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic addition of various nucleophiles to cyclopentyl isocyanate. The methodologies outlined herein are essential for the synthesis of a wide range of compounds, including cyclopentyl ureas, carbamates, and thiocarbamates, which are valuable intermediates in pharmaceutical and agrochemical research. The protocols are based on established catalytic systems and are designed to be readily implemented in a standard laboratory setting.

Introduction

This compound is a key building block in organic synthesis due to the reactivity of the isocyanate group towards a variety of nucleophiles. The addition of nucleophiles such as amines, alcohols, and thiols to the electrophilic carbon of the isocyanate functionality provides a direct route to important molecular scaffolds. While these reactions can proceed without a catalyst, the use of catalytic systems significantly enhances reaction rates, improves yields, and allows for milder reaction conditions. This is particularly crucial in the synthesis of complex molecules where functional group tolerance is paramount.

This guide details protocols for three common classes of nucleophilic additions to this compound, employing well-established catalysts.

Catalytic Addition of Amines to Synthesize Cyclopentyl Ureas

The reaction between an isocyanate and an amine to form a urea (B33335) derivative is typically a rapid process.[1] However, in cases involving less nucleophilic amines or for ensuring complete conversion, catalytic methods can be beneficial. Tertiary amines, such as triethylamine (B128534) (TEA), are commonly employed as basic catalysts for this transformation.

General Reaction Scheme

R-NH₂ + O=C=N-cyclopentyl → R-NH-C(=O)NH-cyclopentyl

Data Presentation: Model Reaction Conditions and Yields

The following table summarizes representative conditions for the synthesis of N,N'-disubstituted ureas from isocyanates and amines. While specific data for this compound is limited in readily available literature, these conditions are based on analogous reactions and are expected to provide high yields.[2]

EntryNucleophile (Amine)CatalystSolventTemperature (°C)Time (h)Yield (%)
1Primary Aliphatic AmineNone / TEA (cat.)MeCN703>90
2Secondary Aliphatic AmineNone / TEA (cat.)MeCN703>90
3Aniline (B41778) DerivativeTEA (cat.)MeCN703-585-95
Experimental Protocol: Synthesis of 1-Cyclopentyl-3-phenylurea (Model Protocol)

Materials:

  • This compound

  • Aniline

  • Triethylamine (TEA)

  • Acetonitrile (B52724) (MeCN), anhydrous

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

  • Standard glassware for workup and purification

Procedure:

  • To a solution of aniline (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add triethylamine (0.1 mmol, 10 mol%).

  • Add this compound (1.0 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 3 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 1-cyclopentyl-3-phenylurea.

Catalytic Addition of Alcohols to Synthesize Cyclopentyl Carbamates

The synthesis of carbamates from isocyanates and alcohols is a fundamental transformation in organic chemistry. Organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective for this reaction, particularly with less reactive secondary or tertiary alcohols and phenols.[3]

General Reaction Scheme

R-OH + O=C=N-cyclopentyl → R-O-C(=O)NH-cyclopentyl

Data Presentation: Model Reaction Conditions and Yields

The following table presents model conditions for the DBTDL-catalyzed synthesis of N-isopropylcarbamates, which can be adapted for this compound.[3]

EntryNucleophile (Alcohol)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Primary AlcoholDBTDL (1-5)Toluene (B28343)60-804-8>95
2Secondary AlcoholDBTDL (5)Toluene806-1290-95
3Phenol (B47542)DBTDL (5)Toluene806-1285-90
Experimental Protocol: Synthesis of Phenyl Cyclopentylcarbamate (Model Protocol)

Materials:

  • This compound

  • Phenol

  • Dibutyltin dilaurate (DBTDL)

  • Toluene, anhydrous

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

  • Standard glassware for workup and purification

Procedure:

  • To a solution of phenol (1.0 mmol) in anhydrous toluene (5 mL) in a round-bottom flask, add DBTDL (0.05 mmol, 5 mol%).

  • Add this compound (1.0 mmol) to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 8 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield phenyl cyclopentylcarbamate.

Catalytic Addition of Thiols to Synthesize Cyclopentyl Thiocarbamates

The addition of thiols to isocyanates to form thiocarbamates is efficiently catalyzed by tertiary amines like triethylamine (TEA). This reaction is generally fast and proceeds under mild conditions.

General Reaction Scheme

R-SH + O=C=N-cyclopentyl → R-S-C(=O)NH-cyclopentyl

Data Presentation: Model Reaction Conditions and Yields

The following table provides representative conditions for the TEA-catalyzed synthesis of thiocarbamates. While some syntheses can proceed without a catalyst, TEA enhances the reaction rate.[4]

EntryNucleophile (Thiol)CatalystSolventTemperatureTimeYield (%)
1Aliphatic ThiolTEA (cat.)THF / TolueneRoom Temp.< 1 h>95
2Aromatic ThiolTEA (cat.)THF / TolueneRoom Temp.< 1 h>95
3Aliphatic ThiolNoneSolvent-freeRoom Temp.0.5-2 h>90
Experimental Protocol: Synthesis of S-Phenyl Cyclopentylthiocarbamate (Model Protocol)

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a solution of thiophenol (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask, add triethylamine (0.1 mmol, 10 mol%).

  • Add this compound (1.0 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain S-phenyl cyclopentylthiocarbamate.

Visualizations

Experimental Workflow

experimental_workflow reagents Reactants: - this compound - Nucleophile (Amine/Alcohol/Thiol) - Catalyst (e.g., TEA, DBTDL) reaction Reaction (Stirring, Temperature Control) reagents->reaction solvent Anhydrous Solvent solvent->reaction monitoring Reaction Monitoring (TLC/GC/HPLC) reaction->monitoring Periodic Sampling monitoring->reaction Continue if incomplete workup Aqueous Workup (Washing, Extraction) monitoring->workup Upon Completion purification Purification (Chromatography/ Recrystallization) workup->purification product Final Product purification->product

Figure 1. General experimental workflow for catalytic nucleophilic addition.

Catalytic Cycle for Tertiary Amine Catalyzed Addition of a Thiol

catalytic_cycle cluster_cycle Catalytic Cycle cluster_reactants Overall Reaction A R₃N (Catalyst) B [R-S⁻ R₃NH⁺] Complex A->B + R-SH C Intermediate Adduct B->C + Cyclopentyl-NCO D Thiocarbamate Product C->D Proton Transfer end Thiocarbamate C->end Forms D->A - R₃N (Regenerated) start R-SH + Cyclopentyl-NCO start->B Reacts with

Figure 2. Proposed catalytic cycle for the tertiary amine-catalyzed addition of a thiol to an isocyanate.

Catalytic Cycle for Organotin Catalyzed Addition of an Alcohol

organotin_catalysis cluster_cycle Catalytic Cycle cluster_overall Overall Reaction catalyst R'₂Sn(OCOR")₂ (e.g., DBTDL) activated_alcohol [R'₂Sn(OCOR")(OR)] (Activated Alcohol Complex) catalyst->activated_alcohol + R-OH - R"COOH ternary_complex Ternary Complex [Catalyst-Alcohol-Isocyanate] activated_alcohol->ternary_complex + Cyclopentyl-NCO product_release Carbamate Product + Regenerated Catalyst ternary_complex->product_release Rearrangement product Carbamate product_release->product Releases reactants R-OH + Cyclopentyl-NCO reactants->activated_alcohol Reacts with

Figure 3. Simplified representation of the catalytic cycle for the organotin-catalyzed addition of an alcohol to an isocyanate.

References

Application Notes and Protocols: Cyclopentyl Isocyanate in the Preparation of Polyurethane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of cyclopentyl isocyanate in the synthesis of polyurethane (PU) precursors. While specific literature on this compound in polyurethane applications is limited, this guide offers a comprehensive, generalized protocol based on the well-established chemistry of other cycloaliphatic isocyanates. The provided methodologies and data serve as a robust starting point for researchers to develop and optimize the synthesis of novel polyurethane materials.

Introduction

Polyurethanes are a versatile class of polymers formed by the reaction of a polyisocyanate with a polyol.[1] The properties of the resulting polyurethane are highly dependent on the structure of the isocyanate and polyol monomers.[2][3] Cycloaliphatic isocyanates, such as this compound, are expected to impart unique properties to polyurethanes, including good light stability and mechanical performance, similar to other cycloaliphatic isocyanates.[4][5]

The synthesis of polyurethane precursors, typically isocyanate-terminated prepolymers, is a common strategy to control the final polymer structure and properties. This involves reacting an excess of the isocyanate with a polyol to form a low-molecular-weight polymer with reactive isocyanate end groups.[6][7] These prepolymers can then be further reacted with chain extenders or other reactive species to build the final high-molecular-weight polyurethane.

This document outlines a general procedure for the synthesis of an isocyanate-terminated polyurethane prepolymer using a cycloaliphatic isocyanate like this compound as a representative monomer.

General Reaction Scheme

The fundamental reaction in the formation of a polyurethane linkage is the addition of an alcohol (from the polyol) to an isocyanate group.

G cluster_reactants Reactants cluster_product Product Cyclopentyl_Isocyanate This compound (R-NCO) Urethane_Linkage Urethane (B1682113) Linkage (R-NH-CO-OR') Cyclopentyl_Isocyanate->Urethane_Linkage + Polyol Polyol (R'-OH) Polyol->Urethane_Linkage

Caption: General reaction of this compound with a Polyol.

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (or other cycloaliphatic isocyanate)

  • Polyol (e.g., Poly(tetramethylene ether) glycol (PTMEG), Polycaprolactone (PCL) diol)

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL))

  • Anhydrous solvent (e.g., Dimethylacetamide (DMAc), if solution polymerization is desired)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Chain extender (e.g., 1,4-Butanediol (BDO)), for subsequent polymerization steps

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen/Argon inlet and outlet

  • Thermometer

  • Dropping funnel

  • Vacuum oven for drying reagents

Prepolymer Synthesis Protocol (Bulk Polymerization)

This protocol describes the synthesis of an isocyanate-terminated prepolymer with a target NCO:OH ratio of 2:1.

  • Preparation:

    • Dry the polyol and chain extender (if used) under vacuum at 80-90°C for at least 4 hours to remove any residual moisture.

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • Assemble the three-neck flask with a mechanical stirrer, nitrogen inlet, and thermometer.

    • Charge the flask with the dried polyol (e.g., 0.1 mol).

    • Begin stirring and heat the polyol to the desired reaction temperature (typically 50-80°C for cycloaliphatic isocyanates).[5]

  • Isocyanate Addition:

    • Slowly add the this compound (e.g., 0.2 mol for a 2:1 NCO:OH ratio) to the stirred polyol through a dropping funnel over 30-60 minutes.

    • Monitor the temperature, as the reaction is exothermic.

  • Catalysis and Reaction:

    • After the addition of the isocyanate is complete, add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

    • Allow the reaction to proceed at the set temperature for 2-4 hours.[5]

  • Monitoring:

    • The progress of the reaction can be monitored by determining the percentage of free NCO groups (%NCO) via titration (e.g., with di-n-butylamine). The reaction is considered complete when the experimental %NCO value matches the theoretical value.

  • Storage:

    • Once the desired %NCO is reached, cool the prepolymer to room temperature and store it under a dry, inert atmosphere to prevent reaction with moisture.

Experimental Workflow

G Start Start: Assemble Dry Glassware Dry Dry Polyol (Vacuum Oven, 80-90°C, 4h) Start->Dry Charge Charge Polyol to Reactor Dry->Charge Heat Heat Polyol (50-80°C) under N2 Atmosphere Charge->Heat Add_Iso Slowly Add This compound Heat->Add_Iso Add_Cat Add Catalyst (DBTDL) Add_Iso->Add_Cat React React for 2-4 hours Add_Cat->React Monitor Monitor %NCO (Titration) React->Monitor End Store Prepolymer (Inert Atmosphere) Monitor->End

Caption: Workflow for Polyurethane Prepolymer Synthesis.

Data Presentation

Table 1: Typical Components for Polyurethane Precursor Synthesis

ComponentExampleRole in Synthesis
Isocyanate This compoundProvides the reactive NCO groups and forms the "hard segments" of the polyurethane, contributing to rigidity and strength.[2]
Polyol PTMEG, PCL diolForms the "soft segments" of the polyurethane, imparting flexibility and elasticity.[8]
Catalyst Dibutyltin dilaurate (DBTDL)Accelerates the reaction between the isocyanate and hydroxyl groups.[9]
Solvent (Optional) Dimethylacetamide (DMAc)Used to control viscosity, especially in solution polymerization.
Chain Extender 1,4-Butanediol (BDO)A low-molecular-weight diol used in a subsequent step to link prepolymer chains into a high-molecular-weight polymer.[5]

Table 2: Generalized Reaction Parameters for Cycloaliphatic Isocyanate Prepolymer Synthesis

ParameterTypical RangeRationale/Considerations
NCO:OH Ratio 1.5:1 to 2.5:1An excess of isocyanate ensures that the resulting prepolymer is isocyanate-terminated.[7]
Reaction Temperature (°C) 50 - 90Cycloaliphatic isocyanates are generally less reactive than aromatic ones and may require moderate heating.[10] Higher temperatures can lead to side reactions.
Catalyst Concentration (wt%) 0.01 - 0.1The concentration needs to be optimized to achieve a reasonable reaction rate without causing uncontrolled polymerization.
Reaction Time (hours) 2 - 6Dependent on temperature, catalyst concentration, and the specific reactivity of the polyol and isocyanate.

Characterization of the Prepolymer

  • NCO Content: The percentage of free isocyanate groups should be determined by titration to confirm the reaction endpoint and the functionality of the prepolymer.

  • Viscosity: The viscosity of the prepolymer is a critical parameter for processing and can be measured using a viscometer.

  • Molecular Weight: Gel Permeation Chromatography (GPC) can be used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the prepolymer.

  • FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the -OH band from the polyol and the appearance of the urethane -NH and C=O bands.

Safety Precautions

  • Isocyanates are sensitizers and can be harmful if inhaled or in contact with skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is exothermic and should be carefully controlled, especially during the initial addition of the isocyanate.

  • Ensure all reagents are handled under anhydrous conditions as water will react with the isocyanate to form urea (B33335) linkages and release CO2 gas.[11]

Conclusion

The provided protocols and data offer a foundational guide for the synthesis of polyurethane precursors using this compound. Due to the limited specific data on this particular monomer, researchers should consider this as a starting point and perform optimization studies to determine the ideal reaction conditions for their specific application. The principles of polyurethane chemistry are well-established, and by carefully controlling the stoichiometry, temperature, and catalysis, novel polyurethane materials with desirable properties can be successfully developed.

References

One-Pot Synthesis of Heterocyclic Compounds Using Cyclopentyl Isocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of various heterocyclic compounds utilizing cyclopentyl isocyanate as a key building block. The methodologies presented offer efficient and direct access to valuable scaffolds for medicinal chemistry and drug development.

Introduction

This compound is a versatile reagent in organic synthesis, enabling the construction of a diverse range of molecular architectures. Its reactivity makes it particularly suitable for one-pot reactions and multicomponent strategies, which are highly valued for their efficiency, atom economy, and reduced environmental impact. This document focuses on the application of this compound in the one-pot synthesis of two important classes of N-heterocycles: pyrimidine-2,4(1H,3H)-diones (uracils) and 1,2,4-triazole-5-thiones. These heterocyclic cores are prevalent in a multitude of biologically active compounds and approved pharmaceuticals.

The protocols detailed below provide step-by-step guidance for the synthesis and characterization of these compounds, supported by quantitative data and visual representations of the synthetic workflows.

Application Note 1: One-Pot Synthesis of 3-Cyclopentyl-6-methylpyrimidine-2,4(1H,3H)-dione

This protocol describes a one-pot procedure for the synthesis of a cyclopentyl-substituted uracil (B121893) derivative. The reaction proceeds via the in situ formation of a cyclopentyl-urea intermediate from this compound and an ethyl β-aminocrotonate, followed by cyclization to the pyrimidine-2,4-dione.

Experimental Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Ethyl 3-aminocrotonate (1.0 mmol, 1.0 equiv.)

  • Sodium ethoxide (1.2 mmol, 1.2 equiv.)

  • Ethanol (B145695) (10 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask containing ethanol (10 mL), add sodium ethoxide (1.2 mmol) and stir until fully dissolved.

  • To this solution, add ethyl 3-aminocrotonate (1.0 mmol).

  • Add this compound (1.0 mmol) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation
EntryReactant AReactant BProductYield (%)
1This compoundEthyl 3-aminocrotonate3-Cyclopentyl-6-methylpyrimidine-2,4(1H,3H)-dione~75-85

Note: Yields are approximate and can vary based on reaction scale and purification method.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve NaOEt in EtOH B Add Ethyl 3-aminocrotonate A->B C Add this compound B->C D Reflux for 4-6h C->D E Neutralize with acid D->E F Filter and wash solid E->F G Dry the product F->G H Recrystallize (optional) G->H

Caption: One-pot synthesis of a cyclopentyl-substituted uracil.

Application Note 2: One-Pot Synthesis of 4-Amino-2-cyclopentyl-2,4-dihydro-3H-1,2,4-triazole-5-thione

This protocol outlines a one-pot synthesis of a cyclopentyl-substituted 1,2,4-triazole-5-thione. The reaction involves the initial formation of a thiosemicarbazide (B42300) intermediate from cyclopentyl isothiocyanate (which can be generated in situ from this compound and a sulfur source, or used directly) and a hydrazine (B178648) derivative, followed by cyclization. For the purpose of this protocol, we will start from a precursor that can be readily formed from this compound.

Experimental Protocol

Materials:

  • Potassium dithiocarbazinate (prepared from carbon disulfide and hydrazine) (1.0 mmol, 1.0 equiv.)

  • This compound (1.0 mmol, 1.0 equiv.)

  • Hydrazine hydrate (B1144303) (2.0 mmol, 2.0 equiv.)

  • Water (15 mL)

  • Hydrochloric acid (for acidification)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In situ generation of the thiosemicarbazide precursor: While direct use of cyclopentyl isothiocyanate is common, a conceptual one-pot approach from this compound involves its reaction with a thiourea (B124793) equivalent. For a more direct and documented one-pot synthesis of the triazole ring, we will adapt a common procedure starting with a pre-formed dithiocarbazinate which will react with the isocyanate-derived amine. A more direct, though multistep in a single pot, approach involves the reaction of thiocarbohydrazide (B147625) with this compound.

  • A more practical one-pot synthesis of a related structure involves the reaction of an acyl hydrazide with cyclopentyl isothiocyanate, followed by cyclization. Let's adapt this for a one-pot process.

  • Adapted Protocol: In a round-bottom flask, dissolve thiocarbohydrazide (1.0 mmol) in ethanol (10 mL).

  • Add this compound (1.0 mmol) dropwise to the stirred solution at room temperature.

  • After the addition is complete, add a catalytic amount of a base (e.g., potassium carbonate, 0.2 mmol).

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from ethanol to obtain the pure product.

Data Presentation
EntryReactant AReactant BProductYield (%)
1This compoundThiocarbohydrazide4-Amino-2-cyclopentyl-2,4-dihydro-3H-1,2,4-triazole-5-thione (projected)~60-70

Note: This is a representative protocol; yields are estimated based on similar reactions.

Synthetic Pathway

G cluster_0 Intermediate Formation cluster_1 Cyclization cluster_2 Product A This compound C Thiosemicarbazide Intermediate A->C B Thiocarbohydrazide B->C D Base-catalyzed reflux C->D E 4-Amino-2-cyclopentyl-2,4-dihydro- 3H-1,2,4-triazole-5-thione D->E

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Cyclopentyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient construction of compound libraries for drug discovery.[1] Cyclopentyl isocyanate is a valuable reagent in this context, primarily for the introduction of a cyclopentylurea (B73516) moiety, a common pharmacophore in various biologically active molecules, including potent kinase inhibitors.[1][2] The cyclopentyl group can contribute to favorable hydrophobic interactions within protein binding pockets, potentially enhancing potency and selectivity. This document provides detailed protocols and application notes for the use of this compound in solid-phase synthesis workflows.

The core reaction involves the coupling of a resin-bound amine with this compound to form a stable urea (B33335) linkage. This approach offers significant advantages over solution-phase synthesis, including simplified purification through washing steps and the ability to drive reactions to completion using excess reagents.

Application: Synthesis of Urea-Containing Kinase Inhibitors

A prominent application of this compound in drug discovery is the synthesis of kinase inhibitors. Many kinase inhibitors, such as Sorafenib (B1663141) and its analogues, feature a bi-aryl urea structure that is critical for their biological activity.[3][4][5][6] This urea motif typically forms key hydrogen bond interactions with the hinge region of the kinase domain. The solid-phase synthesis approach described herein is well-suited for the generation of libraries of such compounds for structure-activity relationship (SAR) studies.

Signaling Pathway Inhibition

Urea-containing kinase inhibitors often target critical signaling pathways implicated in cancer cell proliferation and angiogenesis, such as the Raf/MEK/ERK pathway. By inhibiting key kinases in this cascade, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Angiogenesis Transcription_Factors->Proliferation Inhibitor Cyclopentyl Urea Kinase Inhibitor Inhibitor->RAF

Figure 1: Inhibition of the Raf/MEK/ERK signaling pathway.

Experimental Protocols

The following protocols outline a general workflow for the solid-phase synthesis of a cyclopentyl urea derivative. This involves the immobilization of a primary or secondary amine on a solid support, followed by reaction with this compound and subsequent cleavage from the resin.

General Solid-Phase Synthesis Workflow

Experimental_Workflow Start Start with Functionalized Resin Amine_Coupling Couple Amine-Containing Building Block Start->Amine_Coupling Washing_1 Wash Resin Amine_Coupling->Washing_1 Deprotection Deprotection Step (if necessary) Washing_1->Deprotection Washing_2 Wash Resin Deprotection->Washing_2 Isocyanate_Reaction React with This compound Washing_2->Isocyanate_Reaction Washing_3 Wash Resin Isocyanate_Reaction->Washing_3 Cleavage Cleave Product from Resin Washing_3->Cleavage Purification Purify Final Product Cleavage->Purification

Figure 2: General solid-phase synthesis workflow.
Protocol 1: Immobilization of an Amine on a Solid Support (Example with Rink Amide Resin)

Objective: To attach an amine-containing building block to a solid support suitable for further derivatization.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acid (e.g., Fmoc-4-aminobenzoic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

Procedure:

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

  • Add the activated amino acid solution to the resin and shake at room temperature for 4 hours.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Remove the Fmoc group with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine.

  • Wash the resin with DMF (3x), DCM (3x), and dry under vacuum.

Protocol 2: Synthesis of a Cyclopentyl Urea Derivative on Solid Support

Objective: To react the resin-bound amine with this compound.

Materials:

  • Amine-functionalized resin (from Protocol 1)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the amine-functionalized resin in DMF for 30 minutes.

  • Add a solution of this compound (5 equivalents relative to resin loading) and DIPEA (5 eq.) in DMF to the resin.

  • Shake the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction completion using a chloranil (B122849) test (a negative test indicates complete consumption of the primary amine).

  • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Dry the resin under vacuum.

Protocol 3: Cleavage of the Cyclopentyl Urea Derivative from the Resin

Objective: To cleave the final product from the solid support.

Materials:

  • Resin-bound cyclopentyl urea derivative (from Protocol 2)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin) to the resin.

  • Shake the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Combine the filtrates and precipitate the crude product by adding it dropwise to a flask of cold diethyl ether.

  • Collect the precipitated product by centrifugation or filtration.

  • Wash the product with cold diethyl ether and dry under vacuum.

  • Purify the crude product by preparative HPLC.

Data Presentation

The following table presents representative data for the solid-phase synthesis of a hypothetical cyclopentyl urea-containing kinase inhibitor based on the protocols described above.

StepReagent/ConditionTime (h)Yield (%)Purity (LC-MS)
Amine ImmobilizationFmoc-4-aminobenzoic acid, DIC, HOBt4>95%-
Fmoc Deprotection20% Piperidine in DMF0.33>99%-
Cyclopentyl Urea FormationThis compound, DIPEA16>90%-
Cleavage and Purification95% TFA, H₂O, TIS; Prep-HPLC365%>98%
Overall - ~24 ~55% >98%

Note: Yields and purities are representative and may vary depending on the specific substrates and reaction conditions. Reaction progress on the solid support is typically monitored by qualitative tests (e.g., Kaiser test, chloranil test) rather than quantitative analysis at each step. The overall yield is calculated after cleavage and purification.

Conclusion

This compound is a highly effective reagent for the solid-phase synthesis of urea-containing compounds, particularly for the generation of libraries of potential kinase inhibitors. The protocols provided offer a robust framework for researchers to incorporate this valuable building block into their drug discovery programs. The advantages of solid-phase synthesis, including ease of purification and the ability to drive reactions to completion, make this an attractive methodology for the efficient exploration of chemical space around the cyclopentylurea scaffold.

References

Troubleshooting & Optimization

How to avoid side reactions with Cyclopentyl isocyanate?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Cyclopentyl isocyanate to minimize side reactions and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: this compound is a highly reactive electrophile, making it susceptible to several side reactions, primarily with nucleophiles. The most prevalent side reaction is with water, which leads to the formation of a disubstituted urea (B33335) and carbon dioxide gas.[1][2] Other significant side reactions include self-polymerization into a trimer (isocyanurate), and reactions with the desired urethane (B1682113) product to form allophanates, especially at elevated temperatures.[3]

Q2: How can I prevent the reaction of this compound with water?

A2: Preventing moisture contamination is critical for successful reactions. This can be achieved by:

  • Using Anhydrous Solvents and Reagents: Ensure all solvents and starting materials are rigorously dried before use. Many common organic solvents can absorb atmospheric moisture.[2]

  • Inert Atmosphere: Conduct all experiments under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to ambient moisture.[2]

  • Proper Glassware Preparation: Thoroughly dry all glassware in an oven and cool it under a stream of inert gas before use. Water can adsorb onto the surface of glassware.[2]

Q3: What are the signs of water contamination in my reaction?

A3: The presence of moisture in your reaction can be identified by several key indicators:

  • Formation of a White Precipitate: This is often the insoluble urea byproduct formed from the reaction of the isocyanate with water.[2]

  • Gas Evolution or Foaming: The decomposition of the carbamic acid intermediate, formed from the reaction of the isocyanate and water, releases carbon dioxide gas.[1][2]

  • Lower than Expected Yield: The isocyanate is consumed by the side reaction with water instead of reacting with the intended nucleophile.[2]

Q4: How should I handle and store this compound to maintain its purity?

A4: Due to its reactivity and toxicity, strict handling and storage procedures are essential.[4]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]

  • Storage: Store this compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[4][8] It should be kept in a cool, dry place, away from heat and sources of ignition.[8] Recommended storage is often refrigerated (2-8 °C).[4][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Probable Cause(s) Troubleshooting Steps & Solutions
Formation of an insoluble white precipitate. Reaction with trace amounts of water in solvents or on glassware, leading to the formation of a disubstituted urea.[2]1. Rigorously Dry Solvents and Reagents: Use freshly distilled, anhydrous solvents. If using molecular sieves, ensure they are properly activated. 2. Dry Glassware Thoroughly: Oven-dry all glassware and cool under an inert atmosphere before use. 3. Work Under Inert Atmosphere: Use a nitrogen or argon blanket to protect the reaction from atmospheric moisture.[2]
Unexpected gas evolution (foaming) in the reaction vessel. Significant water contamination reacting with the isocyanate to produce carbon dioxide.[1][2]1. Identify and Eliminate Moisture Source: Check all reagents and solvents for water content. 2. Vent the Reaction: Ensure the reaction vessel is not sealed to prevent pressure buildup. Vent to a fume hood.[10] 3. Review Catalyst Choice: Some catalysts may also promote the isocyanate-water reaction.
Lower than expected yield of the desired urethane product. 1. Isocyanate consumed by side reaction with water. [2] 2. Competing reaction with other nucleophiles. 3. Sub-optimal reaction temperature. 1. Implement Strict Anhydrous Conditions: Follow all steps to eliminate moisture. 2. Protect Other Nucleophilic Groups: If your substrate has multiple nucleophilic sites, consider using protecting groups. 3. Optimize Temperature: Reactions are typically run at or below room temperature to control reactivity. Monitor the reaction progress to determine the optimal temperature.
Formation of high molecular weight byproducts (polymers). 1. Self-polymerization (trimerization) at higher temperatures. 2. Formation of allophanates by reaction with the urethane product. [3]1. Control Reaction Temperature: Maintain a lower reaction temperature to disfavor these side reactions. 2. Limit Reaction Time: Monitor the reaction closely and quench it once the starting material is consumed to prevent further side reactions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Urethane using this compound

  • Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.

  • Reaction Setup: Assemble the glassware under a positive pressure of dry nitrogen or argon.

  • Reagent Addition: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the alcohol substrate in anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Isocyanate Addition: Slowly add this compound (1.0 - 1.1 equivalents) to the stirred solution at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or in-situ FTIR spectroscopy[11]).

  • Work-up: Upon completion, quench the reaction with a small amount of methanol (B129727) to consume any unreacted isocyanate. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by vacuum distillation, taking care to use anhydrous solvents and to minimize exposure to heat.[12]

Visualizations

Side_Reactions Key Side Reactions of this compound isocyanate This compound (R-NCO) amine Cyclopentyl Amine (R-NH2) + CO2 isocyanate->amine + H2O (fast) urea Disubstituted Urea (R-NH-CO-NH-R) urethane Urethane (R-NH-CO-OR') isocyanate->urethane + R'-OH (desired reaction) allophanate Allophanate trimer Isocyanurate (Trimer) isocyanate->trimer Self-reaction (heat/catalyst) water Water (H2O) amine->urea + R-NCO alcohol Alcohol (R'-OH) urethane->allophanate + R-NCO (heat)

Caption: Primary reaction pathways for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Isocyanate Reactions start Problem Observed (e.g., precipitate, low yield) check_moisture Check for Moisture Contamination start->check_moisture check_temp Review Reaction Temperature start->check_temp check_purity Check Starting Material Purity start->check_purity dry_reagents Rigorously Dry Solvents & Reagents check_moisture->dry_reagents inert_atmosphere Ensure Inert Atmosphere check_moisture->inert_atmosphere rerun Re-run Experiment dry_reagents->rerun inert_atmosphere->rerun optimize_temp Optimize Temperature (usually lower) check_temp->optimize_temp optimize_temp->rerun purify_sm Purify Starting Materials check_purity->purify_sm purify_sm->rerun

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Managing Moisture Sensitivity of Cyclopentyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cyclopentyl isocyanate, its high reactivity is a key advantage. However, this reactivity also presents a significant challenge due to its extreme sensitivity to moisture. This technical support guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your moisture-sensitive reactions.

Troubleshooting Guide

Low product yield, the formation of insoluble white precipitates, or the appearance of unexpected side products are common indicators of moisture contamination in reactions involving this compound.[1] This guide will help you diagnose and resolve these issues systematically.

Troubleshooting Summary
Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Moisture in reaction solvent or reagents.[1]2. Inadequate inert atmosphere.[1]3. Contaminated this compound.[1]4. Insufficiently dried glassware.[1]1. Rigorously dry all solvents and starting materials. Use Karl Fischer titration to confirm water content.2. Ensure a positive pressure of inert gas (Nitrogen/Argon). Purge the system via vacuum/backfill cycles.[1]3. Visually inspect the isocyanate for cloudiness or solids.[2] Use a fresh, unopened bottle if contamination is suspected.[1]4. Oven-dry (>120°C for at least 4 hours) or flame-dry all glassware immediately before use.[1]
Formation of White Precipitate (Insoluble Urea) 1. Reaction of this compound with water.[3]2. Atmospheric moisture ingress.[1]1. This precipitate is likely N,N'-dicyclopentylurea, formed from the reaction of the isocyanate with water.[3] Prevention is key: strictly maintain anhydrous conditions.[4]2. Check all seals and joints in the apparatus. Maintain a slight positive pressure of inert gas throughout the reaction.[1]
Unexpected Side Products Detected (e.g., by NMR, LC-MS) 1. Allophanate Formation: Excess isocyanate reacting with the urethane (B1682113) product.[3]2. Biuret Formation: Excess isocyanate reacting with a urea (B33335) byproduct.[3]1. & 2. These side reactions are more common at elevated temperatures (>100°C) or with a significant excess of isocyanate.[3][5] Control the reaction temperature carefully and maintain strict stoichiometry. Consider adding the isocyanate portion-wise to manage its concentration.[6]
Reaction Stalls Before Completion 1. Insufficient or inactive catalyst (if applicable).[6]2. Presence of inhibitors in reagents.[6]1. Ensure the catalyst is fresh and active. Optimize catalyst concentration based on literature or preliminary experiments.[6]2. Consult the manufacturer's data sheet for information on inhibitors. Reagents may require purification (e.g., distillation, column chromatography) before use.[6]

Frequently Asked Questions (FAQs)

Q1: How exactly does moisture affect my reaction with this compound?

A1: this compound reacts readily with water in a multi-step process. First, it forms an unstable carbamic acid, which then decomposes to produce a primary amine (cyclopentylamine) and carbon dioxide gas.[4][7][8] This newly formed amine is nucleophilic and can rapidly react with another molecule of this compound to form N,N'-dicyclopentylurea.[8] This urea is often insoluble in common organic solvents, appearing as a white precipitate, which complicates product purification and reduces the yield of your desired product.[1][3]

Q2: What are the visual signs of moisture contamination in my this compound reagent?

A2: Moisture-contaminated this compound may appear cloudy or contain solid white particles.[2] In more advanced stages of contamination, a solid layer may form on top of the liquid.[2][9] If you observe any of these signs, it is best to use a fresh, unopened bottle for your reaction.[1]

Q3: How can I quantify the amount of water in my solvents?

A3: The most accurate and reliable method for quantifying trace amounts of water in organic solvents is Karl Fischer titration.[1] This technique can precisely determine water content down to the parts-per-million (ppm) level, ensuring your solvents meet the stringent requirements for moisture-sensitive reactions.

Q4: What is the best way to dry my reaction solvents?

A4: The choice of drying agent depends on the solvent. For solvents commonly used in isocyanate chemistry, such as tetrahydrofuran (B95107) (THF), toluene, and dichloromethane (B109758) (DCM), activated molecular sieves (3Å or 4Å) are an excellent and safe choice.[1][10] They are highly efficient at trapping water molecules.[11] Other agents like calcium hydride (CaH₂) are also very effective but require more careful handling.[12] Always store dried solvents over the drying agent under an inert atmosphere.

Table: Efficiency of Common Drying Agents
Solvent Drying Agent Loading (% m/v) Time Residual Water (ppm)
Tetrahydrofuran (THF) 3Å Molecular Sieves20%48 h< 10[11]
Tetrahydrofuran (THF) Sodium/BenzophenoneN/A (reflux)N/A~43[11]
Dichloromethane (DCM) 3Å Molecular Sieves10%24 h~0.1[10]
Dichloromethane (DCM) Calcium Hydride (CaH₂)5%Distillation< 10
Toluene 4Å Molecular Sieves10%24 h< 5
Methanol 3Å Molecular Sieves20%5 days~10[11]

Q5: How should I properly store and handle this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[13] The container should be blanketed with a dry, inert gas like nitrogen or argon to prevent moisture ingress. All handling must be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[14]

Q6: Is Nitrogen or Argon better as an inert gas for these reactions?

A6: Both high-purity nitrogen and argon are effective for creating an inert atmosphere and preventing moisture contamination.[1] Argon is denser than air, which can be advantageous for displacing air from a reaction flask. However, nitrogen is generally more cost-effective and is suitable for the vast majority of applications involving isocyanates.

Q7: What analytical techniques can I use to confirm the formation of N,N'-dicyclopentylurea?

A7: The presence of the urea byproduct can be confirmed using several analytical techniques. ¹H and ¹³C NMR spectroscopy can identify the characteristic signals of the urea structure. FTIR spectroscopy is useful for observing the disappearance of the isocyanate peak (~2250-2275 cm⁻¹) and the appearance of the urea carbonyl peak (~1630-1695 cm⁻¹). LC-MS can be used to confirm the molecular weight of the byproduct.[15]

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Anhydrous Reaction

This protocol outlines the essential steps for preparing a reaction environment free of atmospheric moisture.

  • Glassware Preparation: Thoroughly dry all glassware (e.g., round-bottom flask, condenser, dropping funnel) in an oven at >120°C for at least 4 hours.[1] Alternatively, flame-dry the assembled apparatus under vacuum and allow it to cool under a stream of inert gas.[10]

  • Apparatus Assembly: Assemble the hot glassware quickly and place it under a positive pressure of dry nitrogen or argon using a Schlenk line or a gas-filled balloon.[1][16] Ensure all joints are well-sealed.

  • Inert Atmosphere Purge: To ensure a completely inert atmosphere, evacuate the reaction vessel using a vacuum pump and then backfill with the inert gas. Repeat this cycle three times.[1][16]

  • Solvent and Reagent Addition: Add dried solvents and any non-moisture-sensitive reagents to the reaction flask via a dry syringe or cannula under a positive flow of inert gas.[1]

  • This compound Addition: Add the this compound dropwise to the reaction mixture at the desired temperature using a syringe through a rubber septum.[1]

  • Reaction Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., methanol) to consume any unreacted isocyanate before exposing the mixture to the atmosphere.[1]

Protocol 2: Karl Fischer Titration for Solvent Water Content

This protocol provides a method for quantifying the water content in a reaction solvent.

  • Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Condition the titration vessel to a dry, stable endpoint.[1]

  • Solvent Blank: Titrate a known volume of the Karl Fischer solvent (e.g., anhydrous methanol) to determine the background water content.[1]

  • Sample Introduction: Using a dry, gas-tight syringe, carefully inject a precisely known volume or weight of the solvent to be analyzed into the titration vessel.[1]

  • Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content of the sample, typically reported in ppm (mg/L).

Visualizations

Moisture_Reaction_Pathway This compound Reaction with Water CPI This compound (R-N=C=O) CarbamicAcid Unstable Carbamic Acid (R-NH-COOH) CPI->CarbamicAcid + H₂O Urea N,N'-dicyclopentylurea (R-NH-CO-NH-R) CPI->Urea + Cyclopentylamine H2O Water (H₂O) H2O->CarbamicAcid Amine Cyclopentylamine (R-NH₂) CarbamicAcid->Amine Decomposition CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Decomposition Amine->Urea

Caption: Reaction pathway of this compound with water.

Anhydrous_Reaction_Workflow Workflow for Anhydrous Reaction Setup Start Start Dry_Glassware Oven-Dry or Flame-Dry All Glassware Start->Dry_Glassware Assemble Assemble Hot Glassware Under Inert Gas Flow Dry_Glassware->Assemble Purge Evacuate/Backfill Cycle (3x with N₂/Ar) Assemble->Purge Add_Solvent Add Anhydrous Solvent via Syringe/Cannula Purge->Add_Solvent Add_Reagents Add Other Dry Reagents Add_Solvent->Add_Reagents Add_Isocyanate Add this compound Dropwise Add_Reagents->Add_Isocyanate Run_Reaction Monitor Reaction (TLC, FTIR, etc.) Add_Isocyanate->Run_Reaction Quench Quench Excess Isocyanate (e.g., with Methanol) Run_Reaction->Quench Workup Aqueous Work-up & Product Isolation Quench->Workup End End Workup->End

Caption: Experimental workflow for setting up an anhydrous reaction.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield Start Low Product Yield Observed Check_Precipitate Is a White Precipitate Present? Start->Check_Precipitate Check_Moisture Review Anhydrous Technique: - Solvent Dryness? - Glassware Dryness? - Inert Atmosphere? Check_Precipitate->Check_Moisture Yes Check_Reagents Review Reagents: - Isocyanate Purity? - Other Reagent Purity? Check_Precipitate->Check_Reagents No Improve_Technique Action: Improve Drying & Inert Gas Setup Check_Moisture->Improve_Technique Success Yield Improved Improve_Technique->Success Use_Fresh_Reagents Action: Use Fresh/ Purified Reagents Check_Reagents->Use_Fresh_Reagents Purity Suspect Check_Conditions Review Reaction Conditions: - Correct Stoichiometry? - Temperature Too High/Low? - Catalyst Needed? Check_Reagents->Check_Conditions Purity OK Use_Fresh_Reagents->Success Optimize_Conditions Action: Optimize Stoichiometry, Temperature, and Catalysis Check_Conditions->Optimize_Conditions Optimize_Conditions->Success

Caption: Logical diagram for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Cyclopentyl Isocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products from reactions involving cyclopentyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include unreacted this compound, side-reaction products like ureas (formed from reaction with water), and dimers or trimers of the isocyanate.[1][2] If a catalyst is used, residual catalyst can also be a significant impurity.[3] The specific impurities will depend on the reaction conditions and the other reactants involved.

Q2: My product, a urea (B33335) derivative, has precipitated from the reaction mixture. Is simple filtration sufficient for purification?

A2: In many cases, if the urea derivative is the desired product, it will precipitate from the reaction mixture upon completion.[4] Filtration followed by washing with a cold, non-polar solvent can often yield a product of high purity. However, for analytical purposes or to remove trace impurities, further purification by recrystallization may be necessary.

Q3: I am trying to purify my product using column chromatography on silica (B1680970) gel, but I am getting a low yield. What could be the problem?

A3: Isocyanates and their immediate derivatives can be highly reactive and may react with the hydroxyl groups on the surface of silica gel, leading to product loss.[5] If your product is sensitive, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent.[6] Additionally, ensure your solvents are anhydrous to prevent the formation of urea byproducts on the column.[3]

Q4: Can I use distillation to purify my this compound reaction product?

A4: Distillation, particularly vacuum distillation, can be an effective method for purifying thermally stable, liquid products.[5][7] This technique is useful for separating the product from non-volatile impurities. However, isocyanates and some of their derivatives can be heat-sensitive and may polymerize at elevated temperatures.[5] It is crucial to monitor the temperature closely and use the lowest possible pressure to minimize thermal stress on the product.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Recommended Solution
Low overall yield after workup and purification. Product loss during aqueous workup: Some products may have partial solubility in the aqueous phase.Minimize the volume of the aqueous wash. Back-extract the aqueous layer with a small amount of the organic solvent.
Product volatility: The product may be volatile and lost during solvent removal under vacuum.[5]Use a rotary evaporator with a well-controlled vacuum and a cold trap. Avoid excessive heating of the water bath.[5]
Degradation on silica gel: The product may be sensitive to the acidic nature of silica gel.[6]Use neutral alumina or deactivated silica gel for column chromatography.[6] Perform flash chromatography to minimize contact time.
Incomplete reaction: The reaction may not have gone to completion, leaving a significant amount of starting material.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or in-situ FTIR) to ensure completion before workup.[8]
Product Purity Issues
Symptom Possible Cause Recommended Solution
Presence of urea byproducts in the final product. Moisture contamination: Isocyanates react readily with water to form ureas.[1][2][3]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[3]
Broad peaks or tailing during column chromatography. Poor choice of eluent: The solvent system may not be optimal for separating the product from impurities.[6]Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (target Rf of 0.2-0.4 for the product).[6]
Column overloading: Too much crude product was loaded onto the column.Use an appropriate ratio of crude product to stationary phase (typically 1:30 to 1:100 by weight).[6]
Product discoloration after purification. Thermal degradation: The product may have decomposed due to excessive heat during distillation or solvent removal.[5]Use lower temperatures for distillation under high vacuum.[5] For rotary evaporation, use a lukewarm water bath.
Oxidation: The product may be sensitive to air.Handle and store the purified product under an inert atmosphere.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the solution onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[6]

  • Elution: Add the eluent and apply gentle pressure to begin eluting the compounds. Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator, being mindful of the product's volatility.[5]

General Protocol for Recrystallization of a Solid Product (e.g., a Urea Derivative)
  • Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For better recovery, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_reaction Reaction Workup cluster_purification Purification Strategy cluster_analysis Analysis Crude Product Crude Product Distillation Distillation Crude Product->Distillation Liquid Product Chromatography Chromatography Crude Product->Chromatography Liquid or Solid Recrystallization Recrystallization Crude Product->Recrystallization Solid Product Pure Product Pure Product Distillation->Pure Product Chromatography->Pure Product Recrystallization->Pure Product Characterization Characterization Pure Product->Characterization

Caption: General purification workflow for products of this compound reactions.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography rf_check Is product Rf ~0.2-0.4 on TLC? start->rf_check streaking Are spots streaking on TLC? rf_check->streaking Yes optimize_eluent Optimize eluent system. Try gradient elution. rf_check->optimize_eluent No overloaded Is the column overloaded? streaking->overloaded No add_modifier Add a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). streaking->add_modifier Yes reduce_load Reduce the amount of sample loaded onto the column. overloaded->reduce_load Yes good_separation Good Separation overloaded->good_separation No optimize_eluent->rf_check add_modifier->rf_check reduce_load->good_separation

Caption: Troubleshooting guide for poor separation in column chromatography.

References

Common by-products in Cyclopentyl isocyanate reactions and their removal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopentyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in reactions involving this compound?

A1: The most prevalent by-products in this compound reactions stem from its high reactivity towards nucleophiles, including residual water in the reaction medium. Key by-products include:

  • N,N'-Dicyclopentylurea: This is the most common by-product, formed when this compound reacts with water. The initially formed carbamic acid is unstable and decomposes to cyclopentylamine, which then rapidly reacts with another molecule of this compound.[1][2]

  • Allophanates: When using an excess of this compound in reactions with alcohols, the initially formed urethane (B1682113) can react with another molecule of isocyanate to form an allophanate.[3][4]

  • Biurets: In reactions with amines, an excess of this compound can lead to the formation of biurets, where the isocyanate reacts with the initially formed urea (B33335) product.[1]

  • Unreacted this compound: Incomplete reactions can leave residual this compound in your product mixture.

Q2: I have a white precipitate in my reaction mixture that is insoluble in my organic solvent. What is it likely to be?

A2: A white, insoluble precipitate in reactions involving this compound is very likely to be N,N'-dicyclopentylurea . Symmetrically substituted ureas, such as dicyclohexylurea (DCU), are notoriously insoluble in many common organic solvents like dichloromethane (B109758) (DCM), ethyl acetate (B1210297), and acetonitrile.[5][6][7] This low solubility is a key characteristic that can be exploited for its removal.

Q3: How can I remove N,N'-dicyclopentylurea from my reaction mixture?

A3: Several methods can be employed to remove N,N'-dicyclopentylurea, primarily taking advantage of its poor solubility:

  • Filtration: Since N,N'-dicyclopentylurea often precipitates out of the reaction mixture, simple filtration is a highly effective first step.[5][8][9]

  • Solvent Trituration/Washing: The crude product can be washed or triturated with a solvent in which the desired product is soluble, but the urea by-product is not.[6]

  • Aqueous Acidic Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 0.5 N HCl) can help remove urea by-products.[8]

  • Column Chromatography: If filtration and washing are insufficient, flash column chromatography can be used for purification.[8]

Q4: Are there any alternative reagents I can use to avoid the formation of insoluble urea by-products if I am using a carbodiimide (B86325) coupling agent?

A4: Yes, if you are performing a reaction, such as an esterification, where a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide) is used, the corresponding insoluble urea (DCU) will be a by-product. To avoid this, you can use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea by-product is water-soluble and can be easily removed with an aqueous workup.[6]

Troubleshooting Guides

Issue 1: Presence of N,N'-Dicyclopentylurea By-product
  • Symptom: A significant amount of white, insoluble solid is observed in the crude product after solvent evaporation.

  • Troubleshooting Steps:

    • Filtration: Before workup, filter the reaction mixture to remove the precipitated urea. Wash the filter cake with a small amount of cold solvent to recover any trapped product.

    • Solvent Selection for Workup: During the workup, choose a solvent that maximizes the solubility of your desired product while minimizing the solubility of the urea.

    • Acidic Wash: Incorporate a wash with dilute HCl during the aqueous workup.

    • Recrystallization/Trituration: Attempt to recrystallize the crude product from a suitable solvent system or triturate it with a solvent in which the urea is insoluble.

Issue 2: Removal of Unreacted this compound
  • Symptom: Characterization (e.g., NMR, IR) of the purified product shows the presence of the isocyanate functional group.

  • Troubleshooting Steps:

    • Scavenger Resins: Use a scavenger resin, such as an amine-functionalized polystyrene resin, to react with and remove the excess isocyanate.

    • Quenching: Add a small amount of a primary or secondary amine (e.g., a few drops of dibutylamine) to the reaction mixture at the end of the reaction to convert the remaining isocyanate into a more easily separable urea.

    • Vacuum Distillation: If the desired product is not volatile, unreacted this compound can sometimes be removed under high vacuum, although this is less common for by-product removal in a complex mixture.[10]

Data Presentation

The following table summarizes the effectiveness of different methods for the removal of N,N'-dicyclopentylurea from a model reaction mixture.

Removal MethodPurity of Desired Product (Initial)Purity of Desired Product (After Treatment)Estimated Yield Loss
Filtration75%90%< 5%
Aqueous Wash (0.5 N HCl)75%85%5-10%
Column Chromatography75%>98%15-20%
Filtration followed by Column Chromatography75%>99%10-15%

Note: The data presented are illustrative and may vary depending on the specific reaction conditions and the properties of the desired product.

Experimental Protocols

Protocol 1: Removal of N,N'-Dicyclopentylurea by Filtration and Acidic Wash
  • Initial Filtration: After the reaction is complete, cool the reaction mixture to room temperature. If a precipitate has formed, filter the mixture through a Büchner funnel. Wash the collected solid with a small amount of the cold reaction solvent to recover any product that may have been retained.

  • Solvent Evaporation: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Dissolution: Dissolve the crude residue in a suitable organic solvent, such as ethyl acetate or dichloromethane (50 mL).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Wash the organic layer twice with 0.5 N HCl (2 x 25 mL).[8]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Adsorb the crude product onto a small amount of silica (B1680970) gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding the silica gel and evaporating the solvent.

  • Column Packing: Pack a flash chromatography column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Byproduct_Formation_and_Removal cluster_byproducts By-product Formation main_reaction Main Reaction (e.g., with Alcohol or Amine) desired_product Desired Product (Urethane, Urea) main_reaction->desired_product cyclopentyl_isocyanate This compound cyclopentyl_isocyanate->main_reaction dicyclopentylurea N,N'-Dicyclopentylurea cyclopentyl_isocyanate->dicyclopentylurea reacts with nucleophile Nucleophile (Alcohol, Amine) nucleophile->main_reaction allophanate_biuret Allophanate / Biuret desired_product->allophanate_biuret reacts with purified_product Purified Product water H₂O (Moisture) water->dicyclopentylurea reacts with excess_isocyanate Excess Cyclopentyl Isocyanate excess_isocyanate->allophanate_biuret filtration Filtration dicyclopentylurea->filtration acid_wash Aqueous Acid Wash dicyclopentylurea->acid_wash chromatography Column Chromatography dicyclopentylurea->chromatography allophanate_biuret->chromatography filtration->purified_product acid_wash->purified_product chromatography->purified_product scavenging Scavenging scavenging->purified_product Removes unreacted isocyanate Troubleshooting_Logic cluster_issue1 Issue 1: Insoluble White Solid cluster_solution1 Solutions cluster_issue2 Issue 2: Residual Isocyanate cluster_solution2 Solutions start Crude Product Analysis issue1_q Insoluble white solid present? start->issue1_q issue2_q Isocyanate peak in spectrum? byproduct_urea Likely N,N'-Dicyclopentylurea issue1_q->byproduct_urea Yes issue1_q->issue2_q No solution1a Filter the reaction mixture byproduct_urea->solution1a solution1b Perform an acidic wash byproduct_urea->solution1b solution1c Use column chromatography byproduct_urea->solution1c end_node Pure Product solution1a->end_node solution1b->end_node solution1c->end_node byproduct_iso Unreacted this compound issue2_q->byproduct_iso Yes issue2_q->end_node No solution2a Use a scavenger resin byproduct_iso->solution2a solution2b Quench with an amine byproduct_iso->solution2b solution2a->end_node solution2b->end_node

References

Optimizing reaction conditions for Cyclopentyl isocyanate and anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols for the synthesis of N,N'-disubstituted ureas from the reaction of cyclopentyl isocyanate and various anilines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the formation of ureas from an isocyanate and an aniline (B41778)?

The reaction is a nucleophilic addition. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to form the stable urea (B33335) linkage. The reaction is generally high-yielding and straightforward.[1]

Q2: What are the most common solvents for this reaction?

A variety of aprotic solvents can be used. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are common choices.[2] The selection often depends on the solubility of the specific aniline starting material. For greener protocols, water has also been shown to be a viable solvent, especially for aromatic amines, where the urea product often precipitates and can be isolated by simple filtration.[3][4]

Q3: Is a catalyst or base required for this reaction?

Typically, the reaction between an amine and an isocyanate proceeds efficiently at room temperature without the need for a base or catalyst.[2] However, for less nucleophilic anilines (e.g., those with strong electron-withdrawing groups), heating or the addition of a non-nucleophilic base or catalyst might be necessary to drive the reaction to completion.[5]

Q4: How does the electronic nature of the aniline affect the reaction rate?

The reactivity of the aniline is crucial. Aniline derivatives with electron-donating groups are more nucleophilic and will react faster with the isocyanate. Conversely, anilines with strong electron-withdrawing groups are less nucleophilic, leading to significantly slower reaction rates.[1]

Experimental Workflow & Mechanism

The general process for synthesizing and optimizing the reaction is outlined below. It involves careful reagent handling, reaction monitoring, and proper purification.

G General Experimental & Optimization Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Prepare Anhydrous Reagents & Solvents setup 2. Set up Reaction Under Inert Atmosphere (N2/Ar) reagents->setup addition 3. Add Aniline to Solvent, then Add Isocyanate Dropwise setup->addition monitor 4. Monitor Progress (TLC/LC-MS) addition->monitor workup 5. Quench & Work-up monitor->workup purify 6. Purify Product (Filtration, Recrystallization, or Chromatography) workup->purify analysis 7. Characterize Final Product (NMR, MS, etc.) purify->analysis

Caption: A typical workflow for the synthesis of N-cyclopentyl-N'-aryl ureas.

The diagram below illustrates the primary reaction pathway and a common side reaction involving water.

reaction_mechanism Reaction Mechanism & Common Side Reaction cluster_main Main Reaction cluster_side Side Reaction (with trace H2O) aniline Aniline (Ar-NH2) zwitterion Zwitterionic Intermediate aniline->zwitterion Nucleophilic Attack isocyanate This compound (C5H9-N=C=O) isocyanate->zwitterion urea N-Cyclopentyl-N'-Aryl Urea (Product) zwitterion->urea Proton Transfer water Water (H2O) carbamic_acid Unstable Carbamic Acid water->carbamic_acid Nucleophilic Attack cyclopentylamine Cyclopentylamine carbamic_acid->cyclopentylamine Decarboxylation co2 CO2 carbamic_acid->co2 symmetrical_urea Symmetrical Urea (Side Product) cyclopentylamine->symmetrical_urea Reacts with another isocyanate isocyanate2 This compound isocyanate2->carbamic_acid isocyanate3 This compound isocyanate3->symmetrical_urea

Caption: Primary urea formation pathway and a common water-mediated side reaction.

Troubleshooting Guide

Problem: My reaction is sluggish or appears incomplete by TLC/LC-MS.

Possible CauseRecommended Action
Low Nucleophilicity of Aniline If your aniline has electron-withdrawing groups, the reaction will be slower. Gently heat the reaction mixture (e.g., to 40-50 °C) or allow it to stir for a longer period (24-48 hours).
Impure Reagents Verify the purity of your this compound and aniline. Isocyanates can degrade upon storage. If necessary, purify the aniline by distillation or recrystallization.
Insufficient Mixing If the reaction is heterogeneous, ensure vigorous stirring to maximize contact between reagents.
Low Temperature While many reactions proceed at room temperature, cooling the reaction to control exothermicity might slow it down excessively. Allow the reaction to warm to room temperature.[6]

Problem: I'm observing significant side product formation.

Possible CauseRecommended Action
Moisture Contamination Isocyanates readily react with water to form an unstable carbamic acid, which decomposes to an amine and CO2.[6][7] The resulting amine can then react with another isocyanate molecule to form a symmetrical N,N'-dicyclopentylurea. Solution: Use anhydrous solvents, dry all glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Formation of Symmetrical Diaryl Urea In some cases, side products from symmetrical ureas of the starting aniline can form.[4] This can happen if alternative reagents like carbonyldiimidazole (CDI) are used and the order of addition is not controlled.[2] When using isocyanates, this is less common but ensure a 1:1 stoichiometry.
Trimerization of Isocyanate At elevated temperatures or with certain catalysts, isocyanates can trimerize to form isocyanurates.[6] Solution: Avoid excessive heating. If a catalyst is needed, choose one that favors urea formation, such as a tertiary amine, over organometallic catalysts which can promote trimerization.[6]

Problem: My product is difficult to purify or isolate.

Possible CauseRecommended Action
Product is highly soluble If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Product co-elutes with starting material Optimize your chromatography conditions. Try a different solvent system or use a different stationary phase. If the aniline is basic, adding a small amount of triethylamine (B128534) (~1%) to the eluent can improve peak shape.
Product precipitates as an oil Try adding a non-polar co-solvent (like hexanes or heptane) to the reaction mixture to induce precipitation of a solid. Alternatively, proceed with an extractive work-up and purify the resulting crude solid/oil by chromatography.

Below is a troubleshooting flowchart to guide your decision-making process when encountering low yields.

G Troubleshooting Flowchart for Low Yield start Low Product Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc incomplete Incomplete Reaction (Starting Material Remains) check_tlc->incomplete Yes side_products Multiple Side Products Observed check_tlc->side_products Yes clean_reaction Clean Conversion, but Low Isolated Yield check_tlc->clean_reaction No sol_incomplete1 Increase Reaction Time or Temperature incomplete->sol_incomplete1 sol_incomplete2 Check Aniline Reactivity (Consider Catalyst for EWG) incomplete->sol_incomplete2 sol_side1 Check for Moisture (Use Anhydrous Conditions) side_products->sol_side1 sol_side2 Verify Stoichiometry (1:1 Ratio) side_products->sol_side2 sol_side3 Avoid High Temperatures (Risk of Trimerization) side_products->sol_side3 sol_purification1 Optimize Purification Method (e.g., Recrystallization vs. Chromatography) clean_reaction->sol_purification1 sol_purification2 Review Work-up Procedure (Check for Product Loss in Aqueous Layers) clean_reaction->sol_purification2

Caption: A decision tree for troubleshooting low yield outcomes.

Optimization of Reaction Conditions

The yield of N-cyclopentyl-N'-aryl ureas can be influenced by solvent, temperature, and the electronic properties of the aniline. The following table summarizes typical conditions and expected outcomes.

Aniline SubstituentSolventTemperature (°C)Typical Reaction Time (h)Expected YieldNotes
Electron-Donating (e.g., -OCH₃, -CH₃)THF or DCM20-25 (RT)1-4Good to ExcellentReaction is typically fast and clean.
Neutral (e.g., -H, -Ph)THF or DCM20-25 (RT)2-8GoodStandard conditions are usually sufficient.
Electron-Withdrawing (e.g., -Cl, -CF₃)DMF or Dioxane25-5012-24Moderate to GoodMay require heating and longer reaction times to achieve full conversion.
Sterically Hindered (e.g., ortho-substituted)Toluene or DMF50-8016-48Fair to ModerateSteric hindrance slows the nucleophilic attack, requiring more forcing conditions.
Aqueous ConditionsWater256-12Good to ExcellentParticularly effective for anilines where the urea product is insoluble and precipitates from the mixture.[3]

General Experimental Protocol

Materials:

  • Aniline derivative (1.0 eq)

  • This compound (1.0 - 1.05 eq)

  • Anhydrous solvent (e.g., THF, DCM)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the aniline derivative (1.0 eq) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).

  • Addition: Add this compound (1.0-1.05 eq) dropwise to the stirred solution at room temperature. If the reaction is highly exothermic, the addition can be performed at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up & Isolation:

    • If the product precipitates: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.

    • If the product is soluble: Concentrate the reaction mixture under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Troubleshooting low yields in N-cyclopentyl urea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-cyclopentyl urea (B33335), specifically addressing issues that can lead to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield of N-cyclopentyl urea. What are the most common causes?

Low yields in the synthesis of N-cyclopentyl urea can stem from several factors. The most common issues include:

  • Presence of Moisture: Isocyanates are highly reactive towards water. Any moisture in the reactants or solvent will lead to the formation of undesired symmetrical N,N'-dicyclopentylurea, consuming the isocyanate and reducing the yield of the target product.

  • Side Reactions: Besides reacting with water, the isocyanate can react with the newly formed N-cyclopentyl urea to form a biuret. This is more likely to occur at elevated temperatures or with a high concentration of the isocyanate.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The reaction may be too slow at low temperatures, while higher temperatures can promote side reactions. The solvent must be inert and capable of dissolving the reactants.

  • Impure Starting Materials: Impurities in the cyclopentylamine (B150401) or the isocyanate source can interfere with the reaction.

Q2: How can I minimize the formation of the symmetrical N,N'-dicyclopentylurea byproduct?

The formation of symmetrical urea is almost always due to the presence of water. To minimize this side reaction:

  • Use Anhydrous Solvents: Ensure that all solvents are rigorously dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).

  • Dry Glassware: All glassware should be oven-dried or flame-dried before use and cooled under an inert atmosphere.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

  • Purify Reactants: Ensure that the cyclopentylamine is free of water.

Q3: My reaction seems to be stalling and not going to completion. What can I do?

If the reaction is incomplete, consider the following:

  • Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some reactions may require longer periods to reach completion.

  • Temperature: While high temperatures can cause side reactions, a moderate increase in temperature (e.g., to 40-50°C) can sometimes drive a sluggish reaction to completion.

  • Catalysis: For less reactive systems, the addition of a non-nucleophilic base or a catalyst designed for urethane/urea formation might be beneficial. However, this should be approached with caution as it can also promote side reactions.

Q4: I am observing the formation of an insoluble white precipitate in my reaction. What is it likely to be?

A white, insoluble precipitate is often the symmetrically substituted N,N'-dicyclopentylurea, formed from the reaction of the isocyanate with water. If you are using a cyanate (B1221674) salt (like potassium isocyanate) in an acidic aqueous medium, the desired N-cyclopentyl urea product may also precipitate out of the solution as it is formed.

Q5: Are there alternative methods to synthesize N-cyclopentyl urea that avoid using isocyanates directly?

Yes, several methods allow for the in-situ generation of the isocyanate or use alternative reagents altogether. A common and effective alternative is the reaction of cyclopentylamine with a cyanate salt, such as potassium isocyanate (KOCN) or sodium cyanate (NaOCN), in an acidic aqueous solution. This method avoids the handling of potentially hazardous isocyanates.[1][2]

Quantitative Data Summary

The following table summarizes yield data for the synthesis of a substituted N-cyclopentyl urea, which can serve as a reference for optimizing your synthesis of N-cyclopentyl urea.

AmineIsocyanate Source/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
p-ToluidineCyclopentyl Isocyanate1,2-Dichloroethane801844MDPI, 2024

Note: This data is for the synthesis of 1-cyclopentyl-3-(p-tolyl)urea. Yields for N-cyclopentyl urea may vary.

Experimental Protocols

Protocol 1: Synthesis of N-cyclopentyl urea via an Isocyanate

This protocol is adapted from general procedures for urea synthesis.

Materials:

  • Cyclopentylamine

  • A suitable isocyanate source (e.g., this compound or an in-situ generated isocyanate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))[1]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Dissolve cyclopentylamine (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of the isocyanate (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.

  • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of N-cyclopentyl urea using Potassium Isocyanate

This protocol is based on a general method for the synthesis of N-substituted ureas in an aqueous medium.[1][2]

Materials:

  • Cyclopentylamine

  • Potassium isocyanate (KOCN)

  • 1M Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, dissolve cyclopentylamine (1.0 equivalent) in 1M HCl.

  • Add a solution of potassium isocyanate (1.1 equivalents) in water to the stirred amine solution at room temperature.

  • Stir the reaction mixture for 1-3 hours. The product may begin to precipitate during this time.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, collect the solid product by filtration.

  • Wash the solid with cold water and dry to obtain N-cyclopentyl urea. This method often yields a product of high purity without the need for further purification.[1]

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yields in N-Cyclopentyl Urea Synthesis start Low Yield of N-Cyclopentyl Urea check_moisture Check for Moisture Contamination (Solvents, Reagents, Glassware) start->check_moisture check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions check_side_reactions Analyze for Side Products (e.g., by TLC, LC-MS, GC-MS) start->check_side_reactions solution_moisture Implement Anhydrous Techniques: - Dry Solvents - Flame-dried Glassware - Inert Atmosphere check_moisture->solution_moisture solution_conditions Optimize Conditions: - Adjust Temperature - Vary Reaction Time - Check Reagent Purity/Stoichiometry check_conditions->solution_conditions solution_side_reactions Address Side Reactions: - Lower Temperature to Reduce Biuret Formation - Ensure 1:1 Stoichiometry check_side_reactions->solution_side_reactions end_node Improved Yield solution_moisture->end_node solution_conditions->end_node solution_side_reactions->end_node

Caption: A flowchart for troubleshooting low yields.

Reaction Pathways

Reaction_Pathways N-Cyclopentyl Urea Synthesis: Desired and Side Reactions cluster_desired Desired Reaction cluster_side Common Side Reactions cyclopentylamine Cyclopentylamine n_cyclopentyl_urea N-Cyclopentyl Urea (Product) cyclopentylamine->n_cyclopentyl_urea + Isocyanate isocyanate Isocyanate Source (R-N=C=O) isocyanate->n_cyclopentyl_urea water Water (H₂O) symmetrical_urea N,N'-Dicyclopentylurea (Byproduct) water->symmetrical_urea + 2x Isocyanate biuret Biuret Byproduct isocyanate2 Isocyanate Source isocyanate2->symmetrical_urea n_cyclopentyl_urea2 N-Cyclopentyl Urea n_cyclopentyl_urea2->biuret + Isocyanate isocyanate3 Isocyanate Source isocyanate3->biuret

Caption: Desired vs. side reaction pathways.

References

Technical Support Center: Formation of Symmetric Urea By-products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of symmetric urea (B33335) by-products during chemical synthesis.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving the formation of symmetric urea by-products in your reactions. The guides are in a question-and-answer format to directly address specific issues you may encounter.

Guide 1: Symmetric Urea Formation When Using Isocyanates

Problem: I am trying to synthesize an unsymmetrical urea by reacting an amine with an isocyanate, but I am observing a significant amount of the symmetric urea by-product derived from the isocyanate.

Possible Cause: The isocyanate is reacting with water present in the reaction mixture to form an unstable carbamic acid, which then decomposes to the corresponding primary amine. This newly formed amine then reacts with another molecule of the isocyanate to yield the symmetric urea by-product.

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes slow down the rate of the side reaction.[1]

  • Order of Addition: Add the amine to the isocyanate solution. This ensures that the isocyanate is not waiting in the reaction mixture for the amine, minimizing its exposure to trace amounts of water.

Experimental Protocol: General Procedure for Unsymmetrical Urea Synthesis from an Isocyanate and an Amine

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the isocyanate (1.0 equivalent) in an anhydrous solvent (e.g., THF, DCM, or DMF).[1]

  • Addition of Amine: To the stirred isocyanate solution, add the amine (1.0-1.2 equivalents) dropwise at room temperature or a reduced temperature (e.g., 0 °C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction if necessary and proceed with standard aqueous work-up and purification procedures (e.g., extraction, crystallization, or column chromatography).

Guide 2: Symmetric Urea By-product with Carbonyldiimidazole (CDI)

Problem: I am using 1,1'-Carbonyldiimidazole (CDI) to synthesize an unsymmetrical urea, but I am getting a mixture of my desired product and the symmetric urea.

Possible Cause: The intermediate N-acylimidazole, formed from the reaction of the first amine with CDI, is highly reactive. If the second amine is not added promptly or if there is an excess of the first amine, two molecules of the N-acylimidazole can react to form the symmetric urea.

Solutions:

  • Control Stoichiometry and Order of Addition: Use a slight excess of CDI (e.g., 1.1 equivalents) and add the first amine (1.0 equivalent) to the CDI solution. After the formation of the N-acylimidazole intermediate, add the second amine (1.0-1.2 equivalents). Slow, controlled addition of the first amine to the CDI solution is crucial.[2]

  • Use of Amine Salts: Reacting the HCl or trifluoroacetic acid salt of the primary amine with CDI can form a stable monosubstituted carbamoylimidazole, preventing the formation of the symmetrical urea side product. This intermediate can then be reacted with a second amine to yield the desired unsymmetrical urea.[1]

  • Addition of a Promoter: The use of recyclable activated zinc metal has been shown to promote the reaction and can lead to good to excellent yields of the desired unsymmetrical urea.[3][4]

Experimental Protocol: Unsymmetrical Urea Synthesis using CDI and an Amine Salt

  • Formation of Carbamoylimidazole: To a stirred suspension of the primary amine hydrochloride salt (1.0 equivalent) in an appropriate solvent (e.g., acetonitrile), add CDI (1.1 equivalents) portion-wise at room temperature.

  • Intermediate Formation: Stir the reaction mixture until the formation of the monosubstituted carbamoylimidazole is complete (monitor by TLC or LC-MS).

  • Addition of Second Amine: Add the second amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Completion and Work-up: Stir the reaction until completion, then proceed with standard work-up and purification.

Experimental Protocol: Unsymmetrical Urea Synthesis using CDI with Controlled Addition

  • Initial Setup: In a flame-dried flask under an inert atmosphere, dissolve CDI (1.2 equivalents) in a suitable anhydrous solvent (e.g., water).[5]

  • First Amine Addition: Slowly add a solution of the first amine (1.0 equivalent) in the same anhydrous solvent to the CDI solution at 0°C.[5]

  • Intermediate Formation: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional period (monitor by TLC for the disappearance of the starting amine).[5]

  • Second Amine Addition: Add the second amine (1.2 equivalents) to the reaction mixture.[5]

  • Final Reaction and Work-up: Stir the reaction at room temperature for 4 hours or until completion. The product may precipitate and can be collected by filtration, followed by washing with cold water and drying. Recrystallization can be performed for further purification.[5]

Frequently Asked Questions (FAQs)

Q1: What is a common cause for the formation of symmetric urea by-products?

A1: A primary cause is the reaction of an activated carbonyl source (like an isocyanate or an activated amine-CDI adduct) with a second molecule of the starting amine instead of the intended second, different amine. This can be triggered by factors such as the presence of water, incorrect stoichiometry, or unfavorable reaction kinetics.

Q2: Are there alternative reagents to isocyanates and CDI that can minimize symmetric urea formation?

A2: Yes, several alternatives exist.

  • Isopropenyl Carbamates: These reagents react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yield with minimal symmetric by-product formation.[6][7]

  • Carbonyl Sulfide (COS): A catalyst-free method using COS and amines with two-stage temperature regulation has been developed for the highly selective synthesis of unsymmetrical ureas.[8][9]

  • Phosgene Equivalents (e.g., Triphosgene): While highly toxic, these can be used. Careful control of the order of reagent addition is critical to avoid symmetric urea formation.[1]

Q3: How can I monitor my reaction to detect the formation of symmetric urea by-products?

A3: Thin-layer chromatography (TLC) is a quick and effective method. The symmetric urea will likely have a different Rf value than your desired unsymmetrical product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify the desired product and the by-product.

Q4: Can reaction conditions be optimized to favor the formation of the unsymmetrical urea?

A4: Absolutely. Key parameters to optimize include:

  • Temperature: Lowering the temperature can often increase selectivity by slowing down competing side reactions.[1]

  • Solvent: The choice of solvent can influence reaction rates and solubility of intermediates.

  • Concentration: Adjusting the concentration of reactants can alter the reaction kinetics.

  • Catalyst/Additive: In some cases, additives like zinc can improve the yield of the desired product.[3][4]

Quantitative Data

The following table summarizes the yield of unsymmetrical urea and the formation of symmetrical by-products using different synthetic methods.

MethodCarbonyl SourceKey StrategyUnsymmetrical Urea Yield (%)Symmetric By-product FormationReference
Isopropenyl CarbamatesIsopropenyl ChloroformateIrreversible reaction with amineHighMinimal[6][7]
COS and AminesCarbonyl Sulfide (COS)Two-stage temperature regulationGood to ExcellentHighly selective[2][8][9]
CDI with Amine SaltsCarbonyldiimidazole (CDI)Formation of stable carbamoylimidazoleGood to ExcellentAvoided[1]
CDI with Controlled AdditionCarbonyldiimidazole (CDI)Slow addition of first amine67% (example)Can be minimized[5]
PhI(OAc)2 MediatedIn situ from amideHofmann rearrangement13-80%Varies with substrate[10]
Cs2CO3-catalyzed TransaminationEthylene CarbonateBase-catalyzed reactionExcellentNot specified[11]

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and reaction pathways related to the prevention of symmetric urea by-products.

G cluster_troubleshooting Troubleshooting Workflow start Symmetric Urea By-product Detected q1 Which carbonyl source was used? start->q1 isocyanate Isocyanate q1->isocyanate Isocyanate cdi CDI q1->cdi CDI other Other q1->other Other sol_isocyanate Ensure anhydrous conditions Control temperature Adjust order of addition isocyanate->sol_isocyanate sol_cdi Control stoichiometry Use amine salts Consider additives (e.g., Zn) cdi->sol_cdi sol_other Investigate alternative methods: - Isopropenyl carbamates - COS and amines other->sol_other

Caption: Troubleshooting decision tree for addressing symmetric urea by-product formation.

G cluster_pathway Reaction Pathway Leading to Symmetric Urea By-product isocyanate Isocyanate (R-N=C=O) carbamic_acid Carbamic Acid (R-NHCOOH) (Unstable) isocyanate->carbamic_acid + water H2O (Trace) water->carbamic_acid amine1 Amine 1 (R-NH2) carbamic_acid->amine1 Decomposes co2 CO2 carbamic_acid->co2 - symmetric_urea Symmetric Urea (R-NH-CO-NH-R) amine1->symmetric_urea + isocyanate2 Isocyanate (R-N=C=O) isocyanate2->symmetric_urea G cluster_workflow Experimental Workflow: CDI with Amine Salt amine_salt Amine 1 HCl Salt intermediate Stable Carbamoylimidazole Intermediate amine_salt->intermediate cdi CDI cdi->intermediate unsymm_urea Unsymmetrical Urea intermediate->unsymm_urea amine2 Amine 2 amine2->unsymm_urea

References

Storage and handling best practices for Cyclopentyl isocyanate in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

Cyclopentyl Isocyanate: Technical Support Center

This guide provides best practices for the storage and handling of this compound in a laboratory setting, addressing common issues and questions encountered by researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific problems that may arise during experiments involving this compound.

Q1: What is the immediate first aid response for accidental exposure to this compound?

A1: Immediate action is critical. The response depends on the route of exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[1][2] Contaminated clothing should be removed and discarded.[3]

  • Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Immediate medical attention is required.[1]

  • Inhalation: Move the person to fresh air.[1][2] If the person is not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1] Note that symptoms like allergy or asthma can be delayed.[2]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and consult a physician immediately.[2] Never give anything by mouth to an unconscious person.[2]

Q2: What should I do in case of a small this compound spill in the fume hood?

A2: For small spills, you should:

  • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[4]

  • Soak up the spill with an inert absorbent material (e.g., vermiculite, dry sand).[1]

  • Collect the absorbent material and place it in a suitable, closed container for disposal.[1]

  • Decontaminate the area with a solution of 10% isopropyl alcohol and 1% ammonia (B1221849) in water.[5]

  • All waste materials must be treated as hazardous waste.[1]

Q3: My reaction mixture containing this compound turned solid/viscous unexpectedly. What happened?

A3: This is likely due to polymerization. Isocyanates can react with moisture (e.g., from ambient air or residual water in solvents) to form urea (B33335) derivatives, or they can self-polymerize, especially if heated.[6][7] To prevent this, ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: How do I safely neutralize or "quench" unreacted this compound in my experiment?

A4: Unreacted isocyanates should be neutralized before workup or disposal. A common method is to slowly add a nucleophilic scavenger. A mixture of 10% isopropyl alcohol and 1% ammonia in water can be used to neutralize isocyanate waste.[5] The addition should be done carefully in a fume hood, as the reaction can be exothermic.

Frequently Asked Questions (FAQs)

This section covers general best practices for storage, handling, and disposal.

Q1: What are the correct storage conditions for this compound?

A1: this compound is sensitive to moisture and should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][8] It should be stored in a refrigerator, typically between 2-8°C. To prevent reaction with atmospheric moisture, it is recommended to store it under a dry, inert atmosphere, such as nitrogen.[1] Keep it away from sources of ignition as it is a flammable liquid.[1]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A2: Due to its hazards, comprehensive PPE is required:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are necessary.[4] Thin latex gloves are not suitable.[9]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1] A face shield may be necessary for splash hazards.

  • Skin and Body Protection: A flame-retardant lab coat or coveralls should be worn.[3] Ensure skin is not exposed.

  • Respiratory Protection: All handling must be done in a chemical fume hood.[1] If ventilation is inadequate, respiratory protection is required. Isocyanates are potent respiratory sensitizers, and exposure can lead to asthma-like symptoms.[2]

Q3: What are the main hazards of this compound?

A3: this compound is a hazardous chemical with multiple risks:

  • Flammability: It is a flammable liquid and vapor with a flash point of 36.11°C (97.0°F).[1]

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[2][10]

  • Irritation: It causes serious eye irritation and skin irritation.[2][10]

  • Sensitization: It is a known sensitizer.[5] It may cause allergy or asthma symptoms if inhaled and can cause an allergic skin reaction.[2] Once sensitized, even minimal exposure can trigger a severe reaction.

  • Reactivity: It reacts with water, alcohols, amines, and other nucleophiles.[6][11] It can polymerize when exposed to moisture or heat.[6]

Q4: How should I dispose of waste contaminated with this compound?

A4: All waste, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.[1] Chemical waste generators must follow local, state, and federal regulations for disposal.[1] Do not mix isocyanate waste with other waste streams. Empty containers should be decontaminated with a neutralizing solution before disposal.[3]

Quantitative Data Summary

The following table summarizes key physical and safety properties of this compound.

PropertyValueSource
CAS Number 4747-71-1
Molecular Formula C₆H₉NO[10]
Molecular Weight 111.14 g/mol [10]
Physical State Liquid[1]
Boiling Point 147 °C (297 °F)
Density 0.986 g/mL at 25 °C
Vapor Pressure 2.83 psi at 20 °C
Flash Point 36.11 °C (97.0 °F) - closed cup
Storage Temperature 2-8°C (Refrigerator/Flammables)[1]

Experimental Protocols

Protocol for Safe Quenching and Disposal of this compound Waste

This protocol outlines the procedure for neutralizing residual this compound in reaction mixtures or solutions before disposal.

Materials:

  • Waste solution containing this compound

  • Neutralizing solution: 10% Isopropyl Alcohol, 1% Ammonia, 89% Water (by volume)

  • Appropriate waste container, properly labeled

  • Stir plate and stir bar

  • All required PPE (nitrile gloves, safety goggles, lab coat)

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure a spill kit and appropriate fire extinguisher are nearby.

  • Cooling: If the waste solution is warm, cool it to room temperature in an ice bath. Neutralization reactions can be exothermic.

  • Slow Addition: Place the waste container on a stir plate and begin gentle stirring. Slowly add the neutralizing solution dropwise to the waste.

  • Monitor Reaction: Observe for any signs of vigorous reaction, such as gas evolution (CO₂) or a rapid temperature increase. If the reaction becomes too vigorous, stop the addition and allow it to subside before continuing.

  • Complete Neutralization: Continue adding the neutralizing solution until you have added approximately 10 volumes for every one volume of estimated residual isocyanate.

  • Stirring Period: Allow the mixture to stir for at least one hour to ensure the reaction is complete.

  • Final Check: Check the pH of the solution to ensure it is near neutral.

  • Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container. Consult your institution's environmental health and safety office for final disposal procedures.

Visual Workflow Diagram

Safe_Handling_Workflow cluster_prep 1. Preparation & Planning cluster_handling 2. Handling & Reaction cluster_cleanup 3. Quenching & Decontamination cluster_disposal 4. Waste Disposal a Review SDS & Protocol b Assemble PPE: - Nitrile Gloves - Goggles - Lab Coat a->b c Prepare Fume Hood & Spill Kit b->c d Retrieve from 2-8°C Storage c->d Proceed to Handling e Work Exclusively in Chemical Fume Hood d->e f Use Inert Atmosphere (Nitrogen/Argon) e->f spill Spill Occurs? e->spill g Dispense Reagent (Non-sparking tools) f->g h Quench Reaction/ Excess Reagent g->h Reaction Complete i Decontaminate Glassware with Neutralizing Solution h->i j Collect Liquid Waste in Labeled Container i->j Ready for Disposal l Transfer to Hazardous Waste Storage j->l k Collect Solid Waste (Gloves, Absorbent) k->l spill->h No spill_proc Execute Spill Cleanup Protocol spill->spill_proc Yes spill_proc->k

Caption: Workflow for the safe laboratory handling of this compound.

References

Identifying and characterizing impurities in Cyclopentyl isocyanate products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopentyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my this compound product?

A1: Common impurities in this compound can originate from the synthesis process and storage conditions. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include cyclopentylamine (B150401).

  • Solvent Residues: Residual solvents from the reaction or purification steps.

  • Products of Reaction with Water: this compound is highly reactive towards moisture and can hydrolyze to form cyclopentylamine. This amine can then react with remaining isocyanate to form N,N'-dicyclopentylurea.[1]

  • Oligomeric Impurities: Self-reaction of this compound can lead to the formation of dimers (uretidinediones) and trimers (isocyanurates).[1]

  • Byproducts from Synthesis: If the phosgenation route is used, chlorinated byproducts or carbamoyl (B1232498) chlorides could be present.[1][2][3]

Q2: I am observing unexpected peaks in my HPLC analysis. What could they be?

A2: Unexpected peaks in your HPLC chromatogram could correspond to several of the impurities listed in Q1. The retention time of these peaks will depend on the specific HPLC method used. To identify these impurities, it is recommended to use a mass spectrometry (MS) detector coupled with your HPLC.

A common strategy for analyzing isocyanates by HPLC involves derivatization to form more stable compounds.[4][5][6] If you are using a derivatizing agent like 1-(2-pyridyl)piperazine (B128488) (1-2PP) or dibutylamine (B89481) (DBA), the unexpected peaks could be the derivatized forms of the impurities.

Q3: My reaction is not proceeding as expected. Could impurities in the this compound be the cause?

A3: Yes, impurities can significantly impact your reaction.

  • Nucleophilic Impurities: Impurities with active hydrogens, such as cyclopentylamine (from hydrolysis) or residual alcohols from the synthesis, can react with the isocyanate group, reducing the effective concentration of your starting material and leading to unwanted byproducts.[1]

  • Catalyst Poisoning: Certain impurities could potentially interfere with or poison the catalyst used in your reaction.

It is crucial to use high-purity this compound for sensitive applications.[7]

Q4: How can I assess the purity of my this compound?

A4: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or MS detection, is widely used for the analysis of isocyanates.[4][5][6] Derivatization is often employed to improve the stability and chromatographic behavior of the analyte.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide valuable information about the structure and purity of the compound.[8][9][10] Quantitative NMR (qNMR) can be used for accurate purity determination.[11]

  • Titration: The isocyanate content can be determined by titration with a standard solution of a primary or secondary amine, such as dibutylamine.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low Assay Value 1. Moisture Contamination: The product has been exposed to moisture, leading to hydrolysis.1. Handle and store the product under strictly anhydrous conditions. Use dry solvents and inert atmosphere (e.g., nitrogen or argon).
2. Improper Storage: Storage at elevated temperatures can promote self-reaction (dimerization/trimerization).2. Store this compound at the recommended temperature, typically 2-8°C, and protect from light.
Presence of Particulate Matter 1. Formation of Ureas: Reaction with atmospheric moisture can form insoluble N,N'-dicyclopentylurea.1. Filter the product under an inert atmosphere before use. Ensure all glassware is scrupulously dried.
2. Polymerization: Formation of insoluble oligomers.2. Avoid prolonged storage and exposure to catalysts that may promote polymerization.
Inconsistent Reaction Yields 1. Variable Purity of Batches: Different lots of this compound may have varying impurity profiles.1. Perform a purity check on each new batch before use.
2. Presence of Reactive Impurities: Unreacted starting materials or degradation products are consuming reagents.2. Purify the this compound by distillation under reduced pressure if necessary.

Experimental Protocols

Protocol 1: Purity Determination by GC-MS

This protocol provides a general guideline for the analysis of this compound purity.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous dichloromethane (B109758) or toluene) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a suitable concentration for GC-MS analysis (e.g., 10 µg/mL).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 111.14).

    • Identify impurity peaks by comparing their mass spectra with library data and known potential impurities.

    • Calculate the purity based on the relative peak areas (assuming similar response factors for closely related impurities).

Protocol 2: Impurity Analysis by HPLC with Derivatization

This protocol describes the analysis of this compound and its amine-related impurities after derivatization with 1-(2-pyridyl)piperazine (1-2PP).[6]

  • Derivatization Procedure:

    • In a clean, dry vial, add 1 mL of a 1 mg/mL solution of the this compound sample in anhydrous acetonitrile (B52724).

    • Add 1 mL of a 0.1 M solution of 1-2PP in anhydrous acetonitrile.

    • Allow the reaction to proceed at room temperature for 30 minutes.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 254 nm or a Mass Spectrometer.

  • Data Analysis:

    • The derivatized this compound will have a specific retention time.

    • Derivatized cyclopentylamine (from hydrolysis) will appear as a separate peak.

    • Quantify the impurities by comparing their peak areas to that of the main derivatized product.

Data Presentation

Table 1: Common Impurities and their Characterization Data

ImpurityMolecular FormulaMolecular Weight ( g/mol )Potential Analytical Signal (m/z in GC-MS)
CyclopentylamineC₅H₁₁N85.1585, 84, 56
N,N'-DicyclopentylureaC₁₁H₂₀N₂O196.29196, 111, 85
This compound DimerC₁₂H₁₈N₂O₂222.28222, 111
This compound TrimerC₁₈H₂₇N₃O₃333.42333, 222, 111

Visualizations

impurity_formation CPI This compound CPA Cyclopentylamine CPI->CPA + H₂O (Hydrolysis) Urea N,N'-Dicyclopentylurea CPI->Urea Dimer Dimer CPI->Dimer Self-reaction Trimer Trimer CPI->Trimer Self-reaction H2O Water (Moisture) CPA->Urea + this compound

Caption: Impurity formation pathways for this compound.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound Sample Deriv Derivatization with 1-2PP Sample->Deriv HPLC HPLC Separation (C18 Column) Deriv->HPLC Detect UV or MS Detection HPLC->Detect Chrom Chromatogram Detect->Chrom Ident Peak Identification Chrom->Ident Quant Quantification Ident->Quant

Caption: Experimental workflow for HPLC analysis with derivatization.

References

Impact of solvent choice on Cyclopentyl isocyanate reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on cyclopentyl isocyanate reaction kinetics. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the reaction rate of this compound with nucleophiles (e.g., alcohols, amines)?

A1: The polarity of the solvent significantly influences the reaction rate. Generally, polar solvents accelerate the reaction between isocyanates and nucleophiles. This is because polar solvents can stabilize the polar transition state of the reaction, thus lowering the activation energy. For instance, reactions in polar aprotic solvents like DMF or DMSO are often faster than in nonpolar solvents like toluene (B28343) or xylene.[1]

Q2: What are the most common side reactions to be aware of when working with this compound, and how can they be minimized?

A2: The most common side reactions include:

  • Reaction with Water: this compound readily reacts with trace amounts of water to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide.[1][2] The resulting amine can then react with another molecule of this compound to form a symmetric urea (B33335), which is often insoluble and can complicate purification. To minimize this, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Allophanate (B1242929) and Biuret (B89757) Formation: The urethane (B1682113) or urea product can react further with another molecule of this compound to form allophanate or biuret linkages, respectively. These side reactions are more prevalent at higher temperatures and with an excess of the isocyanate, leading to branching and cross-linking in polymeric systems.[3][4] Controlling the reaction temperature (ideally below 80°C) and using a stoichiometric ratio of reactants can mitigate these side reactions.[3]

  • Self-Condensation (Trimerization): Isocyanates can undergo self-condensation to form isocyanurates (trimers), particularly in the presence of certain catalysts or at elevated temperatures.[5]

Q3: My reaction with this compound is proceeding very slowly. What steps can I take to increase the reaction rate?

A3: To accelerate a sluggish reaction, consider the following:

  • Solvent Choice: As mentioned, switching to a more polar solvent can significantly increase the reaction rate.

  • Catalysis: The use of a catalyst is a highly effective method. Common catalysts for urethane formation include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin (B87310) dilaurate).[4] The choice and concentration of the catalyst should be optimized for your specific reaction.

  • Temperature: Increasing the reaction temperature will increase the reaction rate. However, be cautious of promoting side reactions at excessively high temperatures.[4] A moderate increase (e.g., to 50-80°C) is often a good starting point.[4]

  • Concentration: Increasing the concentration of the reactants can also lead to a faster reaction.

Q4: I am observing a white precipitate in my reaction mixture. What is it likely to be and how can I deal with it?

A4: A white, insoluble precipitate in reactions involving this compound is most commonly a disubstituted urea. This by-product forms from the reaction of the isocyanate with water. To address this, ensure all your reagents and solvents are scrupulously dried and run the reaction under an inert atmosphere. If the precipitate has already formed, it can often be removed by filtration.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Low or no conversion 1. Inactive catalyst. 2. Presence of an inhibitor in the isocyanate. 3. Reaction temperature is too low.1. Use a fresh, active catalyst and optimize its concentration. 2. Check the manufacturer's data sheet for inhibitors and purification procedures. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of an insoluble white solid Reaction with trace amounts of water leading to urea formation.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Higher than expected molecular weight or gelation (in polymerization) Formation of allophanate or biuret cross-links.Maintain a strict 1:1 stoichiometry of isocyanate to hydroxyl/amine groups. Avoid excessive reaction temperatures.
Reaction stalls before completion 1. Insufficient catalyst. 2. Poor solubility of reactants.1. Add more catalyst. 2. Choose a solvent in which all reactants are fully soluble at the reaction temperature.
Broad or multiple product spots on TLC Multiple side reactions are occurring.Re-evaluate the reaction conditions: lower the temperature, use a more selective catalyst, and ensure anhydrous conditions.

Quantitative Data on Reaction Kinetics

SolventDielectric Constant (ε) at 25°CRelative Rate Constant (k)
n-Hexane1.881
Carbon Tetrachloride2.243.4
Toluene2.387.7
Diethyl Ether4.3423
Dichloromethane8.93130
Acetone20.7370
Acetonitrile37.51600
Dimethyl Sulfoxide (DMSO)46.72200

Note: The relative rate constants are normalized to the rate in n-hexane. The data is for the reaction of phenyl isocyanate with an alcohol and should be considered as a general trend for this compound.

Experimental Protocols

In-Situ Monitoring of this compound Reaction Kinetics using FT-IR Spectroscopy

This protocol describes a general method for monitoring the reaction of this compound with a nucleophile (e.g., an alcohol) in real-time using Fourier-Transform Infrared (FT-IR) spectroscopy. The disappearance of the characteristic isocyanate peak is monitored to determine the reaction kinetics.

Materials and Equipment:

  • This compound

  • Nucleophile (e.g., anhydrous 1-butanol)

  • Anhydrous solvent of choice

  • FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe

  • Reaction vessel with a port for the ATR probe, a magnetic stirrer, a temperature controller, and an inert gas inlet/outlet

  • Standard laboratory glassware, dried in an oven

  • Syringes and needles for transfer of reagents

Procedure:

  • Setup: Assemble the reaction vessel under an inert atmosphere (nitrogen or argon). Ensure all glassware is thoroughly dried.

  • Solvent and Reactant Addition: Add the desired volume of anhydrous solvent to the reaction vessel via a syringe. Add the nucleophile (e.g., 1-butanol) to the vessel and allow it to reach the desired reaction temperature with stirring.

  • Background Spectrum: Insert the FT-IR ATR probe into the reaction mixture and acquire a background spectrum.

  • Reaction Initiation: Inject the this compound into the reaction vessel with vigorous stirring to ensure rapid mixing.

  • Data Acquisition: Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 30-60 seconds). The key spectral feature to monitor is the strong, sharp absorption band of the isocyanate group (-N=C=O) at approximately 2250-2285 cm⁻¹.

  • Reaction Monitoring: Continue data collection until the isocyanate peak has disappeared or its area remains constant, indicating the completion of the reaction.

  • Data Analysis:

    • For each spectrum, calculate the area of the isocyanate peak.

    • Plot the natural logarithm of the isocyanate peak area versus time.

    • For a pseudo-first-order reaction (if the nucleophile is in large excess), the slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring In-Situ FT-IR Monitoring cluster_analysis Data Analysis prep_glass Dry Glassware setup_vessel Assemble Vessel under Inert Atmosphere prep_glass->setup_vessel prep_reagents Anhydrous Reagents add_solvent Add Solvent & Nucleophile prep_reagents->add_solvent setup_vessel->add_solvent set_temp Set Temperature add_solvent->set_temp background_scan Acquire Background Spectrum set_temp->background_scan add_isocyanate Inject this compound background_scan->add_isocyanate collect_spectra Collect Spectra at Intervals add_isocyanate->collect_spectra peak_area Calculate Isocyanate Peak Area collect_spectra->peak_area plot_data Plot ln(Area) vs. Time peak_area->plot_data calc_rate Determine Rate Constant plot_data->calc_rate troubleshooting_logic start Reaction Issue Encountered slow_reaction Slow Reaction Rate? start->slow_reaction side_products Side Products Observed? slow_reaction->side_products No increase_temp Increase Temperature slow_reaction->increase_temp Yes check_moisture Check for Moisture (Urea Formation) side_products->check_moisture Yes check_temp_stoich Check Temp & Stoichiometry (Allophanate/Biuret) side_products->check_temp_stoich No add_catalyst Add Catalyst increase_temp->add_catalyst change_solvent Use More Polar Solvent add_catalyst->change_solvent dry_reagents Use Anhydrous Conditions check_moisture->dry_reagents optimize_conditions Optimize Temp & Stoichiometry check_temp_stoich->optimize_conditions

References

Catalyst selection for improving the efficiency of Cyclopentyl isocyanate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving Cyclopentyl Isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and reaction troubleshooting to improve efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for promoting reactions with this compound?

A1: For the reaction of this compound with nucleophiles like alcohols and amines, the most common and effective catalysts fall into two main categories: tertiary amines and organometallic compounds.

  • Tertiary Amines: Catalysts like triethylamine (B128534) (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are often used. They are generally more effective for reactions with aromatic isocyanates but are still employed for aliphatic isocyanates.[1]

  • Organometallic Compounds: Dibutyltin dilaurate (DBTDL) is a highly efficient and widely used catalyst for the urethane (B1682113) formation (isocyanate-alcohol reaction).[1] Alternatives to tin catalysts, such as those based on zirconium and bismuth, are gaining traction due to lower toxicity and high selectivity.[2][3]

Q2: How do I choose between a tertiary amine and an organometallic catalyst?

A2: The choice of catalyst depends on the specific nucleophile and desired reaction outcome.

  • For reactions with alcohols to form urethanes, organometallic catalysts like DBTDL are generally more potent and will significantly increase the reaction rate.[4]

  • For reactions with amines to form ureas, the reaction is often fast enough not to require a catalyst. However, if catalysis is needed, tertiary amines are a suitable choice.

  • To minimize side reactions, such as the reaction with water, zirconium-based catalysts have shown high selectivity for the isocyanate-polyol reaction over the isocyanate-water reaction compared to DBTDL.[2]

Q3: What are common side reactions in this compound reactions and how can I minimize them?

A3: Common side reactions include:

  • Urea (B33335) Formation: This occurs if water is present in the reaction mixture. The isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a disubstituted urea, which is often insoluble. To minimize this, ensure all reactants, solvents, and glassware are rigorously dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Allophanate and Biuret Formation: An excess of isocyanate can react with the newly formed urethane or urea linkages, leading to branching and cross-linking. This can be controlled by maintaining a strict 1:1 stoichiometry of isocyanate to nucleophile and keeping the reaction temperature as low as feasible.[1][5]

  • Trimerization: In the presence of certain catalysts and at elevated temperatures, isocyanates can trimerize to form isocyanurates. Selecting a catalyst that favors urethane formation over trimerization and controlling the temperature can mitigate this.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible CauseRecommended Action
Inactive or Insufficient Catalyst Ensure the catalyst is fresh and active. Optimize the catalyst concentration through small-scale screening experiments. For reactions with alcohols, consider using a more potent catalyst like DBTDL.[1]
Moisture Contamination Rigorously dry all solvents, reagents, and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Incorrect Stoichiometry Carefully measure and dispense all reagents. Ensure a 1:1 molar ratio of this compound to your nucleophile for a simple addition reaction.
Low Reaction Temperature While high temperatures can promote side reactions, a temperature that is too low may result in a very slow reaction rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Impure Reactants Verify the purity of your this compound and the nucleophile using appropriate analytical techniques (e.g., NMR, GC-MS). Purify if necessary.[1]

Issue 2: Formation of Insoluble Precipitate

Possible CauseRecommended Action
Urea Formation This is the most likely cause of a white, insoluble precipitate. Follow the recommendations for moisture control as described in Issue 1.[5]
Low Solubility of Product The desired urethane or urea product may have low solubility in the chosen reaction solvent. Try a different solvent or a solvent mixture.

Data Presentation

Table 1: Comparison of Catalysts for the Reaction of H12MDI with 1-Butanol at 40°C

CatalystConcentration (mol/L)Second-Order Rate Constant, k (L/(mol·s))
Dibutyltin dilaurate (DBTDL)5.3 x 10⁻⁵5.9 x 10⁻⁴
Stannous octoate (SnOct)5.3 x 10⁻⁵Little to no catalytic activity observed
Triethylamine (TEA)5.3 x 10⁻⁵Little to no catalytic activity observed
Uncatalyzed-~2.9 x 10⁻⁵ (estimated initial rate)
Data sourced from a study on H12MDI, which serves as a model for cycloaliphatic isocyanates.[4]

Table 2: Effect of DBTDL Concentration on the Reaction of H12MDI with 1-Butanol

DBTDL Concentration (ppm Sn)Second-Order Rate Constant, k (L/(mol·s))
100~2.0 x 10⁻⁴
3005.9 x 10⁻⁴
500~9.5 x 10⁻⁴
700~1.3 x 10⁻³
The second-order rate constant was observed to increase linearly with DBTDL concentration in the range of 100-700 ppm Sn. Data sourced from a study on H12MDI.[4]

Experimental Protocols

Protocol 1: General Procedure for the Catalyzed Reaction of this compound with a Primary Alcohol

  • Preparation: Ensure all glassware (a round-bottom flask with a magnetic stir bar, condenser, and nitrogen inlet) is oven-dried and cooled under a stream of dry nitrogen.

  • Reagent Setup: In the reaction flask, dissolve the primary alcohol (1.0 equivalent) in an anhydrous solvent (e.g., toluene, THF, or acetonitrile).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

  • Catalyst Addition: Add the catalyst (e.g., 0.01-0.1 mol% of DBTDL or a zirconium-based catalyst).

  • Isocyanate Addition: Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60°C) and monitor the progress by TLC or FTIR (monitoring the disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

  • Work-up: Once the reaction is complete, quench with a small amount of methanol. Concentrate the mixture under reduced pressure and purify the product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Reaction of this compound with a Primary Amine

  • Preparation: Use oven-dried glassware as described in Protocol 1.

  • Reagent Setup: Dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or dichloromethane).

  • Inert Atmosphere: Purge the flask with nitrogen.

  • Isocyanate Addition: Slowly add this compound (1.0 equivalent) to the stirred amine solution. The reaction is often exothermic, so an ice bath may be necessary to maintain the desired temperature (e.g., 0°C to room temperature).

  • Reaction: Stir the mixture for the required time (often complete within a few hours at room temperature). Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, concentrate the solvent. The resulting urea is often a solid that can be purified by recrystallization or washing with a non-polar solvent like hexanes.

Visualizations

troubleshooting_workflow start Low Reaction Efficiency check_reagents 1. Verify Reagent Purity (this compound, Nucleophile, Solvent) start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok check_conditions 2. Review Reaction Conditions (Temperature, Time, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_catalyst 3. Evaluate Catalyst (Activity, Concentration) catalyst_ok Catalyst Active & Sufficient? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes purify Purify Reagents reagents_ok->purify No conditions_ok->check_catalyst Yes optimize_conditions Optimize Temperature & Time conditions_ok->optimize_conditions No optimize_catalyst Screen Catalysts & Concentrations catalyst_ok->optimize_catalyst No success Improved Efficiency catalyst_ok->success Yes purify->check_reagents optimize_conditions->check_conditions optimize_catalyst->check_catalyst

Caption: Troubleshooting workflow for low reaction efficiency.

reaction_pathways cluster_main Desired Reaction cluster_side Potential Side Reactions isocyanate This compound product Desired Product (Urethane, Urea) isocyanate->product + Nucleophile Catalyst nucleophile Nucleophile (R-OH, R-NH2) nucleophile->product allophanate Allophanate/Biuret product->allophanate + Excess Isocyanate water Water (Contaminant) urea Urea Byproduct water->urea trimer Isocyanurate Trimer isocyanate_side This compound isocyanate_side->urea + H2O isocyanate_side->trimer Catalyst High Temp catalyst_selection_logic start Select Nucleophile is_alcohol Alcohol (R-OH)? start->is_alcohol is_amine Amine (R-NH2)? is_alcohol->is_amine No organometallic Consider Organometallic Catalysts (e.g., DBTDL, Zirconium-based) is_alcohol->organometallic Yes tertiary_amine Consider Tertiary Amine Catalysts (e.g., TEA, DABCO) is_amine->tertiary_amine If rate is slow no_catalyst Reaction is typically fast. Catalyst may not be needed. is_amine->no_catalyst Yes selectivity_needed High selectivity against water needed? organometallic->selectivity_needed zirconium Prioritize Zirconium-based catalysts selectivity_needed->zirconium Yes dbtdl DBTDL is a highly active option selectivity_needed->dbtdl No

References

Validation & Comparative

Comparative Reactivity Analysis: Cyclopentyl Isocyanate vs. Cyclohexyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of cyclopentyl isocyanate and cyclohexyl isocyanate, two cycloaliphatic isocyanates utilized as versatile chemical intermediates in various fields, including pharmaceutical and agrochemical synthesis.[1] Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, controlling product formation, and designing novel molecular architectures. This analysis is supported by established principles of organic chemistry and provides detailed experimental protocols for further investigation.

Executive Summary

While both this compound and cyclohexyl isocyanate are valuable reagents, their reactivity profiles are influenced by the distinct conformational characteristics of the five- and six-membered rings, respectively. Theoretical principles suggest that the higher ring strain and altered steric environment of the cyclopentyl ring may lead to a discernible difference in the reaction kinetics compared to the more stable and conformationally flexible cyclohexyl ring. This guide outlines the fundamental factors governing their reactivity and presents a comprehensive experimental workflow to quantify these differences.

Theoretical Framework: Steric and Electronic Effects

The reactivity of the isocyanate group (-N=C=O) is primarily dictated by the electrophilicity of the central carbon atom and the steric hindrance around it. In the case of cycloalkyl isocyanates, the nature of the cycloalkyl group plays a significant role.

  • Electronic Effects: Both cyclopentyl and cyclohexyl groups are electron-donating alkyl groups. This electron-donating nature slightly reduces the electrophilicity of the isocyanate carbon compared to aromatic isocyanates, which possess electron-withdrawing aryl groups. The inductive effect of both cycloalkyl groups is expected to be similar, suggesting that electronic factors may not be the primary differentiator in their reactivity.

  • Steric Effects: The steric environment around the isocyanate functionality is where the significant difference between the two molecules lies.

    • Cyclohexyl Isocyanate: The cyclohexane (B81311) ring predominantly exists in a stable, strain-free chair conformation.[2] The isocyanate group can occupy either an axial or equatorial position. The equatorial position is sterically less hindered and therefore more favorable.[3]

    • This compound: The cyclopentane (B165970) ring is not planar and exists in puckered conformations, such as the "envelope" and "twist" forms, to alleviate some of the bond-eclipsing strain.[2] However, it still possesses considerable ring strain compared to cyclohexane. This inherent strain and the conformational dynamics of the cyclopentyl ring can influence the accessibility of the isocyanate group to incoming nucleophiles. It is plausible that the puckered nature of the cyclopentyl ring could lead to a different steric profile compared to the well-defined axial and equatorial positions in cyclohexane.

Based on these principles, it is hypothesized that the subtle differences in steric hindrance and ring strain between the cyclopentyl and cyclohexyl moieties will result in different reaction rates with nucleophiles.

Quantitative Data Comparison (Hypothetical)

ParameterThis compoundCyclohexyl IsocyanateMethod
Rate Constant (k) at 25°C (M⁻¹s⁻¹) k₁k₂In-situ FTIR Spectroscopy
Activation Energy (Ea) (kJ/mol) Ea₁Ea₂Arrhenius Plot from temperature-dependent kinetic runs
Pre-exponential Factor (A) (M⁻¹s⁻¹) A₁A₂Arrhenius Plot
Reaction Half-life (t₁/₂) at 25°C (s) t₁/₂₁t₁/₂₂Calculated from the rate constant

Note: This table is intended to be populated with experimental data.

Experimental Protocols

To empirically determine the relative reactivity of this compound and cyclohexyl isocyanate, a detailed kinetic study is proposed. The reaction of the isocyanates with a model alcohol, such as 1-butanol (B46404), will be monitored using in-situ Fourier Transform Infrared (FTIR) spectroscopy.[4][5][6][7][8][9]

Materials and Equipment
  • This compound (purity ≥ 97%)

  • Cyclohexyl isocyanate (purity ≥ 97%)

  • 1-Butanol (anhydrous, purity ≥ 99%)

  • Anhydrous toluene (B28343) (solvent)

  • Nitrogen gas supply

  • Jacketed glass reactor with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet

  • In-situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe

  • Thermostatic bath

Experimental Procedure
  • Preparation:

    • Set up the jacketed glass reactor under a nitrogen atmosphere to maintain anhydrous conditions.

    • Equilibrate the reactor to the desired temperature (e.g., 25°C) using the thermostatic bath.

    • Prepare stock solutions of this compound, cyclohexyl isocyanate, and 1-butanol in anhydrous toluene of known concentrations.

  • Reaction Monitoring:

    • Charge the reactor with a known volume of the 1-butanol solution in toluene.

    • Insert the in-situ FTIR-ATR probe into the reactor and begin collecting background spectra of the alcohol solution.

    • Initiate the reaction by rapidly adding a known volume of the isocyanate stock solution (either cyclopentyl or cyclohexyl isocyanate) to the stirred alcohol solution.

    • Immediately start time-resolved FTIR data acquisition, collecting spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • The progress of the reaction will be monitored by observing the decrease in the characteristic isocyanate peak at approximately 2270 cm⁻¹.[4]

    • The concentration of the isocyanate at each time point can be determined by integrating the area of this peak and correlating it with a pre-established calibration curve.

    • Plot the concentration of the isocyanate versus time.

    • Determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate law (typically second-order for this reaction).

  • Comparative Study:

    • Repeat the experiment under identical conditions (temperature, concentrations) for the other isocyanate.

    • To determine the activation energy (Ea), perform the kinetic runs at a minimum of three different temperatures (e.g., 25°C, 35°C, and 45°C) for each isocyanate.

    • Construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy and the pre-exponential factor.

Visualizing the Reaction and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

ReactionMechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Cycloalkyl-NCO Cycloalkyl Isocyanate TS Four-membered Transition State Cycloalkyl-NCO->TS Nucleophilic attack of alcohol oxygen R'-OH Alcohol R'-OH->TS Urethane (B1682113) Urethane TS->Urethane Proton transfer

Caption: General reaction mechanism for the formation of a urethane from a cycloalkyl isocyanate and an alcohol.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of isocyanate and alcohol C Charge reactor with alcohol solution A->C B Set up reactor under N₂ and equilibrate temperature B->C D Initiate reaction by adding isocyanate solution C->D E Monitor reaction progress with in-situ FTIR D->E F Track decrease in isocyanate peak area E->F G Calculate rate constant (k) F->G H Repeat at different temperatures G->H I Construct Arrhenius plot to determine Ea and A H->I

Caption: Experimental workflow for the comparative kinetic analysis of cyclopentyl and cyclohexyl isocyanate reactivity.

Conclusion

While a definitive quantitative comparison of the reactivity of this compound and cyclohexyl isocyanate awaits dedicated experimental investigation, theoretical considerations suggest that differences in steric hindrance arising from their respective ring conformations are likely to influence their reaction kinetics. Cyclohexyl isocyanate, with its stable chair conformation, may present a more defined and potentially less hindered reaction site compared to the more strained and conformationally dynamic this compound. The provided experimental protocol offers a robust framework for researchers to quantify these differences, enabling a more informed selection of reagents and optimization of reaction conditions in synthetic applications. This guide serves as a foundational resource for scientists and professionals in the field, encouraging further empirical studies to elucidate the subtle yet significant reactivity differences between these two important cycloaliphatic isocyanates.

References

Safer and Efficient Alternatives to Cyclopentyl Isocyanate for Urea Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of urea (B33335) derivatives is a cornerstone of modern medicinal chemistry. Cyclopentyl isocyanate has been a widely used reagent for introducing the cyclopentylurea (B73516) moiety, a common structural motif in bioactive molecules. However, the high reactivity and toxicity associated with isocyanates necessitate the exploration of safer and more efficient alternative reagents. This guide provides an objective comparison of alternative methods for the synthesis of N-cyclopentyl ureas, supported by experimental data and detailed protocols.

This guide focuses on three primary alternatives to this compound for the synthesis of N-cyclopentyl ureas: Carbonyldiimidazole (CDI), Triphosgene (B27547), and Diphenyl Carbonate (DPC). These reagents offer distinct advantages in terms of safety, handling, and reaction conditions. To provide a tangible comparison, we will consider the synthesis of N-cyclopentyl-N'-(naphthalen-1-yl)urea, a known inhibitor of the bacterial cell division protein FtsZ in Staphylococcus aureus.

Performance Comparison of Urea Synthesis Reagents

The following table summarizes the key performance indicators for this compound and its alternatives in the synthesis of N-cyclopentyl ureas. The data is compiled from various literature sources and represents typical outcomes.

Reagent/MethodStarting MaterialsTypical Reaction ConditionsTypical Yield (%)Purity/PurificationSafety and Handling Considerations
This compound Cyclopentylamine (B150401), Naphthalen-1-amineDCM or THF, Room Temperature, 1-4 h>90%High purity, often requires minimal purification (e.g., filtration)Highly reactive, moisture-sensitive, toxic, and a respiratory irritant. Requires handling in a fume hood with appropriate personal protective equipment (PPE).
Carbonyldiimidazole (CDI) Cyclopentylamine, Naphthalen-1-amineTHF or DCM, Room Temperature to 40°C, 2-12 h80-95%Good purity, purification by chromatography or recrystallization.Solid, less hazardous than phosgene (B1210022) or isocyanates, but still requires careful handling. Byproducts (imidazole) are generally easy to remove.
Triphosgene Cyclopentylamine, Naphthalen-1-amineDCM, 0°C to Room Temperature, with a base (e.g., Et3N), 2-6 h85-95%High purity, purification by chromatography or recrystallization.Solid and easier to handle than gaseous phosgene, but decomposes to phosgene in situ. Highly toxic and requires strict safety precautions.
Diphenyl Carbonate (DPC) Cyclopentylamine, Naphthalen-1-amineHigh temperature (150-200°C) or with a catalyst, neat or in a high-boiling solvent, 4-24 h70-90%Moderate to good purity, often requires chromatography for high purity.Solid, relatively low toxicity. The high reaction temperatures can be a limitation for sensitive substrates. Phenol (B47542) is a byproduct.

Experimental Protocols

Detailed methodologies for the synthesis of N-cyclopentyl-N'-(naphthalen-1-yl)urea using the alternative reagents are provided below.

Synthesis using Carbonyldiimidazole (CDI)

This method involves the activation of an amine with CDI to form a carbamoyl-imidazole intermediate, which then reacts with a second amine.

Materials:

  • Naphthalen-1-amine

  • Carbonyldiimidazole (CDI)

  • Cyclopentylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of naphthalen-1-amine (1.0 eq) in anhydrous THF, add CDI (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add cyclopentylamine (1.2 eq) to the reaction mixture.

  • Stir the mixture at 40°C for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-cyclopentyl-N'-(naphthalen-1-yl)urea.

Synthesis using Triphosgene

This protocol utilizes triphosgene as a phosgene equivalent to generate an in-situ isocyanate from the primary amine.

Materials:

  • Naphthalen-1-amine

  • Triphosgene

  • Triethylamine (B128534) (Et3N)

  • Cyclopentylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve triphosgene (0.4 eq) in anhydrous DCM in a three-necked flask equipped with a dropping funnel under a nitrogen atmosphere and cool to 0°C.

  • In a separate flask, dissolve naphthalen-1-amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the triphosgene solution at 0°C over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Add cyclopentylamine (1.1 eq) to the reaction mixture and stir for an additional 3 hours at room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product or purify by column chromatography to obtain the desired urea.

Synthesis using Diphenyl Carbonate (DPC)

This method involves the reaction of amines with diphenyl carbonate, typically at elevated temperatures.

Materials:

  • Naphthalen-1-amine

  • Diphenyl Carbonate (DPC)

  • Cyclopentylamine

  • High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone, NMP) or neat conditions

  • Toluene (B28343)

  • Hexane (B92381)

Procedure:

  • Combine naphthalen-1-amine (1.0 eq), diphenyl carbonate (1.2 eq), and cyclopentylamine (1.1 eq) in a reaction vessel.

  • Heat the mixture to 180°C (either neat or in a minimal amount of NMP) and maintain for 6 hours. The byproduct phenol will distill off.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Triturate the crude residue with a mixture of toluene and hexane to induce precipitation.

  • Filter the solid, wash with hexane, and dry under vacuum to yield the N-cyclopentyl-N'-(naphthalen-1-yl)urea. Further purification can be achieved by recrystallization.

Mandatory Visualizations

Experimental Workflow for Urea Synthesis

The following diagram illustrates the general workflow for the synthesis of N-cyclopentyl ureas using the discussed alternative reagents.

G cluster_start Starting Materials cluster_reagents Alternative Reagents Amine1 Cyclopentylamine Reaction Reaction Step (Varying Conditions) Amine1->Reaction Amine2 Naphthalen-1-amine Amine2->Reaction CDI Carbonyldiimidazole (CDI) CDI->Reaction Triphosgene Triphosgene Triphosgene->Reaction DPC Diphenyl Carbonate (DPC) DPC->Reaction Workup Quenching & Extraction Reaction->Workup Purification Chromatography or Recrystallization Workup->Purification Product N-cyclopentyl-N'- (naphthalen-1-yl)urea Purification->Product

Caption: General workflow for N-cyclopentyl urea synthesis.

Signaling Pathway Inhibition by N-cyclopentyl-N'-(naphthalen-1-yl)urea

N-cyclopentyl-N'-(naphthalen-1-yl)urea acts as an inhibitor of FtsZ, a key protein in the bacterial cell division process. The diagram below illustrates this mechanism of action in S. aureus.

G cluster_pathway S. aureus Cell Division Pathway FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation (Polymerization) FtsZ_monomers->Z_ring GTP Divisome Divisome Assembly Z_ring->Divisome Recruitment of other proteins Septum Septum Formation & Cell Division Divisome->Septum Inhibitor N-cyclopentyl-N'- (naphthalen-1-yl)urea Inhibitor->Z_ring Inhibits Polymerization

Caption: Inhibition of FtsZ polymerization by N-cyclopentyl urea derivative.

Spectroscopic Analysis of N-Cyclopentyl Substituted Ureas: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the spectroscopic properties of three N-cyclopentyl substituted ureas: N-cyclopentylurea, N-cyclopentyl-N'-phenylurea, and N,N'-dicyclopentylurea. This analysis, supported by experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offers valuable insights for the characterization and identification of this important class of compounds.

N-substituted ureas are a significant scaffold in medicinal chemistry and drug discovery due to their diverse biological activities. The incorporation of a cyclopentyl moiety can influence the lipophilicity, metabolic stability, and binding affinity of these molecules. Accurate spectroscopic characterization is therefore crucial for confirming their structure and purity. This guide presents a side-by-side comparison of the ¹H NMR, ¹³C NMR, and IR spectral data for the aforementioned N-cyclopentyl substituted ureas, highlighting key differences and similarities to aid in their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for N-cyclopentylurea, N-cyclopentyl-N'-phenylurea, and N,N'-dicyclopentylurea.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Compound NameN-HCyclopentyl-H (α-CH)Cyclopentyl-H (other CH₂)Phenyl-H
N-Cyclopentylurea ~5.5-6.0 (br s, 2H, NH₂) ~5.0-5.5 (br s, 1H, NH)~3.8-4.0 (m, 1H)~1.3-1.9 (m, 8H)-
N-Cyclopentyl-N'-phenylurea [1]~8.3 (s, 1H, Ph-NH) ~6.1 (d, 1H, Cp-NH)~3.9 (m, 1H)~1.4-2.0 (m, 8H)~7.0-7.5 (m, 5H)
N,N'-Dicyclopentylurea ~5.6 (d, 2H, NH)~3.8 (m, 2H)~1.3-1.9 (m, 16H)-

Note: Chemical shifts for N-H protons can be broad and their positions may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound NameC=OCyclopentyl-C (α-CH)Cyclopentyl-C (other CH₂)Phenyl-C
N-Cyclopentylurea ~158-160~52-54~33-34, ~23-24-
N-Cyclopentyl-N'-phenylurea [2]~155~52~33, ~24~140 (C-ipso), ~129 (C-ortho), ~122 (C-para), ~118 (C-meta)
N,N'-Dicyclopentylurea ~157-159~52-53~33-34, ~23-24-

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound NameN-H StretchC=O Stretch (Amide I)N-H Bend (Amide II)C-N Stretch
N-Cyclopentylurea ~3400-3200~1650-1630~1570-1550~1470-1450
N-Cyclopentyl-N'-phenylurea [3]~3320~1635~1550~1440
N,N'-Dicyclopentylurea ~3300-3280~1620-1600~1570-1560~1450-1440

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of N-cyclopentyl substituted ureas are provided below.

Synthesis of N-Cyclopentyl Substituted Ureas

A general and straightforward method for the synthesis of N-substituted ureas involves the reaction of a primary amide with phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source. This method utilizes a Hofmann rearrangement to generate an isocyanate in situ, which then reacts with an amine to form the desired urea (B33335).[4]

General Procedure:

  • To a solution of the primary amide (1.0 eq) in a suitable solvent such as methanol, add phenyliodine diacetate (PIDA) (2.0 eq).

  • Introduce the appropriate amine (e.g., cyclopentylamine (B150401) or aniline) or an ammonia source to the reaction mixture.

  • Stir the reaction at a suitable temperature (e.g., 0 °C to room temperature) until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure and purifying the crude product by recrystallization or column chromatography.

NMR Spectroscopy

High-quality NMR spectra are essential for the structural elucidation of the synthesized compounds.[5][6][7][8]

Sample Preparation:

  • Accurately weigh 5-25 mg of the purified urea derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication. The final solution should be clear and free of any particulate matter.

  • If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 300 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • ¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum. A greater number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Chemical shifts are also referenced to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the urea derivatives.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid, dry urea sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectra are typically recorded over the range of 4000-400 cm⁻¹.

  • A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for the synthesis and analysis of N-cyclopentyl substituted ureas and the key spectroscopic correlations.

Synthesis_and_Analysis_Workflow Start Starting Materials (Amide, PIDA, Amine) Synthesis Synthesis (Hofmann Rearrangement) Start->Synthesis Workup Reaction Workup & Purification Synthesis->Workup Product Purified N-Cyclopentyl Substituted Urea Workup->Product Analysis Spectroscopic Analysis Product->Analysis NMR NMR (1H, 13C) Analysis->NMR IR IR Analysis->IR Data Data Interpretation & Structure Confirmation NMR->Data IR->Data

Caption: General workflow for the synthesis and spectroscopic analysis of N-cyclopentyl substituted ureas.

Spectroscopic_Correlations cluster_Urea N-Cyclopentyl Urea Core Structure cluster_IR IR Absorptions (cm⁻¹) cluster_NMR NMR Chemical Shifts (ppm) C=O C=O ~1650 (strong) ~1650 (strong) C=O->~1650 (strong) ¹³C: ~155-160 ¹³C: ~155-160 C=O->¹³C: ~155-160 N-H N-H ~3300 (broad) ~3300 (broad) N-H->~3300 (broad) ¹H: ~5-8 (broad) ¹H: ~5-8 (broad) N-H->¹H: ~5-8 (broad) C-N C-N ~1450 (medium) ~1450 (medium) C-N->~1450 (medium) ¹³C: ~52 (α-CH) ¹³C: ~52 (α-CH) C-N->¹³C: ~52 (α-CH) Cyclopentyl Cyclopentyl ~2950, 2870 (strong) ~2950, 2870 (strong) Cyclopentyl->~2950, 2870 (strong) ¹H: ~1.5-4.0 ¹H: ~1.5-4.0 Cyclopentyl->¹H: ~1.5-4.0

Caption: Key IR and NMR spectroscopic correlations for N-cyclopentyl substituted ureas.

References

Comparative Bioactivity Screening of Cyclopentyl Isocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of the bioactivity of compounds derived from or containing a cyclopentyl moiety, with a focus on their potential as anticancer agents. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this chemical scaffold. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development.

I. Comparative Antiproliferative Activity

A study by Zhao et al. (2020) investigated the antiproliferative activity of a series of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives.[1][2] These compounds, which feature a core structure derivable from precursors related to cyclopentyl isocyanate, were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency.

Below is a summary of the antiproliferative activity for the most promising compound from this series, Compound 6k , compared to the parent compound and a standard chemotherapy drug, Palbociclib.

CompoundHCT-116 (Colon Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
Compound 6k 3.296.757.5610.30
Parent Derivative 4 >50>50>50>50
Palbociclib (Control) 0.05-0.090.07

Table 1: Antiproliferative activity (IC50 in µM) of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives against various human cancer cell lines.[1][2]

Structure-activity relationship (SAR) analysis from the study revealed that the presence of a 4-(4-methylpiperazin-1-yl)aniline group at the C-2 position of the dihydropteridinone core was crucial for the enhanced antiproliferative activity observed in Compound 6k.[1][2]

For a broader context, other studies have reported anticancer activity in compounds containing a cyclopentyl moiety. For instance, a cyclopentyl carbamate (B1207046) derivative of podophyllotoxin (B1678966) was found to be more potent than the anticancer drug etoposide (B1684455) and induced G2/M cell cycle arrest and apoptosis. Additionally, cyclopentane-fused anthraquinone (B42736) derivatives have been synthesized and shown to possess antitumor activity.

II. Mechanism of Action: Cell Cycle Arrest

Further investigation into the mechanism of action of Compound 6k revealed its ability to induce cell cycle arrest at the G2/M phase in a concentration-dependent manner.[1][2] This is a common mechanism for many anticancer agents, as it prevents cancer cells from dividing and proliferating.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_moa Mechanism of Action Studies Start Starting Materials (incl. Cyclopentyl precursor) Synthesis Synthesis of 8-cyclopentyl-7,8- dihydropteridin-6(5H)-one derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification MTT_Assay Antiproliferative Screening (MTT Assay) Purification->MTT_Assay Test Compounds Cell_Culture Cancer Cell Line Culture (HCT-116, HeLa, etc.) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Select Lead Compound Apoptosis_Analysis Apoptosis Pathway Analysis (Western Blot) IC50->Apoptosis_Analysis Select Lead Compound G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Apoptosis_Induction Apoptosis Induction Apoptosis_Analysis->Apoptosis_Induction

Experimental workflow for bioactivity screening.

III. Postulated Signaling Pathway for G2/M Arrest and Apoptosis

Based on the observed G2/M cell cycle arrest, a plausible signaling pathway involves the modulation of key cell cycle regulators. A potential mechanism is the inhibition of cyclin-dependent kinases (CDKs), such as CDK1, which is critical for the G2/M transition. Inhibition of CDK1 would lead to the accumulation of cells in the G2 phase and ultimately trigger apoptosis.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation (G2/M Transition) cluster_apoptosis Apoptosis Induction Compound This compound Derivative (e.g., Compound 6k) CyclinB_CDK1 Cyclin B / CDK1 Complex Compound->CyclinB_CDK1 Inhibition G2M_Arrest G2/M Arrest M_Phase M Phase (Mitosis) CyclinB_CDK1->M_Phase Promotes Caspase_Activation Caspase Cascade Activation CyclinB_CDK1->Caspase_Activation Prolonged Arrest Leads to G2_Phase G2 Phase G2_Phase->CyclinB_CDK1 Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Postulated signaling pathway for G2/M arrest.

IV. Experimental Protocols

A. Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (HCT-116, HeLa, HT-29, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software.

B. Cell Cycle Analysis (Flow Cytometry)

Cell cycle distribution is analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.

  • Cell Treatment and Harvesting: Cells are treated with the test compound at various concentrations for 24-48 hours. Both adherent and floating cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

C. Apoptosis Analysis (Western Blot)

The expression of apoptosis-related proteins is analyzed by Western blot.

  • Protein Extraction: Cells are treated with the test compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

References

Cyclopentyl Isocyanate Derivatives: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cyclopentyl isocyanate derivatives, focusing on their structure-activity relationships (SAR) as potent therapeutic agents. This analysis is supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.

This compound is a versatile chemical intermediate utilized in the synthesis of a wide range of biologically active molecules. Its derivatives, particularly cyclopentyl ureas, have emerged as promising candidates in drug discovery, notably as inhibitors of soluble epoxide hydrolase (sEH) and as agonists of Formyl Peptide Receptor 2 (FPR2). This guide delves into the SAR studies of these derivatives, providing a comparative analysis of their performance based on available experimental data.

Cyclopentyl Urea (B33335) Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the bioavailability of EETs, making it an attractive therapeutic strategy for managing inflammation, pain, and cardiovascular diseases. Cyclopentyl urea derivatives have been identified as potent sEH inhibitors.

Structure-Activity Relationship (SAR) Insights

The general structure of the investigated N-cyclopentyl-N'-aryl urea derivatives is shown below:

General Structure of N-cyclopentyl-N'-aryl urea derivatives

SAR studies have revealed several key structural features that influence the inhibitory potency of these compounds against human sEH (hsEH):

  • Cyclopentyl Group: The cyclopentyl moiety is a crucial component for potent sEH inhibition, fitting into a hydrophobic pocket of the enzyme's active site.

  • Urea Linkage: The urea functional group is essential for binding to the catalytic triad (B1167595) of sEH through hydrogen bond interactions.

  • Aryl Moiety: Substitutions on the aryl ring significantly impact the inhibitory activity. Electron-withdrawing groups, such as trifluoromethoxy (-OCF₃) and chloro (-Cl), at the para-position of the phenyl ring generally lead to increased potency. The nature and position of these substituents can fine-tune the electronic properties and binding interactions of the molecule within the active site.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC₅₀) of a series of N-cyclopentyl-N'-aryl urea derivatives against human soluble epoxide hydrolase (hsEH).

Compound IDAryl Substituent (R)hsEH IC₅₀ (nM)
1 Phenyl100
2 4-Methoxyphenyl>1000
3 4-Trifluoromethoxyphenyl1.21
4 4-Chlorophenyl2.0
5 3-Trifluoromethoxyphenyl>100
6 2-Trifluoromethoxyphenyl>100

Data compiled from multiple sources.

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The inhibition of sEH by cyclopentyl urea derivatives leads to an increase in the levels of epoxyeicosatrienoic acids (EETs). EETs exert their anti-inflammatory effects through various downstream signaling pathways, including the modulation of nuclear factor-κB (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity.

sEH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Metabolism EETs_out EETs CYP450->EETs_out EETs_in EETs EETs_out->EETs_in sEH Soluble Epoxide Hydrolase (sEH) DHETs DHETs (Less Active) sEH->DHETs Cyclopentyl_Urea Cyclopentyl Urea Derivatives Cyclopentyl_Urea->sEH Inhibition EETs_in->sEH Metabolism PPARg PPAR-γ EETs_in->PPARg Activation IKK IKK EETs_in->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Expression ↓ Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression

sEH signaling pathway and inhibition.

Cyclopentyl Urea Derivatives as Formyl Peptide Receptor 2 (FPR2) Agonists

Formyl Peptide Receptor 2 (FPR2) is a G protein-coupled receptor involved in the regulation of inflammatory responses. Activation of FPR2 can lead to both pro- and anti-inflammatory effects depending on the ligand. Certain cyclopentane (B165970) urea derivatives have been identified as potent FPR2 agonists with the potential to suppress inflammatory processes.

Structure-Activity Relationship (SAR) Insights

The development of cyclopentane urea derivatives as FPR2 agonists has shown that a cyclopentane core is a promising scaffold. Optimization of substituents on the urea and the cyclopentane ring is crucial for achieving high agonistic activity and favorable pharmacokinetic profiles.

Comparative Agonistic Activity

The following table presents the in vitro agonistic activity (EC₅₀) of a representative cyclopentane urea derivative at the human FPR2 receptor, measured by β-arrestin recruitment.

Compound IDStructureFPR2 β-arrestin EC₅₀ (nM)
Compound 8 Cyclopentane Urea Core20

Data from a specific study on novel cyclopentane urea FPR2 agonists.

FPR2 Signaling Pathway in Neutrophils

Upon activation by an agonist, FPR2 in neutrophils initiates a signaling cascade involving G-proteins and β-arrestins. This leads to downstream effects such as intracellular calcium mobilization, activation of ERK and Akt pathways, and ultimately, modulation of neutrophil functions like chemotaxis and adhesion.

FPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR2 FPR2 G_protein Gαi/o FPR2->G_protein Coupling b_Arrestin β-Arrestin FPR2->b_Arrestin Recruitment PLC PLC G_protein->PLC Activation Akt Akt G_protein->Akt Activation Cyclopentane_Urea Cyclopentane Urea Agonist Cyclopentane_Urea->FPR2 Activation ERK ERK b_Arrestin->ERK Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Neutrophil_Functions ↓ Neutrophil Adhesion ↓ Chemotaxis ERK->Neutrophil_Functions Akt->Neutrophil_Functions

FPR2 signaling in neutrophils.

Experimental Protocols

Synthesis of N-Cyclopentyl-N'-aryl Ureas

A general procedure for the synthesis of N-cyclopentyl-N'-aryl ureas involves the reaction of an appropriate aryl isocyanate with cyclopentylamine (B150401).

Workflow for Synthesis:

synthesis_workflow Aryl_Isocyanate Aryl Isocyanate in an inert solvent (e.g., Dichloromethane) Reaction Stir at Room Temperature Aryl_Isocyanate->Reaction Cyclopentylamine Cyclopentylamine (1.0 - 1.2 eq) Cyclopentylamine->Reaction Workup Aqueous Workup & Purification (e.g., Recrystallization or Chromatography) Reaction->Workup Product N-Cyclopentyl-N'-aryl Urea Workup->Product

Synthesis of N-cyclopentyl-N'-aryl ureas.

Detailed Method: To a solution of the respective aryl isocyanate (1.0 equivalent) in an anhydrous inert solvent such as dichloromethane (B109758) or tetrahydrofuran, cyclopentylamine (1.0 to 1.2 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for a period of 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the desired N-cyclopentyl-N'-aryl urea.

In Vitro sEH Inhibition Assay

The inhibitory activity of the synthesized compounds against human soluble epoxide hydrolase (sEH) is determined using a fluorescent-based assay.

Protocol: The assay is performed in a 96-well plate format. Recombinant human sEH enzyme is incubated with varying concentrations of the test compound for a specified period at 30°C in a buffer solution (e.g., Bis-Tris/HCl buffer, pH 7.0) containing bovine serum albumin (BSA). The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC). The hydrolysis of the substrate by sEH yields a fluorescent product, which is monitored kinetically using a fluorescence plate reader. The rate of the reaction is calculated, and the IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro FPR2 β-Arrestin Recruitment Assay

The agonistic activity of the compounds at the FPR2 receptor is assessed using a cell-based β-arrestin recruitment assay.

Protocol: CHO-K1 cells stably co-expressing a ProLink™ (PK)-tagged FPR2 and an Enzyme Acceptor (EA)-tagged β-arrestin are used. Upon ligand binding to the FPR2, β-arrestin is recruited to the receptor, leading to the complementation of the β-galactosidase enzyme fragments (PK and EA). This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. The cells are incubated with varying concentrations of the test compounds, and the luminescence is measured using a luminometer. The EC₅₀ values are calculated from the dose-response curves.

Human Neutrophil Adhesion Assay

The ability of FPR2 agonists to inhibit neutrophil adhesion is evaluated using an in vitro adhesion assay.

Protocol: Human neutrophils are isolated from fresh human blood. Human microvascular endothelial cells (HMVEC) are cultured to confluence in 96-well plates and are activated with an inflammatory stimulus like TNF-α. The isolated neutrophils are labeled with a fluorescent dye (e.g., calcein-AM) and then co-cultured with the activated HMVEC in the presence or absence of the test compounds. After an incubation period, non-adherent neutrophils are washed away, and the fluorescence of the remaining adherent neutrophils is quantified using a fluorescence plate reader. The percentage of inhibition of neutrophil adhesion is calculated relative to the control (vehicle-treated) cells.

A Head-to-Head Comparison of Isocyanates in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of isocyanates as reagents is a critical step in the synthesis of a diverse range of therapeutic agents. The reactivity and structural properties of isocyanates directly influence the pharmacological profile of the final drug molecule. This guide provides an objective, data-driven comparison of different isocyanates used in drug discovery, focusing on their performance in the synthesis of ureas and carbamates, and the biological activity of the resulting compounds.

Isocyanates are highly valuable in medicinal chemistry due to their ability to readily form stable urea (B33335) and carbamate (B1207046) linkages with primary and secondary amines, and alcohols, respectively. These functional groups are prevalent in a multitude of approved drugs, where they often play a crucial role in binding to biological targets. The choice of isocyanate, ranging from simple aliphatic and aromatic variants to more complex heterocyclic and functionalized structures, can significantly impact a drug candidate's potency, selectivity, and pharmacokinetic properties.

This guide summarizes key quantitative data, provides detailed experimental protocols for the synthesis of urea and carbamate derivatives, and visualizes a key signaling pathway often targeted by isocyanate-derived drugs.

Comparative Analysis of Isocyanate Reactivity

The reactivity of an isocyanate is a key consideration in drug synthesis. Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon. This higher reactivity can lead to faster reaction times but may also result in lower selectivity and the potential for side reactions. Conversely, aliphatic isocyanates are typically less reactive, often requiring catalysts or higher temperatures to achieve comparable reaction rates, but can offer greater selectivity.

Isocyanate TypeReactantRelative ReactivityTypical Reaction ConditionsRef.
Aromatic Primary AmineVery HighRoom temperature, often complete in minutes to a few hours.[1]
Secondary AmineHighRoom temperature, may require longer reaction times or mild heating.[1]
Primary AlcoholModerateOften requires a catalyst (e.g., tertiary amine, organotin) and/or heating.
Secondary AlcoholLow to ModerateRequires a catalyst and elevated temperatures.
Aliphatic Primary AmineHighRoom temperature, generally slower than aromatic isocyanates.[2]
Secondary AmineModerateRoom temperature to mild heating, may require a catalyst.
Primary AlcoholLowRequires a catalyst and heating.[2]
Secondary AlcoholVery LowRequires a catalyst and elevated temperatures.

Performance of Isocyanate-Derived Drugs: A Comparative Look at Anticancer Agents

The structure of the isocyanate used in the synthesis of a drug molecule can have a profound effect on its biological activity. This is particularly evident in the field of oncology, where numerous urea-based kinase inhibitors have been developed. The following table provides a comparative overview of the in vitro efficacy (IC50 values) of several urea-containing anticancer drugs, highlighting the diversity of isocyanates employed in their synthesis.

DrugIsocyanate Precursor (Inferred)Target(s)Cancer Cell LineIC50 (nM)Ref.
Sorafenib4-chloro-3-(trifluoromethyl)phenyl isocyanateVEGFR-2, PDGFR-β, Raf-1MDA-MB-231 (Breast)5,800[3]
Lenvatinib4-chloro-3-(trifluoromethyl)phenyl isocyanate derivativeVEGFR1-3, FGFR1-4, PDGFRα, RET, KITH1437 (Lung)4.6
Regorafenib4-chloro-3-(trifluoromethyl)phenyl isocyanate derivativeVEGFR1-3, TIE2, PDGFR-β, FGFR1, KIT, RET, RAF-1Colo-205 (Colon)4.5
ApatinibPhenyl isocyanate derivativeVEGFR-2HUVEC (Endothelial)1

Note: IC50 values can vary depending on the specific cancer cell line and assay conditions. The data presented here is for comparative purposes and is compiled from various sources.

Experimental Protocols

The following are generalized protocols for the synthesis of ureas and carbamates using isocyanates. These protocols are intended as a starting point and may require optimization based on the specific substrates and isocyanates used.

General Protocol for the Synthesis of Urea Derivatives

This procedure outlines the reaction of an amine with an isocyanate to form a urea.[4][5][6]

Materials:

  • Amine (1.0 eq)

  • Isocyanate (1.0-1.2 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or water)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the amine in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add the isocyanate to the stirred amine solution. For highly reactive isocyanates, the addition should be dropwise to control the exotherm.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, if the product precipitates, it can be isolated by filtration and washed with a suitable solvent.

  • If the product is soluble, the reaction mixture can be quenched with a dilute acid (e.g., 1N HCl), followed by neutralization with a base (e.g., Na2CO3). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

General Protocol for the Synthesis of Carbamate Derivatives

This procedure describes the formation of a carbamate from an alcohol and an isocyanate.[7][8][9]

Materials:

  • Alcohol (1.0 eq)

  • Isocyanate (1.0-1.2 eq)

  • Anhydrous solvent (e.g., THF, Toluene, or Hexane)

  • Catalyst (optional, e.g., Dibutyltin dilaurate (DBTDL) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • To a solution of the alcohol in an anhydrous solvent in a reaction vessel under an inert atmosphere, add the catalyst (if required, typically 0.05-0.1 eq).

  • Add the isocyanate to the stirred solution. For less reactive alcohols, the reaction mixture may need to be heated (e.g., to 60-80 °C).

  • Stir the reaction mixture for 4-24 hours, monitoring its progress by TLC, GC, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product crystallizes out of the solution, it can be isolated by filtration.

  • If the product remains in solution, the reaction can be quenched with a saturated aqueous solution of ammonium (B1175870) chloride or sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt, filtered, and concentrated.

  • The crude product can be purified by column chromatography or recrystallization.

Visualization of a Key Signaling Pathway

Many urea-based anticancer drugs function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is a frequent target of such inhibitors.[10][11][12]

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis Inhibitor Urea-Based Kinase Inhibitor Inhibitor->Akt Inhibition Bad->Apoptosis Inhibition p_Bad p-Bad (inactive)

Caption: The PI3K/Akt signaling pathway and a point of inhibition.

The diagram above illustrates a simplified representation of the PI3K/Akt signaling pathway. Activation of Receptor Tyrosine Kinases (RTKs) leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. This cascade ultimately activates Akt, a key protein kinase that promotes cell growth and proliferation while inhibiting apoptosis. Many urea-based kinase inhibitors are designed to block the activity of kinases like Akt, thereby halting these pro-survival signals in cancer cells.

References

Validating the mechanism of Cyclopentyl isocyanate reactions with alcohols.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of carbamates is a fundamental process in the creation of a wide array of pharmaceuticals and other bioactive molecules. Cyclopentyl isocyanate has emerged as a valuable reagent for this purpose. This guide provides a comprehensive validation of the mechanism of its reaction with alcohols and an objective comparison of its performance against alternative carbamate (B1207046) synthesis strategies, supported by experimental data and detailed protocols.

The reaction of this compound with alcohols proceeds through a well-established nucleophilic addition mechanism to form N-cyclopentylcarbamates. This transformation is pivotal in medicinal chemistry, where the carbamate moiety often serves as a key structural element, contributing to the biological activity and pharmacokinetic properties of drug candidates.

Validating the Reaction Mechanism

The reaction between this compound and an alcohol is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This concerted process is generally understood to involve a multimolecular mechanism, where additional alcohol molecules can participate in the transition state, acting as proton shuttles to facilitate the transfer of the hydroxyl proton to the nitrogen atom of the isocyanate. This leads to the formation of the stable carbamate product.

Several factors influence the rate and efficiency of this reaction. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance around the hydroxyl group, which allows for easier access to the isocyanate's electrophilic center. Tertiary alcohols are significantly less reactive for the same reason and may require harsher reaction conditions or specific catalysts to achieve reasonable yields. The cyclopentyl group itself, being a bulky aliphatic substituent, can also influence the reaction kinetics compared to smaller alkyl or aryl isocyanates.

Comparative Performance Analysis

To provide a clear comparison of this compound with other carbamate synthesis methods, the following table summarizes key performance indicators based on typical experimental outcomes.

MethodReagentsTypical Alcohol SubstrateTypical Yield (%)Reaction Time (hours)Key AdvantagesKey Disadvantages
This compound This compound, AlcoholPrimary, Secondary85-952-12High yields, clean reaction, readily available reagent.Sensitive to moisture, potential for side reactions with certain functional groups.
Phosgene (B1210022) Derivatives (e.g., Triphosgene) Triphosgene, Alcohol, Amine, BasePrimary, Secondary70-904-24Versatile for a wide range of alcohols and amines.Use of highly toxic and corrosive phosgene or its derivatives.[1]
1,1'-Carbonyldiimidazole (CDI) CDI, Alcohol, AminePrimary, Secondary75-906-24Milder conditions, avoids highly toxic reagents.[2][3]Can be slower, CDI is moisture-sensitive.
Chloroformates Alkyl/Aryl Chloroformate, Alcohol, BasePrimary, Secondary70-853-18Readily available and relatively inexpensive reagents.Can generate acidic byproducts requiring a base, potential for side reactions.
Oxidative Carbonylation Alcohol, Amine, Carbon Monoxide, Oxidant, CatalystPrimary60-8012-48Utilizes C1 feedstock, potential for greener synthesis.Requires specialized equipment for handling CO gas, often requires precious metal catalysts.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for the synthesis of a carbamate using this compound with a primary and a secondary alcohol.

Protocol 1: Synthesis of Benzyl (B1604629) N-cyclopentylcarbamate (from a Primary Alcohol)

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of benzyl alcohol (1.05 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate (B1210297) gradient) to yield the pure benzyl N-cyclopentylcarbamate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Isopropyl N-cyclopentylcarbamate (from a Secondary Alcohol)

Materials:

  • This compound (1.0 eq)

  • Isopropanol (B130326) (1.1 eq)

  • Dibutyltin dilaurate (DBTDL) (0.05 eq, catalyst)

  • Anhydrous Toluene (B28343)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of isopropanol (1.1 eq) and DBTDL (0.05 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere, add this compound (1.0 eq) at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure isopropyl N-cyclopentylcarbamate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Reaction Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of the reaction and a typical experimental workflow.

ReactionMechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product CyclopentylIsocyanate Cyclopentyl-N=C=O TransitionState [Cyclopentyl-N(H)-C(O)-OR]‡ CyclopentylIsocyanate->TransitionState Nucleophilic Attack Alcohol R-OH Alcohol->TransitionState Carbamate Cyclopentyl-NH-C(O)-OR TransitionState->Carbamate Proton Transfer

Figure 1. Reaction mechanism of this compound and an alcohol.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve alcohol in anhydrous solvent B Add this compound (and catalyst if needed) A->B C Stir at specified temperature B->C D Monitor progress by TLC C->D E Quench reaction and extract product D->E Upon completion F Dry and concentrate organic phase E->F G Purify by column chromatography F->G H Characterize product (NMR, MS) G->H

Figure 2. General experimental workflow for carbamate synthesis.

References

Purity Under the Magnifying Glass: A Comparative Guide to Analytical Methods for Cyclopentyl Isocyanate Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. In the synthesis of novel chemical entities, cyclopentyl isocyanate adducts are valuable intermediates. Ensuring their purity is critical for the success of subsequent reactions and the quality of the final product. This guide provides an objective comparison of five key analytical methods for confirming the purity of this compound adducts: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), Quantitative Nuclear Magnetic Resonance (qNMR), and Titration.

This comprehensive guide delves into the principles of each technique, provides detailed experimental protocols, and presents a comparative analysis of their performance based on experimental data. Visual workflows and logical diagrams are included to further clarify the methodologies and their relationships.

At a Glance: Comparing the Analytical Toolkit

The selection of an appropriate analytical method hinges on a variety of factors, including the specific properties of the adduct, the nature of potential impurities, and the required level of sensitivity and accuracy. The following table summarizes the key performance characteristics of each technique for the analysis of isocyanate adducts.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Performance
HPLC-UV/MS Separation of non-volatile compounds in the liquid phase followed by detection.High sensitivity and specificity, particularly with MS detection. Well-suited for a wide range of adducts, including thermally labile ones.[1]Often requires a derivatization step to a stable, UV-active, or ionizable product, adding complexity.LOD/LOQ: Low ng to pg range; Precision: RSD <5%; Recovery: 91-94% for derivatized isocyanates.[2]
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and identification.High specificity and sensitivity, allowing for the identification of volatile impurities.This compound and its adducts may be thermally labile and require derivatization to increase volatility and stability.LOD/LOQ: Low ng to pg range; Precision: RSD <5%; Repeatability (RSD): 1.1-4.9% for derivatized isocyanates.[3]
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample's molecules, identifying functional groups.Rapid, non-destructive, and can be used for in-situ reaction monitoring.[4] The N=C=O stretch is a strong, characteristic peak.[5][6]Less sensitive and quantitative compared to chromatographic methods. Primarily used for qualitative analysis and reaction monitoring.LOD: ~0.05 wt% for isocyanates.[5]
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei, providing structural and quantitative information.A primary ratio method that can provide direct purity assessment without a specific reference standard for the adduct itself.[7][8] Non-destructive.Lower sensitivity than chromatographic methods. Requires a certified internal standard for absolute quantification.Precision: RSD <1% is achievable.[9]
Titration Chemical reaction with a standardized solution to determine the concentration of a substance.Cost-effective, straightforward, and does not require sophisticated instrumentation.[10]Less specific and can be affected by other acidic or basic impurities. Requires larger sample sizes.RSD: <2% is achievable with automated systems.

In-Depth Methodologies: Experimental Protocols

To ensure the reproducibility of purity assessments, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for each of the discussed analytical techniques, adapted for the analysis of this compound adducts.

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally sensitive compounds. For isocyanate adducts, which are often ureas or carbamates, a derivatization step is typically employed to create a stable and readily detectable derivative.

Experimental Protocol: HPLC-UV Analysis of Derivatized this compound Adducts

  • Derivatization:

  • Sample and Standard Preparation:

    • Accurately weigh the derivatized sample and dissolve it in the mobile phase to a known concentration.

    • Prepare a series of calibration standards of a purified and derivatized this compound adduct of known concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.01 M ammonium (B1175870) acetate).[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound adduct by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of the derivatized adduct in the sample from the calibration curve and calculate the purity of the original adduct.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique for the analysis of volatile and thermally stable compounds. Due to the reactive nature of the isocyanate group, derivatization is often necessary to improve the thermal stability and chromatographic behavior of the adducts.

Experimental Protocol: GC-MS Analysis of Derivatized this compound Adducts

  • Derivatization:

    • React the this compound adduct with a derivatizing agent such as di-n-butylamine (DBA) to form a stable urea derivative.[11]

  • Sample Preparation:

    • Dissolve the derivatized sample in a volatile organic solvent (e.g., toluene (B28343) or ethyl acetate).

  • GC-MS Conditions:

    • Injector: Split/splitless injector, with a split ratio appropriate for the sample concentration.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: An initial low temperature followed by a ramp to a final temperature to ensure good separation of components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions: Electron Ionization (EI) at 70 eV, with a scan range appropriate for the expected mass of the derivatized adduct.

  • Data Analysis:

    • Identify the peak of the derivatized adduct based on its retention time and mass spectrum.

    • Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve using a derivatized standard should be prepared.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique that is particularly useful for monitoring the progress of reactions involving isocyanates. The isocyanate functional group (-N=C=O) has a strong and characteristic absorption band around 2250-2275 cm⁻¹, which is in a region of the IR spectrum that is often free from other interfering absorptions.[5][6][12]

Experimental Protocol: FTIR Analysis of this compound Adducts

  • Sample Preparation:

    • The sample can be analyzed neat as a liquid or solid, or as a solution in a suitable IR-transparent solvent (e.g., chloroform, methylene (B1212753) chloride).

  • FTIR Measurement:

    • Acquire the IR spectrum of the sample using an FTIR spectrometer.

    • For quantitative analysis, a calibration curve can be prepared by measuring the absorbance of the isocyanate peak at different known concentrations.[12]

  • Data Analysis:

    • The presence of a strong absorption band around 2250-2275 cm⁻¹ indicates the presence of unreacted isocyanate. The absence or significant reduction of this peak in the adduct suggests the reaction has gone to completion.

    • The purity can be estimated by comparing the intensity of the isocyanate peak in the sample to a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary method for determining the purity of a substance without the need for an identical reference standard for the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8]

Experimental Protocol: Purity Determination by qNMR

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound adduct and a certified internal standard (with a known purity) into an NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the adduct or impurities.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum under quantitative conditions. This typically involves using a 90° pulse angle, a long relaxation delay (at least 5 times the longest T1 of the signals of interest), and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the this compound adduct and a signal from the internal standard.

    • Calculate the purity of the adduct using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Titration

Titration is a classic and cost-effective method for determining the amount of a reactive functional group, such as the isocyanate group. The most common method for determining the isocyanate content is back-titration with a secondary amine.[10][13]

Experimental Protocol: Titration of Isocyanate Content

  • Reaction:

    • Accurately weigh a sample of the this compound adduct into a flask.

    • Add a known excess of a standardized di-n-butylamine (DBA) solution in a suitable solvent (e.g., toluene). The DBA will react with any remaining isocyanate groups.

  • Titration:

    • After the reaction is complete, titrate the excess (unreacted) DBA with a standardized solution of hydrochloric acid (HCl).

    • Use a suitable indicator or a potentiometer to determine the endpoint of the titration.

  • Blank Determination:

    • Perform a blank titration under the same conditions but without the sample to determine the initial amount of DBA.

  • Calculation:

    • The amount of isocyanate in the sample is calculated from the difference in the volume of HCl required for the sample and blank titrations. The purity can then be calculated based on the theoretical isocyanate content of the pure adduct.

Visualizing the Workflow

To better understand the practical application of these methods, the following diagrams illustrate the typical experimental workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Derivatization Derivatization (e.g., with 1-2PP) Dissolution Dissolution in Mobile Phase Derivatization->Dissolution Injection Inject into HPLC System Dissolution->Injection Calibration Prepare Calibration Standards Calibration->Injection Separation Separation on C18 Column Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Curve Construct Calibration Curve Integration->Curve Calculation Calculate Purity Curve->Calculation

Figure 1. Experimental workflow for HPLC analysis of this compound adducts.

Analytical_Method_Selection Start Purity Analysis of Cyclopentyl Isocyanate Adduct Required Question1 High Sensitivity & Specificity Required? Start->Question1 Question2 Volatile & Thermally Stable Adduct? Question1->Question2 Yes Question3 Need for Direct Purity (Primary Method)? Question1->Question3 No HPLC HPLC-UV/MS Question2->HPLC No GCMS GC-MS Question2->GCMS Yes Question4 Rapid Qualitative Check or Reaction Monitoring? Question3->Question4 No qNMR qNMR Question3->qNMR Yes Question5 Cost-Effective & Simple Method? Question4->Question5 No FTIR FTIR Question4->FTIR Yes Question5->HPLC No Titration Titration Question5->Titration Yes

Figure 2. Decision tree for selecting an analytical method for purity determination.

Conclusion

The determination of the purity of this compound adducts is a critical step in chemical synthesis and drug development. This guide has provided a comparative overview of five key analytical techniques: HPLC, GC-MS, FTIR, qNMR, and titration.

  • Chromatographic methods (HPLC and GC-MS) offer the highest sensitivity and specificity, making them ideal for identifying and quantifying trace impurities. However, they often require a derivatization step.

  • FTIR spectroscopy is an excellent tool for rapid qualitative analysis and real-time reaction monitoring.

  • qNMR stands out as a primary quantitative method that can provide a direct and highly accurate purity assessment without the need for an identical reference standard.

  • Titration remains a valuable, cost-effective method for determining the overall isocyanate content, though it lacks the specificity of other techniques.

The optimal choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of the sample, and the available instrumentation. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and integrity of their this compound adducts.

References

Benchmarking the performance of Cyclopentyl isocyanate in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the choice of reagents is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. Isocyanates are a critical class of reagents used in a variety of synthetic transformations, including the formation of ureas and carbamates, which are key functional groups in many biologically active molecules. This guide provides a comparative benchmark of Cyclopentyl Isocyanate against other commonly used alkyl isocyanates—Cyclohexyl Isocyanate, Isopropyl Isocyanate, and tert-Butyl Isocyanate—in specific synthetic transformations. The data presented is based on established synthetic methodologies and aims to provide an objective comparison to aid in reagent selection.

Comparative Data on Urea (B33335) and Carbamate (B1207046) Synthesis

The following tables summarize the performance of this compound and its alternatives in the synthesis of substituted ureas and carbamates. The data for Cyclohexyl, Isopropyl, and tert-Butyl Isocyanate is derived from literature reports, while the data for this compound is based on analogous reaction conditions due to the limited availability of direct comparative studies.

Table 1: Comparison of Isocyanate Performance in the Synthesis of 1-Alkyl-3-phenylurea

IsocyanateSubstrateProductReaction Time (h)Yield (%)Purity (%)
This compoundAniline (B41778)1-Cyclopentyl-3-phenylurea2 - 490 - 95 (estimated)>95
Cyclohexyl IsocyanateAniline1-Cyclohexyl-3-phenylurea1.3Not SpecifiedHigh
Isopropyl IsocyanateAniline1-Isopropyl-3-phenylurea0.5 - 195>98
tert-Butyl IsocyanateAniline1-tert-Butyl-3-phenylurea2 - 385>95

Table 2: Comparison of Isocyanate Performance in the Synthesis of Phenyl Alkylcarbamate

IsocyanateSubstrateProductReaction Time (h)Yield (%)Purity (%)
This compoundPhenol (B47542)Phenyl Cyclopentylcarbamate6 - 1285 - 90 (estimated)>95
Cyclohexyl IsocyanatePhenolPhenyl Cyclohexylcarbamate0.5Not SpecifiedHigh
Isopropyl IsocyanatePhenolPhenyl Isopropylcarbamate6 - 1288>97
tert-Butyl IsocyanatePhenolPhenyl tert-Butylcarbamate12 - 2485>95

Experimental Protocols

Detailed methodologies for the synthesis of a representative urea and carbamate are provided below. These protocols can be adapted for the different isocyanates being compared.

Protocol 1: General Procedure for the Synthesis of 1-Alkyl-3-phenylurea

Materials:

  • Alkyl Isocyanate (Cyclopentyl, Cyclohexyl, Isopropyl, or tert-Butyl Isocyanate) (1.0 eq)

  • Aniline (1.0 eq)

  • Anhydrous Tetrahydrofuran (B95107) (THF)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • To the stirred solution, add the corresponding alkyl isocyanate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically when the aniline spot disappears on TLC), pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure 1-alkyl-3-phenylurea.

Protocol 2: General Procedure for the Synthesis of Phenyl Alkylcarbamate

Materials:

  • Alkyl Isocyanate (Cyclopentyl, Cyclohexyl, Isopropyl, or tert-Butyl Isocyanate) (1.0 eq)

  • Phenol (1.0 eq)

  • Anhydrous Toluene (B28343)

  • Triethylamine (B128534) (catalytic amount, if required)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of phenol (1.0 equivalent) in anhydrous toluene in a round-bottom flask, add the respective alkyl isocyanate (1.0 equivalent).

  • For less reactive isocyanates or as needed to increase the reaction rate, a catalytic amount of a base such as triethylamine can be added.

  • Heat the reaction mixture to 60-80 °C and stir for the time indicated in the comparison table, or until completion as monitored by TLC or HPLC.[1]

  • Upon completion, cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude product by recrystallization or flash column chromatography to yield the pure O-phenyl N-alkylcarbamate.[1]

Visualizations

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the synthesis of substituted ureas and carbamates.

Urea_Synthesis_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve Aniline in THF AddIsocyanate Add Alkyl Isocyanate Start->AddIsocyanate Stirring Stir Stir at Room Temperature AddIsocyanate->Stir Exothermic Quench Quench with Water Stir->Quench Reaction Complete (TLC) Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization / Chromatography Concentrate->Purify Carbamate_Synthesis_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve Phenol in Toluene AddIsocyanate Add Alkyl Isocyanate (with optional catalyst) Start->AddIsocyanate Heat Heat and Stir AddIsocyanate->Heat 60-80 °C Cool Cool to Room Temperature Heat->Cool Reaction Complete (TLC/HPLC) Wash Wash with NaHCO3 & Brine Cool->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization / Chromatography Concentrate->Purify

References

Efficacy of Cyclopentyl isocyanate-derived agrochemicals compared to existing products

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel agrochemicals is critical for enhancing agricultural productivity and managing resistance to existing pest control agents. Cyclopentyl isocyanate is a versatile chemical intermediate utilized in the synthesis of various active ingredients for the agrochemical industry.[1] This guide provides a comparative analysis of the efficacy of agrochemicals derived from or related to this scaffold, with a primary focus on the novel insecticide isocycloseram (B6618531), and discusses the potential of related chemical classes in herbicidal and fungicidal applications.

Isocycloseram: A Case Study in Insecticidal Efficacy

Isocycloseram is a novel isoxazoline (B3343090) insecticide that demonstrates the potential of cyclopentyl-containing structures in modern crop protection.[2] It offers a unique mode of action, providing a valuable tool for insecticide resistance management.

Quantitative Performance Data

Isocycloseram has shown high efficacy against a broad spectrum of insect pests, in some cases exceeding the performance of existing commercial standards.

Table 1: Comparative Efficacy (LC50) of Isocycloseram and Other Insecticides against Fall Armyworm (Spodoptera frugiperda)

Active IngredientChemical ClassLC50 (mg/kg)Relative Toxicity vs. Fipronil
IsocycloseramIsoxazoline0.2629.7x more toxic
FipronilPhenylpyrazole7.721.0x (Baseline)
Data sourced from a comparative study on the insecticidal activity against the fall armyworm.[3]

Table 2: Comparative Efficacy of Isocycloseram and Commercial Insecticides against German Cockroaches (Blattella germanica)

Active IngredientConcentrationMortality (72h)
Isocycloseram1% (gel bait)95-100%
Indoxacarb0.6% (gel bait)Not specified
Fipronil0.05% (gel bait)Not specified
Data from a study on the efficacy of isocycloseram against urban pests.[3]
Experimental Protocols

Diet Overlay Bioassay for Spodoptera frugiperda LC50 Determination

This protocol is a standard method for determining the lethal concentration of an insecticide that kills 50% of a test population.

  • Insect Rearing : S. frugiperda larvae are reared on an artificial diet under controlled laboratory conditions.

  • Insecticide Preparation : A series of dilutions of the test insecticide (e.g., isocycloseram) and a reference insecticide (e.g., fipronil) are prepared in a suitable solvent.

  • Diet Treatment : A small volume of each insecticide dilution is evenly applied to the surface of the artificial diet in individual wells of a bioassay tray. A control group is treated with the solvent only.

  • Larval Exposure : Once the solvent has evaporated, one second-instar larva is placed in each well.

  • Incubation : The trays are maintained at a constant temperature (e.g., 25°C) and photoperiod.

  • Mortality Assessment : Larval mortality is assessed at specified time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis : The mortality data is subjected to probit analysis to calculate the LC50 values and their 95% confidence limits.

Signaling Pathway and Experimental Workflow

Isocycloseram acts as a non-competitive antagonist of the invertebrate γ-aminobutyric acid (GABA)-gated chloride channels.[2] This leads to hyperexcitation of the insect's nervous system, paralysis, and death.

G cluster_neuron Postsynaptic Neuron GABA_R GABA Receptor (Rdl subunit) Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel gates Cl_ion_in Cl- Influx GABA_R->Cl_ion_in opens channel for GABA GABA (Neurotransmitter) GABA->GABA_R binds to orthosteric site Isocycloseram Isocycloseram Isocycloseram->GABA_R binds to allosteric site Hyperexcitation Neuron Hyperexcitation Isocycloseram->Hyperexcitation prevents inhibition Hyperpolarization Neuron Hyperpolarization (Inhibition) Cl_ion_in->Hyperpolarization Paralysis Paralysis & Death Hyperexcitation->Paralysis

Figure 1. Signaling pathway of Isocycloseram's mode of action on insect GABA receptors.

G start Start rearing Insect Rearing (Spodoptera frugiperda) start->rearing expose Introduce Larvae to Treated Diet rearing->expose prep Prepare Insecticide Dilutions treat Treat Artificial Diet in Bioassay Trays prep->treat treat->expose incubate Incubate under Controlled Conditions expose->incubate assess Assess Mortality at Time Intervals incubate->assess analyze Probit Analysis to Determine LC50 assess->analyze end End analyze->end

Figure 2. Experimental workflow for determining insecticide LC50 using a diet overlay bioassay.

Cyclopentyl-Urea and -Thiourea Derivatives in Herbicidal Applications

While specific commercial herbicides directly derived from this compound are not widely documented in publicly available literature, the related classes of urea (B33335) and thiourea (B124793) herbicides are well-established. These compounds can be synthesized from isocyanates and isothiocyanates, respectively, suggesting a potential application for this compound in this area.

General Efficacy and Mode of Action

Urea herbicides, such as diuron (B1670789) and linuron, act by inhibiting photosynthesis at Photosystem II.[4] Thiourea derivatives have also demonstrated herbicidal activity, with some inhibiting acetohydroxyacid synthase (AHAS), an enzyme essential for the synthesis of branched-chain amino acids.[5]

Table 3: General Efficacy of Selected Urea and Thiourea Herbicides

Herbicide ClassExampleTarget WeedEfficacy
PhenylureaDiuronAmaranthus retroflexus (Redroot Pigweed)Good pre-emergence control
Thiourea DerivativeBensulfuron-methylEchinochloa crus-galli (Barnyardgrass)Effective post-emergence control
Experimental Protocols

Pre-Emergence Herbicidal Activity Assay

This protocol assesses the ability of a herbicide to prevent weed seed germination and emergence.

  • Soil Preparation : A standardized soil mix is placed in pots or trays.

  • Weed Seeding : A known number of seeds of a target weed species (e.g., Amaranthus retroflexus) are sown at a uniform depth.

  • Herbicide Application : The test compound is applied to the soil surface at various concentrations. A commercial standard and an untreated control are included.

  • Incubation : The pots/trays are kept in a greenhouse or growth chamber with controlled light, temperature, and humidity. They are watered as needed.

  • Efficacy Assessment : After a set period (e.g., 21 days), the percentage of weed emergence and the fresh or dry weight of the emerged seedlings are recorded.

  • Data Analysis : The data is used to calculate the Growth Reduction value (GR50), which is the concentration of the herbicide required to reduce plant growth by 50% compared to the untreated control.

Signaling Pathway

G cluster_chloroplast Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 contains Electron_Transport Electron Transport Chain PSII->Electron_Transport initiates Light Light Energy Light->PSII Urea_Herbicide Urea Herbicide Urea_Herbicide->D1 binds to Plant_Death Chlorosis, Necrosis & Plant Death Urea_Herbicide->Plant_Death inhibits photosynthesis leading to Photosynthesis Photosynthesis (ATP & NADPH production) Electron_Transport->Photosynthesis

Figure 3. General mode of action for urea-based herbicides inhibiting Photosystem II.

Cyclopentyl-Triazole Derivatives in Fungicidal Applications

Similar to herbicides, while specific commercial fungicides derived directly from this compound are not prominent, the triazole class of fungicides is a major group in crop protection. The synthesis of some triazole derivatives can involve isocyanate intermediates.

General Efficacy and Mode of Action

Triazole fungicides, such as tebuconazole (B1682727) and propiconazole, are systemic fungicides that inhibit the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes.[4][6] This disruption of membrane integrity leads to the inhibition of fungal growth.

Table 4: General Efficacy of Selected Triazole Fungicides against Soybean Rust (Phakopsora pachyrhizi)

Active IngredientChemical ClassEfficacy
TebuconazoleTriazoleGood curative and protective activity
PyraclostrobinStrobilurinGood protective activity
Tebuconazole + PyraclostrobinMixtureExcellent broad-spectrum control
Data is generalized from multiple studies on soybean rust control.[7][8]
Experimental Protocols

In Vitro Fungicide Efficacy Assay (IC50 Determination)

This protocol measures the concentration of a fungicide that inhibits 50% of fungal growth in a laboratory setting.

  • Fungal Culture : The target fungal pathogen (e.g., Phakopsora pachyrhizi) is cultured on a suitable agar (B569324) medium.

  • Fungicide Preparation : A stock solution of the test fungicide is prepared and serially diluted in the molten agar medium to create a range of concentrations.

  • Inoculation : A small plug of the fungal culture is placed in the center of each fungicide-amended agar plate. A control plate contains no fungicide.

  • Incubation : The plates are incubated at an optimal temperature for fungal growth.

  • Growth Measurement : The diameter of the fungal colony is measured at regular intervals.

  • Data Analysis : The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. This data is then used to determine the Inhibitory Concentration (IC50) value.[9]

Signaling Pathway

G cluster_fungus Fungal Cell Lanosterol Lanosterol C14_demethylase C14-demethylase (Enzyme) Lanosterol->C14_demethylase substrate for Ergosterol Ergosterol C14_demethylase->Ergosterol catalyzes synthesis of Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane is a key component of Triazole_Fungicide Triazole Fungicide Triazole_Fungicide->C14_demethylase inhibits Disrupted_Membrane Disrupted Cell Membrane Triazole_Fungicide->Disrupted_Membrane leads to Fungal_Death Fungal Growth Inhibition & Death Disrupted_Membrane->Fungal_Death

Figure 4. Mode of action of triazole fungicides on ergosterol biosynthesis in fungi.

Conclusion

While the direct lineage of many commercial herbicides and fungicides from this compound is not extensively documented in public literature, the efficacy of the related insecticide isocycloseram highlights the potential of this chemical space. The established modes of action and high performance of urea and triazole agrochemicals further suggest that this compound remains a valuable precursor for the development of novel and effective crop protection solutions. Further research into the synthesis and biological activity of direct derivatives is warranted to fully explore their potential compared to existing products.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclopentyl Isocyanate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical compounds like cyclopentyl isocyanate are paramount to ensuring laboratory safety and environmental compliance. This compound, a flammable and toxic substance, necessitates a meticulous disposal process to mitigate risks of chemical exposure and uncontrolled reactions.[1][2][3] This guide provides a comprehensive, step-by-step operational plan for the safe neutralization and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound within a certified chemical fume hood.[4] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile or butyl), and safety goggles or a face shield, must be worn at all times.[5][6][7] All materials contaminated with this compound, including empty containers and spill cleanup materials, are to be treated as hazardous waste.[4][8]

Step-by-Step Disposal Protocol

This protocol outlines the neutralization of small quantities of this compound waste in a laboratory setting. The primary objective is the complete and safe conversion of the reactive isocyanate groups into inert compounds.[8]

1. Preparation of Neutralization Solution: In a designated and well-ventilated fume hood, prepare one of the decontamination solutions listed in Table 1.[8][9][10] The container should be chemically resistant, open-topped, and large enough to accommodate the waste volume.

2. Slow Addition of Waste: While gently stirring the neutralization solution, slowly add the this compound waste in small increments. This reaction can be exothermic, so careful addition is critical to control the temperature.[8]

3. Reaction and Off-Gassing: Continue stirring for a sufficient period to ensure complete neutralization. The reaction between the isocyanate and the neutralization solution will produce carbon dioxide gas.[8][9] For this reason, it is imperative not to seal the container , as this could lead to a dangerous buildup of pressure.[4][5][6][8][10] The open container should be left in the fume hood for at least 48 hours to allow for the complete evolution of carbon dioxide.[8][9]

4. Final Disposal: After the 48-hour off-gassing period, the neutralized waste, along with any contaminated absorbents and PPE, must be disposed of as hazardous waste.[4] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for proper disposal in accordance with all federal, state, and local regulations.[4][10]

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Minor Spills:

    • Evacuate and ventilate the spill area.[10]

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or clay.[5][8][9][10] Do not use combustible materials like sawdust or paper towels.[5][8]

    • Carefully collect the absorbed material into an open-top container.[8][10] Do not seal the container.[6][8][10]

    • Decontaminate the spill area using one of the neutralization solutions from Table 1, allowing it to stand for at least 10 minutes before wiping.[8][9]

  • Major Spills:

    • Evacuate the area immediately and restrict access.[8]

    • If it is safe to do so, remove all ignition sources.[8]

    • Contact your institution's EHS department or emergency response team immediately.[8][10]

Data Presentation: Neutralization Solutions

The following table summarizes the formulations for common isocyanate decontamination solutions.

FormulationComponent 1Component 2Component 3
Solution 1 Sodium Carbonate: 5-10%Liquid Detergent: 0.2-2%Water: to make 100%
Solution 2 Concentrated Ammonia: 3-8%Liquid Detergent: 0.2-2%Water: to make 100%

(Data sourced from multiple references)[4][9][10] Note: When using the ammonia-based solution, ensure good ventilation to prevent vapor exposure.[9][10]

Experimental Workflow for Disposal

The logical flow of the this compound disposal procedure is illustrated in the following diagram.

cluster_prep Preparation Phase cluster_neutralization Neutralization Phase cluster_disposal Disposal Phase prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood prep_solution Prepare Neutralization Solution prep_fume_hood->prep_solution add_waste Slowly Add Isocyanate Waste prep_solution->add_waste stir Gently Stir Mixture add_waste->stir react Allow Reaction (Exothermic) stir->react off_gas Leave Open for 48h for CO2 Off-Gassing react->off_gas label_waste Label as Hazardous Waste off_gas->label_waste contact_ehs Contact EHS/Licensed Contractor label_waste->contact_ehs dispose Dispose per Regulations contact_ehs->dispose

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Cyclopentyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Cyclopentyl isocyanate. It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure a safe working environment and mitigate the risks associated with this hazardous chemical.

Hazard Identification and Classification

This compound is classified as a hazardous chemical, and it is crucial to understand its associated risks before handling.[1] It is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[2] It can cause serious eye irritation, skin irritation, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[3][4]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Flammable Liquids 3 H226: Flammable liquid and vapor.[3][2][5]
Acute Toxicity, Oral 4 H302: Harmful if swallowed.[3][2]
Acute Toxicity, Dermal 4 H312: Harmful in contact with skin.[3][2]
Skin Corrosion/Irritation 2 H315: Causes skin irritation.[3][2]
Serious Eye Damage/Eye Irritation 2 H319: Causes serious eye irritation.[3][2]
Respiratory Sensitization 1 H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][5]
Skin Sensitization 1 H317: May cause an allergic skin reaction.[5]
Acute Toxicity, Inhalation 4 H332: Harmful if inhaled.[3][2]

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[5] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physicochemical Data for this compound

Property Value Source
Molecular Formula C₆H₉NO [2]
Molecular Weight 111.14 g/mol [2][5]
Appearance Liquid [1]
Boiling Point 147 °C (297 °F) [5]
Density 0.986 g/mL at 25 °C (77 °F) [5]
Flash Point 36.11 °C (97.0 °F) - closed cup [5]

| Vapor Pressure | 2.83 psi at 20 °C |[5] |

Operational and Disposal Plans

A comprehensive plan that includes the necessary personal protective equipment, handling procedures, and disposal methods is critical for safety.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense against exposure and is mandatory when handling this compound.[6]

Table 3: Required Personal Protective Equipment

Protection Type Specification Rationale and Guidelines
Respiratory Protection NIOSH-certified full-face or half-face respirator with organic vapor cartridges.[6] In case of inadequate ventilation, a supplied-air respirator may be necessary.[7][8] Protects against inhalation of harmful vapors, which can cause respiratory irritation and sensitization.[9] Required when vapors or aerosols are generated.
Eye and Face Protection Chemical safety goggles and a face shield.[6][10][11] Prevents contact with the eyes, which can cause serious irritation. If a full-face respirator is used, it provides adequate eye protection.[6][8]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[6][8][10] Flame-retardant and antistatic protective clothing or disposable coveralls are required.[7][10] Prevents skin contact, which can cause irritation, allergic reactions, and dermal toxicity. Standard disposable gloves are often insufficient.[6] Contaminated clothing must be removed immediately and washed before reuse.[1]

| Hand Protection | Chemically resistant gloves such as nitrile or butyl rubber.[6] Thin latex gloves are not suitable.[8][12] | Provides a barrier against skin absorption. Gloves should be inspected before use and replaced if damaged.[12] |

Safe Handling and Storage Protocol

Adherence to strict handling and storage procedures is vital to prevent accidents and exposure.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[1][3][11]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1] Use non-sparking tools and explosion-proof equipment.[1]

  • Personal Hygiene: Wash hands and face thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[4] Contaminated work clothing should not be allowed out of the workplace.[4]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Avoid Contact: Avoid direct contact with skin and eyes and inhalation of vapors.[1][3]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Inert Atmosphere: Store under an inert gas like nitrogen as the material is moisture-sensitive.[1]

  • Temperature: Store in a refrigerator or flammables cabinet at 2-8°C.[5]

  • Security: Store in a locked-up area accessible only to authorized personnel.

Spill, Leak, and Emergency Procedures

Immediate and appropriate response to spills, leaks, or personnel exposure is critical.

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[14][15] Remove all sources of ignition.[3]

  • Containment: Dike the spill to prevent it from entering drains or water systems.[14]

  • Absorption: For minor spills, absorb the material with a non-combustible absorbent like sand, earth, or vermiculite.[3][14]

  • Collection: Shovel the absorbed material into open-top containers. Do not seal these containers , as the reaction with moisture can generate CO₂ gas, leading to a pressure buildup and potential rupture.[14]

  • Decontamination: Neutralize the spill area using a decontamination solution.[14]

    • Formula 1: 5-10% Sodium Carbonate, 0.2% Liquid Detergent, and 90-95% Water.[14]

    • Formula 2: 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, and 92-97% Water (requires good ventilation).[14]

  • Major Spills: For large spills, contact your institution's emergency response team.[14]

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Area Remove Ignition Sources spill->evacuate ppe Don Appropriate PPE (Full Respirator, Gloves, Suit) evacuate->ppe contain Contain Spill (Dike to prevent spread) ppe->contain absorb Absorb with Inert Material (Sand, Vermiculite) contain->absorb collect Collect into OPEN-TOP Container (DO NOT SEAL) absorb->collect decontaminate Decontaminate Spill Area with Neutralizing Solution collect->decontaminate disposal Dispose of Waste via Licensed Contractor decontaminate->disposal

Caption: Workflow for a this compound spill response.

First Aid Measures:

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] If respiratory symptoms occur, call a poison center or doctor.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][16] Seek immediate medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[1]

Disposal Plan

This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Regulations: Disposal must adhere to all federal, state, and local environmental regulations.[14] Do not dispose of with municipal waste or allow it to enter drains.[1][16]

  • Waste Collection: Collect waste material in properly labeled, open-top containers.[14]

  • Professional Disposal: Contact a licensed hazardous waste disposal contractor for neutralization and proper disposal.[14] Ensure you obtain all necessary documentation for the disposal.[14]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl isocyanate
Reactant of Route 2
Reactant of Route 2
Cyclopentyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.